molecular formula C19H37NO10 B3133511 Boc-NH-PEG6-CH2COOH CAS No. 391684-36-9

Boc-NH-PEG6-CH2COOH

Cat. No.: B3133511
CAS No.: 391684-36-9
M. Wt: 439.5 g/mol
InChI Key: ZKCDWMFMVAYYED-UHFFFAOYSA-N
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Description

Boc-NH-PEG6-CH2COOH is a useful research compound. Its molecular formula is C19H37NO10 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO10/c1-19(2,3)30-18(23)20-4-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17(21)22/h4-16H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCDWMFMVAYYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Boc-NH-PEG6-CH2COOH: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG6-CH2COOH is a heterobifunctional linker widely utilized in biomedical research and drug development. This molecule incorporates a polyethylene glycol (PEG) spacer, a Boc-protected amine, and a terminal carboxylic acid, offering a versatile platform for bioconjugation, surface modification, and the synthesis of complex therapeutic modalities. Its monodisperse nature ensures uniformity and precise control over molecular weight, which is critical for the reproducibility and efficacy of the resulting conjugates.[1][2] This guide provides an in-depth overview of the chemical properties, experimental protocols, and key applications of this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction stoichiometry, solubility, and storage.

PropertyValueReferences
Molecular Formula C19H37NO10[3][4][5]
Molecular Weight 439.50 g/mol
CAS Number 391684-36-9
Appearance Colorless to light yellow liquid or solid/semi-solid
Purity ≥95% to >98%
Solubility
Soluble in Water, aqueous buffers, Chloroform, Methylene chloride, DMF, DMSO
Less soluble in Alcohol, Toluene
Insoluble in Ether
Storage and Stability
Pure Form Store at -20°C for up to 3 years or at 4°C for up to 2 years. Keep dry and avoid sunlight.
In Solvent Store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Key Applications

This compound is a versatile tool in several advanced research areas:

  • PROTACs (Proteolysis Targeting Chimeras): This linker is frequently used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The PEG spacer provides the necessary length and flexibility for the PROTAC to bring the target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.

  • ADCs (Antibody-Drug Conjugates): It can be employed as a cleavable linker in the development of ADCs. In this context, it connects a cytotoxic drug to an antibody, allowing for targeted delivery of the therapeutic agent to cancer cells.

  • Bioconjugation and Surface Modification: The dual functionality of this compound allows for the covalent attachment of biomolecules to surfaces, nanoparticles, or other molecules. The hydrophilic PEG chain can improve the solubility and reduce the immunogenicity of the resulting conjugate.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Boc-Deprotection to Yield a Free Amine

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation reactions.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or argon gas

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Under a nitrogen or argon atmosphere, add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • The resulting deprotected product, NH2-PEG6-CH2COOH, can be used directly in the next step or purified further if necessary.

Amide Bond Formation via EDC/NHS Coupling

This protocol outlines the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or drug).

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Amine-containing molecule of interest

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Desalting column

Procedure:

  • Dissolve this compound in the Activation Buffer.

  • Add EDC and NHS (or sulfo-NHS) to the solution. A typical molar ratio is 1:2:5 (linker:EDC:NHS).

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms a more stable NHS ester.

  • Immediately add the amine-containing molecule, dissolved in the Coupling Buffer, to the activated linker solution.

  • Let the conjugation reaction proceed for 2 hours at room temperature or overnight at 4°C.

  • Purify the resulting conjugate using a desalting column to remove excess reagents and byproducts.

Visualized Workflows and Pathways

PROTAC Synthesis and Mechanism of Action

The following diagrams illustrate the general workflow for synthesizing a PROTAC using this compound and the subsequent mechanism of action.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Boc_Linker This compound EDC_NHS EDC/NHS Activation Boc_Linker->EDC_NHS Warhead_NH2 Amine-functionalized Warhead (Target Binder) Conjugate1 Boc-Linker-Warhead Warhead_NH2->Conjugate1 Amide Coupling EDC_NHS->Conjugate1 Deprotection Boc Deprotection (TFA) Conjugate1->Deprotection Amine_Linker_Warhead H2N-Linker-Warhead Deprotection->Amine_Linker_Warhead PROTAC Final PROTAC Amine_Linker_Warhead->PROTAC Amide Coupling E3_Ligase_COOH Carboxyl-functionalized E3 Ligase Ligand EDC_NHS2 EDC/NHS Activation E3_Ligase_COOH->EDC_NHS2 EDC_NHS2->PROTAC

Caption: General workflow for PROTAC synthesis.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action.

Nanoparticle Surface Functionalization

This diagram illustrates a typical workflow for modifying the surface of a nanoparticle using this compound to attach a targeting ligand.

Nanoparticle_Functionalization NP_NH2 Amine-functionalized Nanoparticle (NP-NH2) NP_Linker_Boc Boc-protected Linker on Nanoparticle (NP-Linker-NH-Boc) NP_NH2->NP_Linker_Boc Amide Coupling Boc_Linker This compound EDC_NHS EDC/NHS Activation Boc_Linker->EDC_NHS EDC_NHS->NP_Linker_Boc Deprotection Boc Deprotection (TFA) NP_Linker_Boc->Deprotection NP_Linker_NH2 Amine-functionalized Linker on Nanoparticle (NP-Linker-NH2) Deprotection->NP_Linker_NH2 Final_NP Functionalized Nanoparticle (NP-Linker-Ligand) NP_Linker_NH2->Final_NP Amide Coupling Ligand_COOH Carboxyl-functionalized Targeting Ligand EDC_NHS2 EDC/NHS Activation Ligand_COOH->EDC_NHS2 EDC_NHS2->Final_NP

Caption: Nanoparticle surface functionalization workflow.

References

Elucidation of the Chemical Structure of Boc-NH-PEG6-CH2COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods and data interpretation required for the structural elucidation of Boc-NH-PEG6-CH2COOH, a heterobifunctional PEG linker critical in bioconjugation and drug delivery. This document outlines the expected outcomes from key analytical techniques, provides detailed experimental protocols, and presents data in a clear, structured format for easy reference.

Chemical Identity and Properties

This compound is a monodisperse polyethylene glycol (PEG) derivative featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other. The PEG chain consists of six ethylene glycol units, conferring hydrophilicity and flexibility to the linker.

PropertyValueSource
Chemical Name 2-(2-(2-(2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acidN/A
Molecular Formula C19H37NO10[1]
Molecular Weight 439.50 g/mol [1]
CAS Number 391684-36-9[1]
Appearance Colorless to light yellow liquid or solid-liquid mixture[1][2]
Purity ≥97% (typically determined by NMR or HPLC)

Structural Elucidation Workflow

The structural confirmation of this compound relies on a combination of spectroscopic and chromatographic techniques. The general workflow is designed to confirm the molecular weight, identify key functional groups, and verify the connectivity of the atoms.

This compound Structure Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Data Interpretation & Confirmation synthesis Chemical Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight Confirmation - Fragmentation Analysis purification->ms Sample for MS nmr NMR Spectroscopy - 1H NMR for proton environment - 13C NMR for carbon skeleton purification->nmr Sample for NMR hplc HPLC - Purity Assessment - Retention Time purification->hplc Sample for HPLC interpretation Spectral Data Interpretation ms->interpretation nmr->interpretation hplc->interpretation confirmation Structure Confirmation interpretation->confirmation

Caption: A general workflow for the synthesis and structural elucidation of this compound.

Spectroscopic Data

While specific spectra for this exact compound are not widely published, the following tables summarize the expected chemical shifts for ¹H and ¹³C NMR, and the expected mass spectrometric data, based on the analysis of similar PEG derivatives and Boc-protected compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.4br s1HNH -Boc
~4.15s2HO-CH₂ -COOH
~3.75 - 3.55m24HO-CH₂ -CH₂ -O (PEG backbone)
~3.50t2HCH₂ -CH₂-O-CH₂-COOH
~3.30q2HBoc-NH-CH₂
1.44s9HC(CH₃ )₃

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~172.0C OOH
~156.0NH-C =O
~79.5C (CH₃)₃
~71.5 - 70.0O-C H₂-C H₂-O (PEG backbone)
~69.0O-C H₂-COOH
~40.5Boc-NH-C H₂
28.4C(C H₃)₃
Mass Spectrometry (MS)

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

IonCalculated m/z
[M+H]⁺440.24
[M+Na]⁺462.22
[M+K]⁺478.19

Experimental Protocols

The following are detailed protocols for the key analytical techniques used in the structural elucidation of this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol is designed to assess the purity of the compound.

HPLC_Workflow prep Sample Preparation - Dissolve sample in mobile phase - Filter through 0.22 µm syringe filter hplc HPLC System - C18 reverse-phase column - Mobile Phase A: 0.1% TFA in Water - Mobile Phase B: 0.1% TFA in Acetonitrile prep->hplc gradient Gradient Elution - Start with high aqueous phase - Gradually increase organic phase hplc->gradient detection Detection - UV detector at 214 nm - Evaporative Light Scattering Detector (ELSD) gradient->detection analysis Data Analysis - Determine retention time - Calculate purity from peak area detection->analysis

Caption: Experimental workflow for HPLC analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector and/or an Evaporative Light Scattering Detector (ELSD).

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample: this compound dissolved in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.

  • Inject 10 µL of the sample.

  • Run a linear gradient from 5% to 95% B over 20 minutes.

  • Maintain 95% B for 5 minutes.

  • Return to the initial conditions over 1 minute and re-equilibrate for 4 minutes.

  • Monitor the elution profile using the UV detector at 214 nm and/or the ELSD.

  • The purity is calculated based on the area of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for acquiring ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Sample: 5-10 mg of this compound.

Procedure:

  • Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shifts (e.g., 0-12 ppm), and a relaxation delay of at least 1 second.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. A larger number of scans will be required compared to the ¹H spectrum.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the chemical shifts relative to TMS (0.00 ppm).

Mass Spectrometry (MS)

This protocol is for confirming the molecular weight of the compound.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

Reagents:

  • Solvent: A mixture of HPLC-grade water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid.

  • Sample: this compound at a concentration of approximately 10-100 µg/mL.

Procedure:

  • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) or inject it into an LC system that flows into the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Scan a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

  • Analyze the resulting spectrum for the protonated molecule [M+H]⁺ and other common adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. The presence of these ions will confirm the molecular weight of the compound.

Conclusion

The structural elucidation of this compound is a critical step in its application for research and drug development. By employing a combination of HPLC, NMR, and MS, a comprehensive characterization of this important PEG linker can be achieved. The data and protocols presented in this guide provide a solid framework for the successful analysis and confirmation of the structure and purity of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-(tert-butoxycarbonylamino)-20-oxo-4,7,10,13,16,19-hexaoxa-21-azatricosanoic acid, commonly known as Boc-NH-PEG6-CH2COOH. This heterobifunctional PEG linker is a critical reagent in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The Boc-protected amine and the terminal carboxylic acid allow for sequential and controlled conjugation to different molecules of interest.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 391684-36-9[1][2]
Molecular Formula C₁₉H₃₇NO₁₀[1][2]
Molecular Weight 439.50 g/mol [1]
Appearance Colorless to light yellow liquid/oil
Purity (by NMR) ≥95% - 98.0%
Storage Conditions -20°C for long-term storage

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from commercially available hexaethylene glycol. The overall strategy involves the sequential functionalization of the two terminal hydroxyl groups. First, one hydroxyl group is converted into a Boc-protected amine, and the other is transformed into a carboxylic acid. A plausible and efficient synthetic route is detailed below.

Synthesis Pathway Diagram

Synthesis_Pathway A Hexaethylene Glycol B Mono-tosyl-PEG6-OH A->B  TsCl, Pyridine Yield: ~83% C Azido-PEG6-OH B->C  NaN3, DMF Yield: ~80-95% D Azido-PEG6-CH2COOH C->D  TEMPO, BAIB, CH2Cl2/H2O Yield: ~90% E Amino-PEG6-CH2COOH D->E  PPh3, THF, H2O (Staudinger Reduction) Yield: ~90% F This compound E->F  (Boc)2O, Base, CH2Cl2 Yield: >90%

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for polyethylene glycol derivatives and provide a detailed methodology for each synthetic step.

Step 1: Monotosylation of Hexaethylene Glycol

This step selectively activates one of the terminal hydroxyl groups for subsequent nucleophilic substitution.

  • Materials:

    • Hexaethylene glycol (1 equivalent)

    • p-Toluenesulfonyl chloride (TsCl) (1 equivalent)

    • Pyridine (solvent and base)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve hexaethylene glycol in pyridine at 0°C (ice bath).

    • Slowly add a solution of p-toluenesulfonyl chloride in pyridine to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with water and extract with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield mono-tosyl-PEG6-OH. The expected yield is approximately 83%.

Step 2: Azidation of Mono-tosyl-PEG6-OH

The tosyl group is displaced by an azide, which will later be reduced to an amine.

  • Materials:

    • Mono-tosyl-PEG6-OH (1 equivalent)

    • Sodium azide (NaN₃) (3 equivalents)

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Water

  • Procedure:

    • Dissolve mono-tosyl-PEG6-OH in DMF.

    • Add sodium azide and heat the mixture to 80°C for 12 hours.

    • Cool the reaction to room temperature and pour it into a stirred mixture of water and diethyl ether.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to obtain azido-PEG6-OH. This reaction typically proceeds with high yields, often in the range of 80-95%.

Step 3: Oxidation of Azido-PEG6-OH to Azido-PEG6-CH2COOH

The remaining terminal alcohol is oxidized to a carboxylic acid using a mild oxidizing agent.

  • Materials:

    • Azido-PEG6-OH (1 equivalent)

    • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.1 equivalents)

    • (Diacetoxyiodo)benzene (BAIB) (2.5 equivalents)

    • Dichloromethane (DCM)

    • Water

  • Procedure:

    • Dissolve azido-PEG6-OH in a 1:1 mixture of DCM and water.

    • Add TEMPO and BAIB to the solution.

    • Stir vigorously at room temperature for 4-6 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate to yield azido-PEG6-CH2COOH. Expected yields for similar oxidations are around 90-95%.

Step 4: Staudinger Reduction of Azido-PEG6-CH2COOH

The azide is reduced to a primary amine via the Staudinger reaction.

  • Materials:

    • Azido-PEG6-CH2COOH (1 equivalent)

    • Triphenylphosphine (PPh₃) (1.2 equivalents)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Dissolve azido-PEG6-CH2COOH in THF.

    • Add triphenylphosphine and stir at room temperature for 8 hours. Nitrogen evolution should be observed.

    • Add water to the reaction mixture and stir for an additional 12 hours to hydrolyze the intermediate aza-ylide.

    • Remove the THF under reduced pressure.

    • The resulting crude amino-PEG6-CH2COOH can be purified to remove triphenylphosphine oxide. The reaction is known for being high-yielding, often quantitative.

Step 5: Boc Protection of Amino-PEG6-CH2COOH

The final step is the protection of the newly formed amine with a tert-butoxycarbonyl (Boc) group.

  • Materials:

    • Amino-PEG6-CH2COOH (1 equivalent)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equivalents)

    • A suitable base (e.g., triethylamine or sodium bicarbonate)

    • Dichloromethane (DCM) or a biphasic system

  • Procedure:

    • Dissolve the crude amino-PEG6-CH2COOH in DCM.

    • Add the base, followed by di-tert-butyl dicarbonate.

    • Stir the reaction at room temperature for 4-12 hours.

    • Wash the reaction mixture with a mild acid (e.g., 5% citric acid solution) and then with water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude this compound. Yields for this step are typically high (>90%).

Purification of this compound

The purification of the final product is crucial to remove any remaining starting materials, reagents (such as triphenylphosphine oxide), and side products. Due to the polar and flexible nature of PEG compounds, purification can be challenging. A combination of extraction and column chromatography is generally effective.

Purification Workflow Diagram

Purification_Workflow Start Crude Product from Step 5 Extraction Aqueous Workup (Dilute Acid/Brine Wash) Start->Extraction Drying Dry Organic Phase (e.g., MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Silica Gel Column Chromatography (DCM/MeOH Gradient) Concentration->Chromatography Fraction_Analysis TLC Analysis of Fractions Chromatography->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Final_Concentration Final Concentration & Drying Pooling->Final_Concentration Final_Product Pure this compound Final_Concentration->Final_Product

Caption: Purification workflow for this compound.

Detailed Purification Protocol
  • Materials:

    • Crude this compound

    • Silica gel (60-120 or 230-400 mesh)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Ethyl acetate (for TLC)

    • Hexane (for TLC)

  • Procedure:

    • Aqueous Workup: After the Boc protection step, ensure a thorough aqueous workup has been performed as described in Step 5 to remove water-soluble impurities.

    • Column Chromatography Setup:

      • Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., DCM or hexane/ethyl acetate mixture).

      • Dissolve the crude product in a minimal amount of DCM.

    • Loading and Elution:

      • Load the dissolved crude product onto the column.

      • Begin elution with 100% DCM.

      • Gradually increase the polarity of the mobile phase by adding methanol. A common gradient is from 0% to 10% methanol in DCM.

    • Fraction Collection and Analysis:

      • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

      • A suitable TLC stain for visualizing PEG compounds is a modified Dragendorff or potassium permanganate stain.

    • Isolation:

      • Combine the fractions containing the pure product.

      • Remove the solvent under reduced pressure using a rotary evaporator.

      • Dry the final product under high vacuum to remove any residual solvent. The pure product should be a colorless to light yellow oil.

This guide provides a robust framework for the synthesis and purification of this compound. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment. Reaction progress should be monitored by suitable analytical techniques like TLC or LC-MS to optimize reaction times and conditions. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

A Technical Guide to the Molecular Weight of Boc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides a detailed technical overview of the molecular properties of Boc-NH-PEG6-CH2COOH, a heterobifunctional PROTAC linker used extensively in targeted protein degradation research and drug development. The information herein is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors.

Molecular Composition and Weight

This compound is a polyethylene glycol (PEG)-based linker molecule. It features a tert-butyloxycarbonyl (Boc) protected amine on one end and a carboxylic acid (-COOH) group on the other, separated by a hexaethylene glycol spacer. This structure provides a hydrophilic and flexible linkage essential for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The precise molecular weight is a critical parameter for analytical characterization, particularly in techniques such as mass spectrometry, and for stoichiometric calculations in synthetic protocols. The key quantitative data for this compound are summarized below.

Table 1: Molecular Properties of this compound

PropertyValue
Chemical Formula C₁₉H₃₇NO₁₀
Average Molecular Weight 439.50 g/mol [1][2]
Monoisotopic Mass 439.24174 g/mol

Experimental Protocol: Molecular Weight Verification by LC-MS

The following protocol outlines a standard method for the empirical verification of the molecular weight of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

2.1 Objective: To confirm the identity and purity of a sample of this compound by verifying its molecular mass.

2.2 Materials and Reagents:

  • This compound sample

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • Formic Acid (FA)

  • HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reverse-phase analytical column

2.3 Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in 50:50 ACN/Water.

  • Vortex the solution until the sample is fully dissolved.

  • Perform a 1:100 dilution of the stock solution into a final concentration of 10 µg/mL using the mobile phase starting conditions (e.g., 95% Water/5% ACN with 0.1% FA).

2.4 LC-MS Method:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Mass Spectrometer Mode: Electrospray Ionization (ESI), Positive Mode

  • Scan Range: 100-1000 m/z

  • Data Acquisition: Profile mode

2.5 Data Analysis:

  • Extract the mass spectrum from the main chromatographic peak corresponding to the analyte.

  • Identify the mass-to-charge ratio (m/z) of the primary ion. In positive mode, this will likely correspond to the protonated molecule [M+H]⁺. Other adducts such as [M+Na]⁺ may also be present.

  • Calculate the experimental molecular mass from the observed m/z value. For the [M+H]⁺ ion, subtract the mass of a proton (approx. 1.007 Da).

  • Compare the experimental mass to the theoretical monoisotopic mass (439.24174 Da). The deviation should be within an acceptable mass accuracy range (typically < 5 ppm for high-resolution instruments).

Visualization of Analytical Workflow

The logical flow for the verification of the molecular weight of a chemical standard like this compound is depicted in the following diagram. This workflow ensures that the theoretical properties of the molecule are confirmed by empirical data before its use in further applications.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_verification Verification Phase a Calculate Theoretical Molecular Weight f Compare Experimental Mass vs. Theoretical Mass a->f b Prepare Analytical Sample (10 µg/mL Solution) c LC-MS Analysis (ESI+ Mode) b->c d Acquire Mass Spectrum Data c->d e Identify Protonated Ion [M+H]⁺ d->e e->f g Verified Compound f->g

Workflow for the empirical verification of molecular weight.

References

In-Depth Technical Guide to the Solubility Profile of Boc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-NH-PEG6-CH2COOH, a heterobifunctional PROTAC linker. Given the limited availability of direct quantitative solubility data for this specific molecule, this document leverages data from structurally analogous compounds to provide a robust predictive assessment. Furthermore, it details established experimental protocols for determining both thermodynamic and kinetic solubility, enabling researchers to ascertain precise solubility parameters for their specific applications.

Understanding the Solubility of this compound

This compound is a bifunctional linker molecule widely used in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). Its structure comprises three key components that dictate its solubility:

  • tert-Butyloxycarbonyl (Boc) Group: A bulky, nonpolar protecting group that contributes to solubility in lipophilic organic solvents.

  • Polyethylene Glycol (PEG6) Linker: A six-unit polyethylene glycol chain that is highly flexible and hydrophilic, significantly enhancing solubility in aqueous solutions and polar organic solvents. The PEG chain's ability to form hydrogen bonds is a primary determinant of its solubility profile.

  • Carboxylic Acid (-CH2COOH) Group: A terminal acidic functional group that can be ionized, further contributing to its solubility in aqueous media, particularly at neutral to alkaline pH.

The hydrophilic nature of the PEG spacer generally imparts good aqueous solubility to molecules it is conjugated with.[1][2]

Solubility Data

Direct quantitative solubility data for this compound is not extensively available in public literature. However, based on the solubility of structurally similar molecules and general information about Boc-protected PEG acids, a qualitative and predictive solubility profile can be established.

Table 1: Qualitative and Quantitative Solubility of this compound and Analogs

Solvent ClassificationSolventThis compound (Predicted)Boc-NH-PEG-COOH (General)Analog Solubility Data
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleSoluble[3][4]Soluble at ≥ 100 mg/mL for PEG1 and PEG2 analogs[5]
Dimethylformamide (DMF)SolubleSolubleSoluble (for t-Boc-N-amido-PEG6-amine)
Chlorinated Dichloromethane (DCM)SolubleSolubleSoluble (for t-Boc-N-amido-PEG6-amine)
Aqueous Water / Aqueous BuffersSolubleSolubleSoluble (for t-Boc-N-amido-PEG6-amine)
Alcohols Ethanol, MethanolLess SolubleLess SolubleNo data available
Non-Polar TolueneLess SolubleLess SolubleNo data available
EtherInsolubleInsolubleNo data available

Note: The predicted solubility is based on the general behavior of Boc-NH-PEG-acid compounds and specific data available for close structural analogs. For precise quantitative values, experimental determination is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following protocols for determining thermodynamic and kinetic solubility are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound and is considered the "gold standard" for its accuracy.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Water, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Pipettes and tips

  • HPLC-UV or LC-MS/MS system for quantification

Methodology:

  • Preparation: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and add it to a vial containing a known volume of the desired solvent (e.g., 1 mL). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15-30 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Kinetic Solubility Determination (Nephelometry)

This high-throughput method measures the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer. It is often used in early drug discovery.

Objective: To determine the kinetic solubility limit of this compound in an aqueous buffer.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well or 384-well clear microplates

  • Microplate reader with nephelometry capabilities

  • Liquid handling system or multichannel pipettes

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a clear microplate containing the aqueous assay buffer (e.g., 98 µL). The final DMSO concentration should be kept low (typically ≤2%).

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility limit is identified as the highest concentration at which no significant increase in light scattering is observed compared to a buffer-only control.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result A Weigh excess This compound B Add to known volume of solvent in vial A->B C Seal and shake at controlled temperature (24-48 hours) B->C Incubate D Centrifuge to pellet undissolved solid C->D Equilibrium Reached E Collect supernatant D->E Separate Phases F Dilute supernatant E->F G Quantify concentration (HPLC or LC-MS/MS) F->G H Thermodynamic Solubility Value G->H Calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains scarce in the public domain, a strong predictive assessment can be made based on its structural components and data from analogous molecules. It is expected to be soluble in aqueous buffers and common polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide for both thermodynamic and kinetic solubility will enable researchers to generate reliable, in-house data.

References

The Strategic Role of the PEG6 Chain in Boc-NH-PEG6-CH2COOH Functionality: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, Boc-NH-PEG6-CH2COOH, has emerged as a critical tool in the development of advanced biotherapeutics, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). At the heart of its functionality lies the hexa(ethylene glycol) (PEG6) chain. This technical guide provides an in-depth analysis of the pivotal role this specific PEG chain length plays in modulating the physicochemical properties, pharmacokinetics, and therapeutic efficacy of the resulting conjugates. Through a synthesis of published data, detailed experimental protocols, and visual representations of key processes, this document serves as a comprehensive resource for researchers leveraging this versatile linker in their drug discovery and development endeavors.

Introduction to this compound

This compound is a chemical linker characterized by three key components: a Boc (tert-butyloxycarbonyl) protected amine, a six-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid. This architecture provides orthogonal reactivity, allowing for the sequential conjugation of two different molecular entities. The Boc group offers a stable protecting group for the amine, which can be deprotected under acidic conditions to allow for conjugation.[][2] The terminal carboxyl group can be activated to react with primary amines.[3] This bifunctionality makes it an ideal linker for constructing complex biomolecules like PROTACs and ADCs.[4][5]

The central PEG6 chain, however, is not merely a passive spacer. Its length, flexibility, and hydrophilicity are critical determinants of the overall performance of the final conjugate.

The Multifaceted Role of the PEG6 Chain

The inclusion of a PEG chain in linker design is a well-established strategy to enhance the therapeutic potential of biomolecules. The specific length of this chain, in this case, six ethylene glycol units, has been shown to be a critical parameter in optimizing the performance of these complex molecules.

Enhancing Solubility and Physicochemical Properties

A primary function of the PEG6 chain is to impart hydrophilicity to the conjugate. Many potent small molecule drugs and protein ligands are hydrophobic, leading to poor solubility in aqueous biological environments. The hydrophilic nature of the PEG chain can significantly improve the overall solubility of the resulting PROTAC or ADC, which is crucial for formulation and in vivo administration.

Modulating Pharmacokinetics and Stability

The PEG6 chain can influence the pharmacokinetic profile of a bioconjugate. PEGylation, the process of attaching PEG chains, is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend plasma half-life. While the PEG6 chain is relatively short, it contributes to this effect. Furthermore, the flexible and hydrophilic nature of the PEG chain can shield the attached molecules from enzymatic degradation, thereby enhancing their stability in biological systems.

Optimizing Ternary Complex Formation in PROTACs

In the context of PROTACs, the linker length is a paramount determinant of efficacy. A PROTAC functions by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. The PEG6 linker acts as a flexible bridge, and its length dictates the spatial arrangement of the two proteins within the complex.

  • Too short a linker can lead to steric hindrance, preventing the formation of a stable and productive ternary complex.

  • Too long a linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

The six-unit length of the PEG chain in this compound often represents a favorable compromise, providing sufficient flexibility and reach to facilitate productive ternary complex formation for a range of target proteins and E3 ligases.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. The following table summarizes representative data from a comparative study of PROTACs targeting the bromodomain-containing protein 4 (BRD4) using linkers of varying PEG lengths. This data highlights the critical importance of linker length optimization in PROTAC design.

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG515>98
PEG6 30 92
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths. DC50 represents the half-maximal degradation concentration, and Dmax is the maximum degradation percentage. This synthesized data is based on trends observed in published literature.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol outlines the general steps for synthesizing a PROTAC by conjugating a target protein ligand and an E3 ligase ligand using this compound.

Step 1: Activation of the Carboxylic Acid

  • Dissolve this compound in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU or EDC/NHS) and an amine base (e.g., DIPEA) to the solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

Step 2: Conjugation to the First Ligand (Amine-Containing)

  • Add the first ligand (containing a primary or secondary amine) to the activated linker solution.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the Boc-protected intermediate by flash chromatography or preparative HPLC.

Step 3: Boc Deprotection

  • Dissolve the purified intermediate in a suitable solvent (e.g., DCM).

  • Add an acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Evaporate the solvent and excess acid under reduced pressure to obtain the amine-linker-ligand conjugate.

Step 4: Conjugation to the Second Ligand (Carboxylic Acid-Containing)

  • In a separate flask, activate the carboxylic acid of the second ligand using a coupling agent and base as described in Step 1.

  • Add the deprotected amine-linker-ligand conjugate from Step 3 to the activated second ligand.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC conjugate by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash and incubate with the corresponding secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (this compound derived) Target Target Protein PROTAC->Target Binds to Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

Synthesis_Workflow cluster_0 Step 1 & 2: First Conjugation cluster_1 Step 3: Deprotection cluster_2 Step 4: Second Conjugation Start Start Materials: This compound Ligand 1 (Amine) Ligand 2 (Acid) Activate_Linker Activate Carboxyl Group of Linker (HATU, DIPEA) Start->Activate_Linker Couple_Ligand1 Couple to Ligand 1 Activate_Linker->Couple_Ligand1 Purify_1 Purify Intermediate 1 Couple_Ligand1->Purify_1 Deprotect Remove Boc Group (TFA) Purify_1->Deprotect Activate_Ligand2 Activate Carboxyl Group of Ligand 2 Couple_Intermediate Couple to Deprotected Intermediate Deprotect->Couple_Intermediate Activate_Ligand2->Couple_Intermediate Purify_Final Purify Final PROTAC Couple_Intermediate->Purify_Final End Final PROTAC Characterization (LC-MS, NMR) Purify_Final->End

Caption: Workflow for the synthesis of a PROTAC.

Logical Relationship of PEG6 Chain Properties and Functional Outcomes

PEG6_Properties_Function cluster_properties Physicochemical Properties of PEG6 Chain cluster_outcomes Functional Outcomes Hydrophilicity Hydrophilicity Solubility Improved Solubility Hydrophilicity->Solubility Stability Increased Stability Hydrophilicity->Stability Flexibility Flexibility & Length Ternary_Complex Optimal Ternary Complex Formation (PROTACs) Flexibility->Ternary_Complex Flexibility->Stability Hydrodynamic_Radius Hydrodynamic Radius Pharmacokinetics Enhanced Pharmacokinetics (e.g., longer half-life) Hydrodynamic_Radius->Pharmacokinetics

Caption: Properties of the PEG6 chain and their functional impact.

Conclusion

The hexa(ethylene glycol) chain is a critical functional component of the this compound linker, not merely an inert spacer. Its inherent hydrophilicity, flexibility, and defined length play a crucial role in enhancing the solubility, stability, and pharmacokinetic properties of the resulting bioconjugates. In the context of PROTACs, the PEG6 length is a key determinant for achieving optimal ternary complex formation, which is essential for potent protein degradation. The selection of a PEG6 linker often represents a strategic choice to balance the multiple parameters required for successful drug development. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to effectively utilize and understand the function of this compound in their pursuit of novel therapeutics. Further empirical investigation is always recommended to determine the optimal linker length for each specific biological system.

References

The Chemistry of Boc Protecting Groups in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic application of protecting groups is a cornerstone of modern organic and medicinal chemistry. Among these, the tert-butoxycarbonyl (Boc) group stands out for its widespread use in safeguarding amine functionalities during complex synthetic sequences. When coupled with Polyethylene Glycol (PEG) linkers, Boc protection becomes an indispensable tool in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the core principles, experimental protocols, and practical applications of Boc protecting group chemistry in the context of PEG linkers.

Core Principles of Boc Protection and Deprotection

The Boc group is favored for its stability in a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments, while being readily removable under acidic conditions.[1][2] This orthogonality is crucial when working with multifunctional molecules such as PEG linkers destined for bioconjugation.

Boc Protection of Amines: The introduction of the Boc group onto a primary or secondary amine of a PEG linker is typically achieved by reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction is generally performed in the presence of a base to deprotonate the amine, enhancing its nucleophilicity.

Boc Deprotection: The removal of the Boc group is an acid-catalyzed process. The mechanism involves protonation of the carbamate oxygen, followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene and a proton. This is followed by the decomposition of the resulting unstable carbamic acid to release the free amine and carbon dioxide.[3] Trifluoroacetic acid (TFA) is the most common reagent for this purpose, often used in a solution with a scavenger to trap the liberated tert-butyl cations and prevent side reactions with sensitive functional groups.

Quantitative Data on Boc Protection and Deprotection of PEG Linkers

The efficiency of Boc protection and deprotection is paramount for the successful synthesis of well-defined bioconjugates. The following tables summarize quantitative data from various sources, providing insights into expected yields under different reaction conditions.

SubstrateReagentsSolventTimeTemperatureYield (%)Reference
Amino-PEG-Carboxylic Acid(Boc)₂O, DIPEADichloromethane (DCM)3 hRoom Temp.Quantitative[4]
Various Amines(Boc)₂OPEG-4005 min - 2.5 hRoom Temp.95-98%[5]
Various Amines(Boc)₂O, La(NO₃)₃·6H₂OSolvent-freeNot SpecifiedRoom Temp.Excellent
Various Amines(Boc)₂O, ZrCl₄AcetonitrileShortRoom Temp.High
Diamines(Boc)₂O, Me₃SiCl, MeOHWater/DCM1 hRoom Temp.45-72%
SubstrateReagentsSolventTimeTemperatureYield (%)Reference
Boc-NH-PEG-AlkyneTFA, TIPSDichloromethane (DCM)OvernightRoom Temp.Not Specified
t-Boc-N-amido-PEG10-Br20-50% TFADichloromethane (DCM)1 - 4 h0°C to Room Temp.>95%
Boc-protected dendrimersTFAChloroform2 hRoom Temp.Not Specified
N-Boc amino acids/peptidesDawson heteropolyacidNot SpecifiedNot SpecifiedNot Specified90-95%
N-Boc protected amines5 equiv. TFAMethylene chloride30 min60°C (Microwave)Excellent

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in the laboratory. The following sections provide step-by-step methodologies for the Boc protection of an amine-terminated PEG linker and the subsequent deprotection.

Protocol 1: Boc Protection of Amino-PEG-Carboxylic Acid

This protocol describes the protection of the terminal amine group of a heterobifunctional PEG linker.

Materials:

  • Amino-PEG-Carboxylic Acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Apparatus for solvent removal under reduced pressure (e.g., rotary evaporator)

Procedure:

  • Dissolve the Amino-PEG-Carboxylic Acid (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (4-6 equivalents) to the solution and stir.

  • Add di-tert-butyl dicarbonate (1.5-2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. A Kaiser test can be performed on a small aliquot to detect the presence of free primary amines.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by a suitable method, such as silica gel chromatography, if necessary.

Protocol 2: TFA-Mediated Boc Deprotection of a PEG Linker

This protocol details the removal of the Boc protecting group to yield the free amine as its TFA salt.

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Apparatus for solvent removal under reduced pressure

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate contains sensitive functional groups, add a scavenger such as TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for an additional 1-2 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed. The disappearance of the Boc group can also be monitored by ¹H NMR by observing the disappearance of the singlet at approximately 1.4 ppm.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).

  • The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next synthetic step.

Optional Neutralization:

  • To obtain the free amine, dissolve the residue in a suitable organic solvent.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the chemical processes involved.

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_product Final Product start_peg Amino-PEG-Linker reaction Dissolve in Anhydrous Solvent (DCM) Stir at Room Temperature start_peg->reaction start_boc (Boc)₂O start_boc->reaction start_base Base (e.g., DIPEA) start_base->reaction monitoring TLC / LC-MS Kaiser Test reaction->monitoring workup Solvent Removal (Rotary Evaporation) monitoring->workup Reaction Complete purification Purification (e.g., Chromatography) workup->purification product Boc-Protected PEG-Linker purification->product

Caption: Experimental workflow for the Boc protection of an amino-PEG linker.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Step cluster_monitoring Monitoring cluster_workup Work-up cluster_product Final Product start_peg Boc-Protected PEG-Linker reaction Cool to 0°C Add Reagents Stir and warm to RT start_peg->reaction reagent_tfa TFA reagent_tfa->reaction reagent_solvent Anhydrous DCM reagent_solvent->reaction reagent_scavenger Scavenger (optional, e.g., TIS) reagent_scavenger->reaction monitoring TLC / LC-MS / ¹H NMR reaction->monitoring workup Solvent Removal Co-evaporation with Toluene monitoring->workup Reaction Complete product Deprotected PEG-Linker (TFA Salt) workup->product Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_final Final State start Boc-Protected Amine protonated Protonated Carbamate start->protonated + H⁺ carbamic_acid Carbamic Acid protonated->carbamic_acid Loss of tbutyl_cation tert-Butyl Cation h_plus H⁺ (from TFA) free_amine Free Amine carbamic_acid->free_amine Decarboxylation co2 CO₂ amine_salt Amine Salt (TFA⁻) free_amine->amine_salt + H⁺ (excess acid)

References

A Technical Guide to the Carboxylic Acid Functional Group Reactivity in Boc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the terminal carboxylic acid functional group in the heterobifunctional linker, Boc-NH-PEG6-CH2COOH. This linker is of significant interest in the fields of bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The strategic placement of a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, separated by a hydrophilic hexaethylene glycol (PEG6) spacer, allows for a versatile and controlled approach to molecular assembly.

Core Reactivity of the Carboxylic Acid Group

The primary reactivity of the carboxylic acid moiety in this compound lies in its ability to form stable amide bonds with primary and secondary amines. This reaction, however, is not spontaneous and requires the activation of the carboxyl group to a more reactive intermediate. The most prevalent and efficient method for this activation in aqueous and organic media is the use of carbodiimides, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3]

The activation process proceeds via a two-step mechanism. Initially, EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. The addition of NHS mitigates this by reacting with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester can then efficiently react with a primary amine to form a stable amide bond, releasing NHS as a byproduct.[3]

Quantitative Data on Reaction Parameters

While precise kinetic data and reaction yields are highly dependent on the specific substrates, concentrations, and reaction conditions, the following tables summarize key quantitative parameters influencing the activation and conjugation of PEG-carboxylic acids, based on available literature for analogous compounds.

Table 1: Influence of pH on NHS Ester Activation and Amine Coupling

pH RangeStepEfficiencyNotes
4.5 - 6.0Carboxylic Acid Activation with EDC/NHSOptimalEDC-mediated activation is most efficient in slightly acidic conditions, minimizing hydrolysis of EDC.
7.0 - 8.5Amine Coupling (NHS ester + R-NH2)OptimalThe reaction of the NHS ester with primary amines is most efficient at neutral to slightly basic pH.
> 8.5Amine Coupling and NHS Ester HydrolysisDecreased Coupling EfficiencyThe rate of hydrolysis of the NHS ester significantly increases at higher pH, competing with the desired amine coupling reaction. The half-life of an NHS ester can decrease from hours at pH 7 to minutes at pH 9.0.[4]

Table 2: Molar Ratios of Reagents for Efficient Conjugation

ReagentMolar Excess (relative to this compound)Purpose
EDC1.2 - 2 equivalentsTo ensure efficient activation of the carboxylic acid.
NHS/Sulfo-NHS1.2 - 2.5 equivalentsTo stabilize the activated intermediate and improve coupling efficiency.
Amine-containing molecule1 - 10 equivalentsThe optimal ratio depends on the specific substrates and desired degree of conjugation. An excess of the amine can drive the reaction to completion.

Experimental Protocols

The following are detailed methodologies for the activation of the carboxylic acid group of this compound and its subsequent conjugation to a primary amine-containing molecule.

Protocol 1: Two-Step Aqueous Phase EDC/NHS Coupling

This protocol is suitable for the conjugation of this compound to proteins, peptides, or other biomolecules in an aqueous environment.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Amine-containing molecule for conjugation

  • Desalting column for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC-HCl and Sulfo-NHS to room temperature before opening.

    • Prepare fresh solutions of EDC-HCl and Sulfo-NHS in Activation Buffer immediately before use.

    • Dissolve this compound in Activation Buffer.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add EDC-HCl (1.5 equivalents) and Sulfo-NHS (1.5 equivalents).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Purify the resulting conjugate using a desalting column to remove excess reagents and byproducts. Alternative methods include dialysis or size-exclusion chromatography.

Protocol 2: Organic Phase EDC/NHS Coupling

This protocol is suitable for the conjugation of this compound to small molecules or other substrates soluble in organic solvents.

Materials:

  • This compound

  • EDC-HCl

  • NHS

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Amine-containing molecule for conjugation

  • Silica gel column for chromatography

Procedure:

  • Preparation of Reagents:

    • Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve this compound in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add NHS (1.5 equivalents) and EDC-HCl (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Conjugation to Amine:

    • In a separate flask, dissolve the amine-containing molecule in anhydrous DMF and add DIPEA (2-3 equivalents).

    • Add the activated this compound solution dropwise to the amine solution.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Visualizing the Reaction Workflow and Application in Targeted Protein Degradation

The following diagrams, generated using Graphviz, illustrate the key experimental workflow for EDC/NHS coupling and a common application of this linker in the synthesis of PROTACs for targeted protein degradation.

G cluster_workflow Experimental Workflow: EDC/NHS Coupling A This compound in Activation Buffer (pH 6.0) B Add EDC and Sulfo-NHS A->B Activation C Activated NHS Ester Intermediate (Stable for a limited time) B->C E Conjugation Reaction (Formation of Amide Bond) C->E D Amine-containing Molecule in Coupling Buffer (pH 7.2-7.5) D->E F Quenching (e.g., Tris or Glycine) E->F Stop Reaction G Purification (e.g., Desalting Column) F->G H Purified Boc-NH-PEG6-Conjugate G->H

Caption: Workflow for the two-step EDC/NHS coupling of this compound to an amine.

G cluster_protac Application in PROTAC Synthesis and Mechanism cluster_synthesis PROTAC Synthesis cluster_mechanism PROTAC Mechanism of Action Warhead Target Protein Ligand (Warhead) with Amine Intermediate Warhead-Linker-Boc Warhead->Intermediate Linker This compound Activated_Linker Activated Linker (NHS Ester) Linker->Activated_Linker EDC/NHS E3_Ligand E3 Ligase Ligand PROTAC Final PROTAC (Warhead-Linker-E3 Ligand) E3_Ligand->PROTAC Amide Coupling Activated_Linker->Intermediate Deprotection Boc Deprotection (Acidic Conditions) Intermediate->Deprotection Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Warhead_Linker_NH2 Warhead-Linker-NH2 Deprotection->Warhead_Linker_NH2 Warhead_Linker_NH2->PROTAC POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination of POI Ternary->PolyUb Ub Ubiquitin Ub->PolyUb E1/E2 Enzymes Proteasome Proteasome PolyUb->Proteasome Degradation Degradation of POI Proteasome->Degradation

References

A Technical Guide to PROTAC Technology: The Central Role of the Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is shifting the paradigm of drug discovery from protein inhibition to targeted protein elimination.[1] Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules designed to hijack the cell's natural disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively remove disease-causing proteins.[2][3] This guide provides a detailed examination of PROTAC technology, with a specific focus on the critical role of the linker component in designing effective and potent protein degraders.

The PROTAC Mechanism of Action

A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The fundamental mechanism involves the PROTAC molecule acting as a bridge to facilitate the formation of a ternary complex between the target protein and an E3 ligase.[5] Once in proximity, the E3 ligase tags the target protein with ubiquitin molecules, marking it for recognition and subsequent degradation by the 26S proteasome. After the POI is degraded, the PROTAC is released and can engage in another degradation cycle, giving it a catalytic mode of action.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruited Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation Experimental_Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical & Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Design PROTAC Design (Ligands, Linker) Synthesis Chemical Synthesis Design->Synthesis Binding Binary Binding Assays (SPR, ITC) Synthesis->Binding Ternary Ternary Complex Formation (SPR, AlphaLISA, NanoBRET) Binding->Ternary Ubiquitination In Vitro Ubiquitination (TR-FRET, ELISA) Ternary->Ubiquitination Degradation Protein Degradation (Western Blot, HiBiT) Ubiquitination->Degradation Viability Phenotypic Assays (Cell Viability, Apoptosis) Degradation->Viability Proteomics Global Proteomics (MS) (Selectivity) Degradation->Proteomics PKPD Pharmacokinetics (PK) Pharmacodynamics (PD) Viability->PKPD Efficacy In Vivo Efficacy (Xenograft Models) PKPD->Efficacy Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_intervention PROTAC Intervention BRD4 BRD4 SE Super-Enhancer BRD4->SE Binds to acetylated histones Transcription Transcription BRD4->Transcription Recruits machinery Degradation BRD4 Degradation BRD4->Degradation cMyc_Gene c-Myc Gene SE->cMyc_Gene Activates cMyc_Gene->Transcription cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Cell Proliferation & Survival cMyc_Protein->Proliferation Promotes PROTAC BRD4 PROTAC (e.g., ARV-825) PROTAC->BRD4 Targets

References

The Core of Targeted Therapy: An In-depth Technical Guide to Antibody-Drug Conjugate (ADC) Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in precision medicine, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linchpin of this sophisticated therapeutic modality is the linker, a critical component that dictates the stability, efficacy, and safety profile of the entire conjugate. This technical guide provides a comprehensive exploration of the fundamentals of ADC linkers, offering detailed insights into their chemistry, mechanisms of action, and the experimental protocols essential for their evaluation.

The Crucial Role of the Linker in ADC Design

The linker in an ADC is far more than a simple bridge; it is a sophisticated chemical entity engineered to perform a dual function: to remain stable in the systemic circulation, thereby preventing premature release of the cytotoxic payload and minimizing off-target toxicity, and to efficiently release the payload at the tumor site.[1][2] The choice of linker profoundly impacts the ADC's therapeutic window, influencing its pharmacokinetics, biodistribution, and overall anti-tumor activity.[3][4]

Classification of ADC Linkers: A Tale of Two Strategies

ADC linkers are broadly categorized into two main classes based on their payload release mechanism: cleavable and non-cleavable linkers.[5] The selection of a linker strategy is a critical decision in ADC design, contingent on the target antigen, the tumor microenvironment, and the nature of the cytotoxic payload.

Cleavable Linkers: Engineered for Controlled Release

Cleavable linkers are designed to be selectively broken down in response to specific triggers present in the tumor microenvironment or within the cancer cell itself. This targeted release mechanism is a key advantage, as it can lead to a "bystander effect," where the released, membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells, a crucial feature for treating heterogeneous tumors.

There are three primary classes of cleavable linkers:

  • Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide linker.

  • pH-Sensitive Linkers: These linkers, typically containing a hydrazone bond, are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.

Non-Cleavable Linkers: Stability as a Hallmark

Non-cleavable linkers, as the name suggests, do not contain a specific chemical trigger for payload release. Instead, the payload is released only after the complete lysosomal degradation of the antibody component of the ADC. This strategy generally results in greater plasma stability and a longer half-life compared to cleavable linkers. However, ADCs with non-cleavable linkers typically do not exhibit a significant bystander effect, as the released payload is often charged and less membrane-permeable. A common example of a non-cleavable linker is the thioether linker formed using reagents like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Quantitative Comparison of Linker Properties

The selection of a linker is a data-driven process. The following tables summarize key quantitative data to facilitate a comparative analysis of different linker types.

Table 1: Comparative Plasma Stability of ADC Linkers

Linker TypeRepresentative LinkerADC ModelAnimal ModelLinker Half-LifeReference(s)
Cleavable
HydrazoneAcid-labile hydrazoneGemtuzumab ozogamicinHuman~43 hours
Dipeptide (Val-Cit)Val-CitcAC10-MMAECynomolgus Monkey~230 hours (9.6 days)
Dipeptide (Val-Cit)Val-Cit-PABC-MMAETrastuzumab-vc-MMAEMouse>7 days
DisulfideSPDB-DM4Trastuzumab-SPDB-DM4MouseMTD: 10 mg/kg
Silyl EtherSilyl ether-MMAETrastuzumab-silyl ether-MMAEHuman Plasma>7 days
Non-Cleavable
Thioether (SMCC)SMCC-DM1Ado-trastuzumab emtansine (T-DM1)Mouse29% DAR decrease after 7 days

Note: Direct comparison of half-life values across different studies should be done with caution due to variations in experimental conditions.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

ADCLinker TypePayloadCell LineIC50 (ng/mL)Reference(s)
Trastuzumab-vc-MMAECleavable (Val-Cit)MMAESK-BR-3 (HER2+)1.5
Ado-trastuzumab emtansine (T-DM1)Non-cleavable (SMCC)DM1SK-BR-3 (HER2+)3.0
Trastuzumab-SPDB-DM4Cleavable (Disulfide)DM4BT474 (HER2+)0.01-0.1 nM
Trastuzumab-SMCC-DM1Non-cleavable (Thioether)DM1BT474 (HER2+)0.1-1 nM

Note: IC50 values are dependent on the specific payload, cell line, and assay conditions.

Table 3: Drug-to-Antibody Ratio (DAR) for Different Linker Chemistries

Linker-PayloadConjugation ChemistryAchievable DARCommentsReference(s)
Val-Cit-MMAECysteine-based~3.5 - 4.5Homogeneous products can be achieved with engineered cysteines.
Val-Ala-PBDCysteine-basedUp to 7.4Val-Ala linker shows better hydrophilicity, allowing for higher DAR with hydrophobic payloads.
SMCC-DM1Lysine-basedHeterogeneous mixture (average DAR ~3.5)Stochastic conjugation to lysine residues results in a heterogeneous mixture of species.
Exo-EVC-ExatecanSite-specific (AJICAP)Up to 10Site-specific conjugation technologies enable the production of high-DAR ADCs with good homogeneity.

Visualizing ADC Mechanisms and Workflows

Diagrams are invaluable tools for understanding the complex biological processes and experimental procedures involved in ADC research.

ADC_Cleavable_Linker_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Tumor Cell ADC_stable Stable ADC (Payload Attached) ADC_internalized ADC Internalization (Endocytosis) ADC_stable->ADC_internalized Tumor Targeting Lysosome Lysosome (Low pH, High Cathepsin B) ADC_internalized->Lysosome Trafficking Payload_release Payload Release Lysosome->Payload_release Linker Cleavage Cell_death Target Cell Death (Apoptosis) Payload_release->Cell_death Bystander_cell Neighboring Antigen-Negative Cell Payload_release->Bystander_cell Payload Diffusion Bystander_effect Bystander Cell Death Bystander_cell->Bystander_effect

Caption: Mechanism of a cleavable linker ADC leading to bystander effect.

ADC_NonCleavable_Linker_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Tumor Cell ADC_stable Stable ADC (Payload Attached) ADC_internalized ADC Internalization (Endocytosis) ADC_stable->ADC_internalized Tumor Targeting Lysosome Lysosome ADC_internalized->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation Payload_release Payload-Linker-Amino Acid Metabolite Release Degradation->Payload_release Cell_death Target Cell Death (Apoptosis) Payload_release->Cell_death

Caption: Mechanism of a non-cleavable linker ADC.

In_Vitro_Cytotoxicity_Workflow start Start seed_cells Seed Antigen-Positive and Antigen-Negative Cells in 96-well plates start->seed_cells add_adc Add Serial Dilutions of ADC and Control Antibody seed_cells->add_adc incubate Incubate for 72-120 hours add_adc->incubate add_reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure Absorbance or Luminescence add_reagent->measure analyze Calculate % Viability and Determine IC50 Values measure->analyze end End analyze->end

References

An In-Depth Technical Guide to Boc-NH-PEG6-CH2COOH for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Boc-NH-PEG6-CH2COOH, a heterobifunctional linker increasingly utilized in the field of bioconjugation. Aimed at researchers, scientists, and drug development professionals, this document delves into the core chemical properties, key applications, and detailed experimental protocols related to this versatile molecule. Particular focus is placed on its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The guide summarizes quantitative data, provides step-by-step experimental methodologies, and includes visualizations to elucidate complex workflows and signaling pathways, serving as a foundational resource for beginners in bioconjugation.

Introduction to this compound

This compound is a chemical linker characterized by a polyethylene glycol (PEG) spacer of six ethylene glycol units. It possesses two distinct functional groups at its termini: a tert-butyloxycarbonyl (Boc) protected amine and a carboxylic acid. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules.

The PEG spacer imparts several beneficial properties to the resulting bioconjugate, including enhanced hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles.[1][2][3] The Boc protecting group on the amine can be readily removed under acidic conditions, revealing a primary amine for subsequent conjugation reactions. The carboxylic acid group can be activated to react with primary amines on biomolecules. These features make this compound a valuable tool in the development of complex biomolecular architectures.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.

PropertyValueReference
Molecular Formula C19H37NO10[4]
Molecular Weight 439.50 g/mol [4]
Appearance Colorless to light yellow liquid/solid
Purity Typically ≥95%
Storage Conditions -20°C for long-term storage
Solubility Soluble in water, DMSO, DMF, and other polar organic solvents.

Core Applications in Bioconjugation

The unique structure of this compound lends itself to a variety of bioconjugation applications, most notably in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a critical role in the stability and efficacy of an ADC. This compound can be used to conjugate a drug to an antibody. The carboxylic acid can be activated to react with lysine residues on the antibody, and after deprotection of the Boc group, the amine can be coupled to a cytotoxic payload. The PEG6 spacer helps to improve the solubility and stability of the ADC and can influence its pharmacokinetic properties.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound is an ideal linker for PROTAC synthesis due to its defined length and ability to facilitate the formation of a stable ternary complex between the target protein, the E3 ligase, and the PROTAC.

Experimental Protocols

The following sections provide detailed protocols for the key steps involved in using this compound for bioconjugation.

Amine Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent reaction with a primary amine-containing biomolecule (e.g., an antibody).

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing biomolecule (e.g., antibody)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. A typical concentration is 100 mM.

    • Prepare the amine-containing biomolecule in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, add the desired amount of this compound from the stock solution.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes.

  • Conjugation to Amine-Containing Biomolecule:

    • Add the activated linker solution to the biomolecule solution. The molar ratio of linker to biomolecule will need to be optimized for the specific application but a starting point of 10-20 fold molar excess of the linker is common for antibody conjugation.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a size-exclusion chromatography (SEC) column to remove unreacted linker and other small molecules.

Workflow for Amine Coupling:

AmineCoupling Boc_PEG_COOH This compound Activated_Linker Activated Boc-NH-PEG6-NHS Ester Boc_PEG_COOH->Activated_Linker Activation (15-30 min, RT) EDC_NHS EDC / NHS in Activation Buffer EDC_NHS->Activated_Linker Conjugate Boc-NH-PEG6-Biomolecule Conjugate Activated_Linker->Conjugate Conjugation (2h RT or O/N 4°C) Biomolecule Amine-containing Biomolecule Biomolecule->Conjugate Quench Quenching (e.g., Tris) Conjugate->Quench Purification Purification (SEC) Quench->Purification Final_Product Purified Conjugate Purification->Final_Product

Amine coupling workflow using EDC/NHS chemistry.
Boc Deprotection

This protocol describes the removal of the Boc protecting group from the amine terminus of the linker using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an equal volume of TFA to the solution (for a 50% TFA/DCM mixture).

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • Redissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected amine.

Logical Diagram for Boc Deprotection:

BocDeprotection Boc_Conjugate Boc-NH-PEG6-Conjugate Deprotection Deprotection Reaction (1-2h, RT) Boc_Conjugate->Deprotection TFA_DCM TFA in DCM TFA_DCM->Deprotection Deprotected_Salt H2N-PEG6-Conjugate (TFA Salt) Deprotection->Deprotected_Salt Neutralization Neutralization (NaHCO3) Deprotected_Salt->Neutralization Final_Product Deprotected Conjugate Neutralization->Final_Product

Logical steps for Boc deprotection using TFA.

Characterization and Analysis

Proper characterization of the bioconjugate is crucial to ensure its quality and functionality.

Analytical TechniquePurpose
¹H NMR To confirm the structure of the linker and the presence of the PEG chain.
Mass Spectrometry (MS) To determine the molecular weight of the linker and the final conjugate, and to confirm successful conjugation.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the conjugate and to determine the drug-to-antibody ratio (DAR) in ADCs.
Size-Exclusion Chromatography (SEC) For purification and to assess for aggregation of the final conjugate.
UV-Vis Spectroscopy To determine the concentration of the antibody and to estimate the DAR.

Quantitative Data Summary

The following tables provide representative quantitative data on the impact of PEG linkers in bioconjugation. Note that specific values can vary depending on the specific molecules being conjugated and the precise reaction conditions.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (Representative Data)

LinkerClearance (mL/day/kg)Reference
No PEG~15
PEG4~7
PEG6 (Estimated) ~6
PEG8~5
PEG12~5

Table 2: pH Stability of Hydrazone Linkages (as a proxy for linker stability studies)

pHHalf-life (minutes)Reference
5.5< 2
7.420 - 150 (depending on structure)

Conclusion

This compound is a versatile and valuable tool for researchers in bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it particularly well-suited for the development of complex biotherapeutics such as ADCs and PROTACs. This guide has provided a foundational understanding of its properties, applications, and the key experimental protocols for its use. Further optimization of reaction conditions will be necessary for specific applications to achieve desired conjugation efficiencies and final product characteristics.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Boc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Boc-NH-PEG6-CH2COOH linker. This versatile linker, featuring a six-unit polyethylene glycol (PEG) chain, offers a balance of hydrophilicity and length, which can be crucial for optimizing the solubility, cell permeability, and ternary complex formation of the resulting PROTAC molecule.

Introduction to PROTAC Technology and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for target protein ubiquitination and subsequent degradation by the proteasome. PEG linkers, such as this compound, are frequently employed in PROTAC design to enhance solubility and provide the necessary flexibility and length to span the distance between the POI and the E3 ligase.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves several key steps, ultimately leading to the degradation of the target protein. The synthesis of a PROTAC using the this compound linker follows a modular, multi-step chemical process.

PROTAC_Mechanism Final_PROTAC Final_PROTAC PROTAC_molecule PROTAC_molecule Final_PROTAC->PROTAC_molecule

Figure 1: General workflow of PROTAC synthesis and mechanism of action.

Experimental Protocols

The following protocols outline the key steps for the synthesis of a generic PROTAC using the this compound linker. These protocols are based on standard solid-phase peptide synthesis (SPPS) and solution-phase chemistry techniques. Optimization may be required for specific substrates.

Protocol 1: Amide Coupling of POI Ligand to this compound

This procedure describes the coupling of an amine-functionalized POI ligand to the carboxylic acid terminus of the this compound linker.

Materials:

  • Amine-functionalized POI Ligand

  • This compound

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 2-Chlorotrityl chloride resin

  • DCM (Dichloromethane)

  • MeOH (Methanol)

Procedure:

  • Swell 2-Chlorotrityl chloride resin in anhydrous DMF for 30 minutes.

  • Dissolve this compound (1.2 eq) and DIPEA (4.0 eq) in anhydrous DMF.

  • Add the solution to the swollen resin and shake at room temperature for 4 hours.

  • Wash the resin with DMF, DCM, and MeOH and dry under vacuum.

  • To the resin-bound linker, add a solution of the amine-functionalized POI ligand (1.5 eq), HATU (1.4 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • Shake the reaction mixture at room temperature for 16 hours.

  • Wash the resin with DMF, DCM, and MeOH.

  • Cleave the POI-Linker-Boc intermediate from the resin using a solution of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the POI-Linker-Boc conjugate.

Protocol 2: Boc Deprotection of the POI-Linker Intermediate

This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent coupling to the E3 ligase ligand.

Materials:

  • POI-Linker-Boc conjugate

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

Procedure:

  • Dissolve the POI-Linker-Boc conjugate in a solution of 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting POI-Linker-NH2 as a TFA salt is typically used in the next step without further purification.

Protocol 3: Final Amide Coupling to the E3 Ligase Ligand

This final step involves coupling the deprotected POI-Linker intermediate with a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • POI-Linker-NH2 (TFA salt)

  • Carboxylic acid-functionalized E3 Ligase Ligand (e.g., Pomalidomide derivative)

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the POI-Linker-NH2 (TFA salt) (1.1 eq) and additional DIPEA (to neutralize the TFA salt) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of a PROTAC using a this compound linker. Please note that actual results may vary depending on the specific ligands used and optimization of reaction conditions.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTime (h)Temperature (°C)Typical Yield (%)
1Amide Coupling (Linker to Resin)This compound, DIPEADMF425>90 (loading)
2Amide Coupling (POI Ligand)POI-NH2, HATU, DIPEADMF162570-90
3Cleavage and DeprotectionTFA/TIS/H2O-22560-80
4Boc DeprotectionTFA, DCMDCM1-225>95
5Final Amide CouplingE3-COOH, HATU, DIPEADMF12-162550-70

Table 2: Characterization of a Representative PROTAC

ParameterMethodResult
PurityHPLC>95%
Molecular WeightLC-MS (ESI+)[M+H]+ calculated and found
Structure Confirmation1H NMR, 13C NMRConsistent with proposed structure

Visualization of Key Relationships

The following diagrams illustrate the logical relationships in PROTAC synthesis and characterization.

PROTAC_Synthesis_Logic

Figure 2: Logical flow of PROTAC synthesis and characterization.

Figure 3: Formation of the key ternary complex.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs, offering a modular and flexible approach to connect the protein of interest and E3 ligase ligands. The provided protocols and representative data serve as a guide for researchers in the design and execution of their PROTAC synthesis campaigns. Successful PROTAC development relies on the careful optimization of each synthetic step and thorough characterization of the final product to ensure its purity and structural integrity for subsequent biological evaluation.

Application Notes and Protocols for Boc-NH-PEG6-CH2COOH in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Boc-NH-PEG6-CH2COOH, a heterobifunctional linker, in peptide synthesis and the development of advanced bioconjugates such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a versatile tool in bioconjugation chemistry. It features a Boc (tert-butyloxycarbonyl) protected amine at one end and a carboxylic acid at the other, connected by a hydrophilic six-unit polyethylene glycol (PEG) spacer. This structure offers several advantages:

  • Controlled Conjugation: The orthogonal protecting groups allow for sequential and specific conjugation reactions. The carboxylic acid can be activated to react with primary amines, while the Boc group can be removed under acidic conditions to reveal a primary amine for subsequent coupling.

  • Enhanced Solubility and Pharmacokinetics: The PEG linker is known to increase the hydrophilicity of molecules, which can improve the solubility of hydrophobic peptides or drug payloads. This often leads to improved pharmacokinetic properties, such as a longer circulation half-life in vivo.[1][2]

  • Flexible Spacer: The PEG6 chain provides a flexible spacer arm of a defined length, which is crucial for optimizing the distance between conjugated moieties to ensure proper biological function, for instance, in facilitating the formation of a stable ternary complex in PROTACs.[1]

Physicochemical Properties

PropertyValueReference
Molecular Formula C19H37NO10
Molecular Weight 439.50 g/mol
Appearance Colorless to light yellow liquid
Purity Typically ≥95%
Storage Store at -20°C for long-term stability.

Applications

Peptide Modification and PEGylation

This compound can be used to introduce a PEG linker into a peptide sequence during solid-phase peptide synthesis (SPPS) or by modification of a purified peptide in solution. PEGylation can enhance the therapeutic properties of peptides by increasing their solubility, stability, and in vivo half-life.

PROTAC Synthesis

This linker is widely used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The linker connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase. The flexibility and hydrophilicity of the PEG6 linker are critical for the formation of a productive ternary complex and the overall efficacy of the PROTAC.

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation

PROTAC Mechanism of Action
Antibody-Drug Conjugate (ADC) Development

In the field of ADCs, this compound can serve as a linker to connect a cytotoxic drug to a monoclonal antibody. The PEG component can help to overcome solubility issues associated with hydrophobic payloads and may influence the drug-to-antibody ratio (DAR).

Experimental Protocols

Protocol 1: Coupling of this compound to a Resin-Bound Peptide (SPPS)

This protocol describes the incorporation of the PEG6 linker onto the N-terminus of a peptide chain during solid-phase peptide synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (2 equivalents relative to the resin loading), HBTU/HATU (1.95 equivalents), and DIPEA (4 equivalents) in DMF.

  • Coupling Reaction: Add the coupling solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Deprotection (Optional): If further elongation of the peptide chain is required, the Boc group can be removed using trifluoroacetic acid (TFA).

SPPS_Workflow Start Peptide-Resin (Free N-terminus) Swell Swell Resin in DMF Start->Swell Couple Couple with This compound, HBTU/HATU, DIPEA Swell->Couple Wash1 Wash with DMF and DCM Couple->Wash1 Kaiser Kaiser Test Wash1->Kaiser Kaiser->Couple Positive Deprotect Boc Deprotection (TFA/DCM) Kaiser->Deprotect Negative Wash2 Wash and Neutralize Deprotect->Wash2 Cleave Cleave from Resin & Purify Deprotect->Cleave Next_AA Couple Next Amino Acid Wash2->Next_AA

Solid-Phase Peptide Synthesis Workflow
Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal a primary amine.

Materials:

  • Boc-protected PEGylated peptide-resin or peptide conjugate

  • Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: 5% DIPEA in DMF

  • Washing solvents: DCM, DMF

Procedure:

  • Pre-wash: Wash the Boc-protected substrate with DCM (3x).

  • Deprotection: Treat the substrate with the TFA/DCM solution for 30 minutes at room temperature.

  • Washing: Wash thoroughly with DCM (3x) and DMF (3x) to remove the TFA.

  • Neutralization: Treat with the DIPEA/DMF solution for 10 minutes (2x).

  • Final Wash: Wash with DMF (3x) and DCM (3x). The substrate is now ready for the next coupling step.

Protocol 3: Activation of Carboxylic Acid and Conjugation to an Amine

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine (e.g., a peptide, protein, or small molecule ligand).

Materials:

  • This compound

  • Amine-containing molecule

  • Activation reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Buffer: MES buffer (pH 5-6) and Phosphate Buffered Saline (PBS, pH 7.2-7.5)

  • Quenching reagent: Hydroxylamine or Tris buffer

Procedure:

  • Activation: Dissolve this compound in MES buffer. Add EDC (1.5 equivalents) and NHS (or Sulfo-NHS) (1.5 equivalents). Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • pH Adjustment: Adjust the pH of the reaction mixture to 7.2-7.5 by adding PBS.

  • Conjugation: Immediately add the amine-containing molecule (dissolved in PBS) to the activated linker solution.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding hydroxylamine or Tris buffer to a final concentration of 10-50 mM.

  • Purification: Purify the conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography or reverse-phase HPLC.

Conjugation_Workflow Linker This compound Activate Activate with EDC/NHS in MES buffer Linker->Activate NHS_Ester NHS Ester Intermediate Activate->NHS_Ester Adjust_pH Adjust pH to 7.2-7.5 NHS_Ester->Adjust_pH Conjugate Conjugation Reaction Adjust_pH->Conjugate Amine Amine-containing molecule Amine->Conjugate Quench Quench Reaction Conjugate->Quench Purify Purify Conjugate (HPLC, SEC) Quench->Purify

Solution-Phase Conjugation Workflow

Data Presentation

The following tables provide representative data for the characterization of PEGylated peptides, PROTACs, and ADCs. Note that specific values will depend on the particular molecules being conjugated.

Table 1: Typical Purity and Yield of a PEGylated Peptide
ParameterTypical ValueAnalysis Method
Crude Purity 50-80%RP-HPLC
Purity after Purification >95%RP-HPLC
Overall Yield 10-40%-
Molecular Weight Confirmation Expected Mass ± 1 DaMass Spectrometry (ESI-MS)
Table 2: Representative Efficacy Data for a PROTAC with a PEG6 Linker
ParameterIllustrative ValueDefinition
DC50 1-100 nMConcentration for 50% degradation of the target protein.
Dmax >90%Maximum degradation of the target protein.
Table 3: Characterization of an ADC with a PEG6 Linker
ParameterTypical ValueAnalysis Method
Drug-to-Antibody Ratio (DAR) 2-8Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry
Monomer Purity >95%Size Exclusion Chromatography (SEC)
In Vitro Cytotoxicity (IC50) 0.1-10 nMCell-based assays

Conclusion

This compound is a valuable and versatile linker for peptide modification and the construction of complex bioconjugates. Its well-defined structure, hydrophilicity, and orthogonal reactive groups provide researchers with a powerful tool to enhance the properties of peptides and to develop novel therapeutics such as PROTACs and ADCs. The protocols provided herein offer a starting point for the successful application of this reagent in a variety of research and development settings. Optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Boc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles is a cornerstone of nanomedicine, enabling the transformation of basic nanomaterials into sophisticated therapeutic and diagnostic agents. The use of polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to improve the physicochemical properties of nanoparticles. PEGylation creates a hydrophilic protective layer that can reduce nonspecific protein adsorption, prevent aggregation, and prolong systemic circulation time by evading the mononuclear phagocyte system.

This document provides detailed protocols for the surface functionalization of amine-presenting nanoparticles using a specific heterobifunctional linker, Boc-NH-PEG6-CH2COOH . This linker is particularly advantageous as it allows for a multi-step, controlled functionalization strategy. The carboxylic acid (–COOH) terminus facilitates covalent attachment to the nanoparticle surface, while the Boc-protected amine (Boc-NH–) terminus can be deprotected in a subsequent step to expose a primary amine. This newly available amine can then be used for the conjugation of a wide range of molecules, including targeting ligands (antibodies, peptides), imaging agents (fluorophores), or therapeutic payloads (small molecule drugs).

Key Applications

  • Targeted Drug Delivery: The terminal amine, exposed after Boc deprotection, serves as a chemical handle for the attachment of targeting moieties. This allows the nanoparticles to selectively bind to and be internalized by specific cell types, thereby increasing the therapeutic efficacy and reducing off-target side effects of a conjugated drug.

  • Stealth Liposomes and Nanoparticles: The PEG component of the linker provides the "stealth" characteristics that lead to longer circulation times, a critical attribute for systemically administered nanomedicines.

  • Controlled Release Systems: By incorporating cleavable bonds in the subsequent conjugation step, the release of a therapeutic agent can be triggered by specific physiological conditions, such as the acidic environment of a tumor.

  • Multifunctional Nanoplatforms: The sequential nature of the functionalization process allows for the creation of complex, multifunctional nanoparticles carrying, for example, both a targeting ligand and a therapeutic agent.

Quantitative Data Summary

The successful functionalization of nanoparticles with this compound and subsequent payload conjugation can be monitored by tracking changes in their physicochemical properties. The following tables provide representative data for amine-functionalized iron oxide nanoparticles (IONPs) at each stage of the modification process. Actual results will vary depending on the core nanoparticle material, size, and the specific payload being conjugated.

Table 1: Change in Hydrodynamic Diameter (Z-average) as Measured by Dynamic Light Scattering (DLS)

Nanoparticle StageRepresentative Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
1. Amine-Functionalized IONPs100 ± 5< 0.2
2. IONPs-PEG6-NH-Boc120 ± 7< 0.2
3. IONPs-PEG6-NH2118 ± 6< 0.2
4. IONPs-PEG6-NH-Payload125 ± 8< 0.25

Table 2: Change in Surface Charge as Measured by Zeta Potential

Nanoparticle StageRepresentative Zeta Potential (mV)
1. Amine-Functionalized IONPs+35 ± 5
2. IONPs-PEG6-NH-Boc+15 ± 4
3. IONPs-PEG6-NH2+25 ± 5
4. IONPs-PEG6-NH-Payload (Amine-reactive payload)-10 ± 4

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the surface functionalization of nanoparticles with this compound and subsequent payload conjugation is a three-stage process. This is visualized in the diagram below.

G cluster_0 Stage 1: PEG Linker Conjugation cluster_1 Stage 2: Boc Deprotection cluster_2 Stage 3: Payload Conjugation start Amine-Functionalized Nanoparticles activation EDC / NHS Activation start->activation linker This compound linker->activation conjugation Amide Bond Formation activation->conjugation purification1 Purification (e.g., Magnetic Separation, Centrifugation) conjugation->purification1 product1 Boc-Protected PEGylated Nanoparticles purification1->product1 deprotection TFA Treatment product1->deprotection purification2 Purification (e.g., Dialysis, Centrifugation) deprotection->purification2 product2 Amine-Terminated PEGylated Nanoparticles purification2->product2 conjugation2 Payload Conjugation product2->conjugation2 payload Amine-Reactive Payload (e.g., NHS-ester Drug) payload->conjugation2 purification3 Final Purification conjugation2->purification3 final_product Functionalized Nanoparticles purification3->final_product

Figure 1. Experimental workflow for nanoparticle functionalization.

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the activation of the carboxylic acid group on the PEG linker using carbodiimide chemistry and its subsequent reaction with primary amines on the nanoparticle surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., aminosilane-coated iron oxide or gold nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction vessels

  • Magnetic separator or centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL.

    • Sonicate briefly if necessary to ensure a homogeneous dispersion.

  • PEG Linker Activation:

    • In a separate vial, dissolve a 20-50 fold molar excess of this compound relative to the estimated surface amine groups in a minimal amount of DMF or DMSO.

    • Add a 1.5-fold molar excess of both EDC and NHS (relative to the PEG linker) to the linker solution.

    • Vortex briefly and incubate at room temperature for 15-30 minutes to generate the NHS-ester of the PEG linker.

  • Conjugation Reaction:

    • Add the activated PEG linker solution to the nanoparticle dispersion.

    • Adjust the pH of the reaction mixture to 7.4 by adding Coupling Buffer.

    • Incubate the reaction for 2-4 hours at room temperature with gentle end-over-end rotation.

  • Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 15 minutes. This will block any unreacted NHS-esters.

    • Separate the nanoparticles from the reaction mixture. For magnetic nanoparticles, use a magnetic separator. For other types, use centrifugation (the required speed and time will depend on the nanoparticle size and density).

    • Wash the nanoparticles three times with Washing Buffer, followed by two washes with PBS to remove unreacted reagents and byproducts.

  • Characterization:

    • Resuspend the purified Boc-protected PEGylated nanoparticles in an appropriate buffer (e.g., PBS or deionized water).

    • Characterize the nanoparticles using DLS to determine the new hydrodynamic diameter and PDI, and measure the zeta potential to confirm the change in surface charge.

Protocol 2: Boc Group Deprotection to Expose Terminal Amine

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA) to yield a reactive primary amine.

Materials:

  • Boc-protected PEGylated nanoparticles from Protocol 5.1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Dialysis tubing (appropriate molecular weight cut-off) or centrifugal filtration units

  • PBS, pH 7.4

Procedure:

  • Preparation:

    • Lyophilize or carefully dry the Boc-protected PEGylated nanoparticles to remove all water.

    • In a chemical fume hood, prepare a deprotection solution of 50% (v/v) TFA in anhydrous DCM. Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment.

  • Deprotection Reaction:

    • Resuspend the dry nanoparticles in the TFA/DCM solution.

    • Incubate the reaction at room temperature for 30-60 minutes with gentle stirring. The reaction vessel should be equipped with a drying tube or under a gentle stream of nitrogen to prevent moisture from entering.

  • Removal of TFA:

    • Remove the TFA and DCM by rotary evaporation or by directing a gentle stream of nitrogen gas over the solution.

    • To ensure complete removal of residual TFA, re-dissolve the nanoparticle pellet in DCM and evaporate the solvent two more times.

  • Purification:

    • Resuspend the nanoparticles in PBS, pH 7.4.

    • Purify the nanoparticles extensively by dialysis against PBS or by using centrifugal filtration units to remove any remaining acid and byproducts.

  • Characterization:

    • Characterize the resulting amine-terminated PEGylated nanoparticles by DLS and zeta potential. A successful deprotection should result in an increase in the positive character of the zeta potential compared to the Boc-protected intermediate.

Protocol 3: Conjugation of an Amine-Reactive Payload

This protocol provides a general method for conjugating an amine-reactive payload (e.g., a drug or targeting ligand that has been pre-functionalized with an NHS-ester) to the newly exposed amine on the nanoparticle surface.

Materials:

  • Amine-terminated PEGylated nanoparticles from Protocol 5.2

  • Amine-reactive payload (e.g., NHS-ester of a fluorescent dye, biotin, or a drug)

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification supplies (dialysis or centrifugal filters)

Procedure:

  • Payload Preparation:

    • Dissolve the amine-reactive payload in an appropriate solvent (e.g., DMSO or DMF) at a known concentration.

  • Conjugation Reaction:

    • Disperse the amine-terminated PEGylated nanoparticles in Coupling Buffer.

    • Add a 10-20 fold molar excess of the payload solution to the nanoparticle dispersion. The final concentration of organic solvent should ideally be kept below 5% (v/v) to maintain nanoparticle stability.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light if the payload is light-sensitive.

  • Purification:

    • Quench the reaction with the Quenching Solution for 15 minutes.

    • Purify the final functionalized nanoparticles from unreacted payload and byproducts using dialysis or centrifugal filtration.

  • Final Characterization and Quantification:

    • Characterize the final product using DLS and zeta potential.

    • Quantify the amount of conjugated payload using a suitable method, such as UV-Vis spectroscopy (if the payload has a chromophore) or fluorescence spectroscopy (if the payload is fluorescent).

Visualization of Logical Relationships

The decision-making process for characterizing the functionalized nanoparticles is outlined below.

G cluster_characterization Characterization cluster_evaluation Evaluation start Nanoparticle Functionalization Step Complete dls Measure Hydrodynamic Size (DLS) start->dls zeta Measure Surface Charge (Zeta Potential) start->zeta quant Quantify Surface Ligands (e.g., UV-Vis, FTIR, TGA) start->quant size_check Size Increase Expected? dls->size_check charge_check Charge Change Expected? zeta->charge_check quant_check Successful Quantification? quant->quant_check success Proceed to Next Step size_check->success Yes troubleshoot Troubleshoot Reaction size_check->troubleshoot No charge_check->success Yes charge_check->troubleshoot No quant_check->success Yes quant_check->troubleshoot No

Figure 2. Characterization and evaluation workflow.

Application Notes and Protocols for Bioconjugation using Boc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG6-CH2COOH is a versatile, heterobifunctional linker widely employed in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker features a Boc-protected amine and a terminal carboxylic acid, separated by a hydrophilic hexa(ethylene glycol) (PEG6) spacer. The PEG moiety enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[4][5] The orthogonal protecting groups, Boc and carboxylic acid, allow for sequential and controlled conjugation of two different molecules.

This document provides detailed protocols for the key steps involved in using this compound for bioconjugation:

  • Activation of the Carboxylic Acid: Conversion of the terminal carboxyl group to an amine-reactive N-hydroxysuccinimide (NHS) ester.

  • Conjugation to an Amine-Containing Molecule: Reaction of the NHS-activated linker with a primary amine on a biomolecule, such as an antibody or a small molecule.

  • Deprotection of the Boc Group: Removal of the tert-Butyloxycarbonyl (Boc) protecting group to reveal a primary amine.

  • Conjugation of a Second Molecule: Reaction of the newly exposed amine with a second molecule of interest.

Data Presentation: Quantitative Parameters for Bioconjugation Reactions

The following tables summarize key quantitative data for the experimental protocols described below. These values are intended as a starting point, and optimization may be required for specific applications.

Table 1: Carboxylic Acid Activation with EDC/NHS

ParameterValueNotes
Reagents EDC, NHS (or sulfo-NHS)
Molar Ratio (Linker:EDC:NHS) 1 : 1.5 : 3Excess reagents drive the reaction to completion.
Solvent Anhydrous DMF or DMSOFor non-aqueous reactions.
MES buffer, pH 4.5-6.0For aqueous reactions.
Reaction Time 15-60 minutesLonger times may be needed for aqueous reactions.
Temperature Room Temperature
Typical Yield >90% (conversion to NHS ester)Monitored by LC-MS.

Table 2: Conjugation of NHS-Activated Linker to Primary Amines (e.g., Antibodies)

ParameterValueNotes
Molar Ratio (Linker:Biomolecule) 5:1 to 20:1Varies depending on desired degree of labeling.
Solvent/Buffer PBS, pH 7.2-8.0Amine-free buffer is crucial.
Reaction Time 30-60 minutes at RT, or 2 hours on ice
Temperature Room Temperature or 4°CLower temperature can minimize side reactions.
Quenching Reagent Tris or Glycine buffer (e.g., 50 mM final conc.)To cap unreacted NHS esters.
Purification Method Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX)To remove excess linker and byproducts.

Table 3: Boc Deprotection

ParameterValueNotes
Reagent Trifluoroacetic Acid (TFA)
TFA Concentration 20-50% in Dichloromethane (DCM)
Scavengers Dithioethane (DTE) for Trp or Cys-containing peptidesTo prevent side reactions with tert-butyl cations.
Reaction Time 30-120 minutesMonitored by TLC or LC-MS.
Temperature 0°C to Room TemperatureStart at 0°C to control the reaction.
Work-up Evaporation of TFA/DCM, precipitation with cold ether

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the conversion of the carboxylic acid terminus to an amine-reactive NHS ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0 (for aqueous reactions)

Procedure (Anhydrous Conditions):

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.

  • Add NHS to the solution (3 molar equivalents relative to the linker).

  • Add EDC to the solution (1.5 molar equivalents relative to the linker).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • The resulting solution containing the activated Boc-NH-PEG6-NHS ester can be used immediately for the next conjugation step.

Procedure (Aqueous Conditions):

  • Dissolve this compound in Activation Buffer.

  • Add NHS or sulfo-NHS (5 mM final concentration).

  • Add EDC (2 mM final concentration).

  • React for 15 minutes at room temperature.

  • The activated linker is now ready for conjugation to an amine-containing molecule in an appropriate buffer.

Protocol 2: Conjugation of Activated Linker to an Antibody

This protocol details the conjugation of the Boc-NH-PEG6-NHS ester to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody solution (2-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.2-7.4)

  • Activated Boc-NH-PEG6-NHS ester solution (from Protocol 1)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification: Size Exclusion Chromatography (SEC) column

Procedure:

  • Add the desired molar excess (e.g., 20-fold) of the activated Boc-NH-PEG6-NHS ester solution to the antibody solution. The volume of the organic solvent from the activation step should not exceed 10% of the total reaction volume.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for an additional 30 minutes at room temperature.

  • Purify the resulting antibody-linker conjugate using an SEC column to remove unreacted linker and byproducts.

  • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) if applicable.

Protocol 3: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Prepare a 20-50% TFA in DCM solution.

  • Cool the conjugate solution to 0°C in an ice bath.

  • Add the TFA solution to the conjugate and stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by LC-MS to confirm the removal of the Boc group.

  • Concentrate the solution under reduced pressure to remove TFA and DCM.

  • Precipitate the deprotected conjugate by adding cold diethyl ether.

  • Centrifuge to pellet the product and decant the ether. Wash the pellet with cold ether and dry under vacuum.

Protocol 4: Conjugation of a Second Molecule to the Deprotected Linker

This protocol outlines the conjugation of a second molecule (e.g., an activated small molecule drug) to the newly exposed amine on the PEG linker.

Materials:

  • Deprotected amine-PEG-conjugate

  • NHS-activated second molecule

  • Conjugation Buffer: PBS, pH 7.2-8.0

  • Purification column (e.g., SEC or IEX)

Procedure:

  • Dissolve the deprotected conjugate in Conjugation Buffer.

  • Dissolve the NHS-activated second molecule in an appropriate solvent (e.g., DMSO).

  • Add a 5- to 10-fold molar excess of the activated second molecule to the conjugate solution.

  • Incubate for 1-2 hours at room temperature.

  • Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC or IEX) to remove excess reagents.

Mandatory Visualizations

G cluster_activation Protocol 1: Carboxylic Acid Activation cluster_conjugation1 Protocol 2: First Conjugation cluster_deprotection Protocol 3: Boc Deprotection cluster_conjugation2 Protocol 4: Second Conjugation Linker This compound Reagents EDC, NHS (DMF or MES buffer) Linker->Reagents ActivatedLinker Boc-NH-PEG6-CH2CO-NHS Reagents->ActivatedLinker RT, 15-60 min ActivatedLinker_ref Boc-NH-PEG6-CH2CO-NHS Biomolecule1 Biomolecule-NH2 (e.g., Antibody) Biomolecule1->ActivatedLinker_ref Conjugate1 Boc-NH-PEG6-Biomolecule 1 Conjugate1_ref Boc-NH-PEG6-Biomolecule 1 ActivatedLinker_ref->Conjugate1 PBS pH 7.2-8.0 RT, 30-60 min DeprotectionReagent TFA / DCM DeprotectedConjugate H2N-PEG6-Biomolecule 1 DeprotectionReagent->DeprotectedConjugate 0°C to RT, 30-120 min DeprotectedConjugate_ref H2N-PEG6-Biomolecule 1 Conjugate1_ref->DeprotectionReagent Biomolecule2 Activated Biomolecule 2 (e.g., NHS-Drug) Biomolecule2->DeprotectedConjugate_ref FinalConjugate Biomolecule 2-NH-PEG6-Biomolecule 1 DeprotectedConjugate_ref->FinalConjugate PBS pH 7.2-8.0 RT, 1-2 hr

Caption: Experimental workflow for dual bioconjugation.

G cluster_pathway Amine-Reactive Conjugation Pathway Carboxyl R-COOH (Linker) Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->Acylisourea + EDC EDC EDC NHSEster NHS Ester (amine-reactive) Acylisourea->NHSEster + NHS - EDC byproduct NHS NHS AmideBond Stable Amide Bond R-CO-NH-R' NHSEster->AmideBond + R'-NH2 - NHS PrimaryAmine R'-NH2 (Biomolecule)

Caption: EDC/NHS activation and amine conjugation pathway.

G cluster_deprotection Boc Deprotection Mechanism BocAmine Boc-NH-R Protonation Protonated Carbamate BocAmine->Protonation + H+ TFA TFA (H+) CarbamicAcid Carbamic Acid (unstable) Protonation->CarbamicAcid Loss of t-butyl cation LossOfCation Loss of t-butyl cation PrimaryAmine H3N+-R (Amine Salt) CarbamicAcid->PrimaryAmine - CO2 Decarboxylation Decarboxylation

Caption: Boc deprotection signaling pathway.

References

Application Notes and Protocols for Boc Deprotection of Boc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the development of bioconjugates, PEGylated linkers, and antibody-drug conjugates (ADCs). Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] Boc-NH-PEG6-CH2COOH is a heterobifunctional linker containing a Boc-protected amine and a terminal carboxylic acid, connected by a flexible hexaethylene glycol (PEG6) spacer. The deprotection of the Boc group to yield the free amine (H2N-PEG6-CH2COOH) is a critical step in many synthetic pathways, enabling subsequent conjugation to other molecules of interest.

These application notes provide detailed protocols for the efficient deprotection of this compound using common acidic reagents, as well as an overview of milder alternatives. The information is intended to guide researchers in selecting the optimal deprotection strategy and to provide practical, step-by-step instructions for successful synthesis.

Overview of Boc Deprotection Methods

The removal of the Boc protecting group is typically achieved through acidolysis. The mechanism involves protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine.[1] The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.

The most common methods for Boc deprotection of PEGylated compounds involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected PEG derivatives based on established literature for similar compounds.

MethodReagent & ConcentrationSolventTemperatureTimeTypical YieldNotes
Method 1 Trifluoroacetic Acid (TFA), 20-50% (v/v)Dichloromethane (DCM)0 °C to Room Temp.1 - 4 hours>95%The most common and generally high-yielding method. The product is isolated as a TFA salt.[1][3]
Method 2 Hydrogen Chloride (HCl), 4M1,4-DioxaneRoom Temperature0.5 - 2 hoursHighAn effective alternative to TFA; the product is isolated as an HCl salt, which can be less hygroscopic than the TFA salt.
Method 3 p-Toluenesulfonic acid (p-TsOH)Acetonitrile/WaterRoom TemperatureVariableGoodA milder acidic alternative, useful when TFA or HCl might be too harsh.

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard procedure for the Boc deprotection of this compound to yield the corresponding primary amine as its TFA salt.

Materials and Reagents:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (e.g., if you used 10 mL of DCM, add 10 mL of TFA). This creates a 50% TFA/DCM solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The deprotected product will have a lower Rf value on TLC due to its increased polarity.

Work-up and Purification:

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To the resulting oil, add cold diethyl ether to precipitate the product as the TFA salt.

  • Collect the precipitate by filtration or decantation and wash with additional cold diethyl ether.

  • Dry the product under vacuum to obtain H2N-PEG6-CH2COOH as its TFA salt. For many applications, this salt can be used directly in the next synthetic step.

Optional Neutralization:

  • If the free amine is required, dissolve the dried TFA salt in a minimal amount of water.

  • Carefully add a saturated solution of sodium bicarbonate (NaHCO3) dropwise until the pH is basic (pH 8-9). Caution: CO2 evolution will occur.

  • Extract the aqueous solution with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine, H2N-PEG6-CH2COOH.

Method 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol provides an alternative to TFA, using a solution of HCl in 1,4-dioxane. This method is known for its efficiency and can sometimes provide a more crystalline HCl salt of the deprotected amine.

Materials and Reagents:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in a minimal amount of a suitable co-solvent if necessary (e.g., methanol or DCM), although direct dissolution in the HCl/dioxane solution is often possible.

  • Add the 4M HCl in 1,4-dioxane solution to the starting material in a round-bottom flask. A typical ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected compound.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS.

Work-up and Purification:

  • Once the reaction is complete, remove the solvent and excess HCl under reduced pressure. Co-evaporation with toluene can help remove residual acid.

  • The resulting residue is the HCl salt of H2N-PEG6-CH2COOH.

  • Triturate the residue with cold, anhydrous diethyl ether to induce precipitation of a solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualization of the Boc Deprotection Workflow

The following diagram illustrates the general workflow for the Boc deprotection of this compound.

Boc_Deprotection_Workflow cluster_reaction Boc Deprotection cluster_workup Work-up & Purification cluster_product Final Product cluster_optional Optional Neutralization start This compound reagents Acidic Reagent (TFA or HCl) in Organic Solvent reaction Stir at 0°C to RT (0.5 - 4 hours) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring evaporation Solvent Evaporation monitoring->evaporation precipitation Precipitation with Diethyl Ether evaporation->precipitation filtration Filtration/Decantation precipitation->filtration drying Drying under Vacuum filtration->drying product_salt H2N-PEG6-CH2COOH (TFA or HCl Salt) drying->product_salt neutralization Neutralization (e.g., NaHCO3) product_salt->neutralization extraction Solvent Extraction neutralization->extraction drying2 Drying & Evaporation extraction->drying2 free_amine H2N-PEG6-CH2COOH (Free Amine) drying2->free_amine

References

Application Notes and Protocols for Amide Bond Formation with Boc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG6-CH2COOH is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and nanotechnology.[1][2] Its structure features a Boc-protected amine on one end and a terminal carboxylic acid on the other, connected by a hydrophilic hexaethylene glycol (PEG6) spacer. The PEG moiety enhances the solubility and pharmacokinetic properties of the conjugated molecules, while the terminal functional groups allow for sequential and controlled conjugation.[3][4]

The primary application of this linker involves the formation of a stable amide bond between its carboxylic acid group and a primary amine on a target molecule, such as a protein, peptide, or small molecule drug. This reaction is most commonly achieved by activating the carboxylic acid using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5] This two-step, one-pot reaction sequence increases the efficiency of the conjugation and the stability of the active intermediate, minimizing hydrolysis in aqueous solutions.

These application notes provide detailed protocols for the amide bond formation using this compound and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a rapidly emerging therapeutic modality.

Reaction Mechanism and Workflow

The fundamental reaction involves two main stages: the activation of the carboxylic acid and the subsequent nucleophilic attack by the primary amine.

  • Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.

  • NHS Ester Formation: This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS or Sulfo-NHS leads to the formation of a more stable NHS-ester.

  • Amide Bond Formation: The NHS-ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.

The Boc-protecting group on the other end of the linker remains intact during this process and can be removed later under acidic conditions to expose the amine for further conjugation.

Amide_Bond_Formation cluster_activation Activation Step cluster_conjugation Conjugation Step Boc_PEG_COOH This compound O_Acylisourea O-Acylisourea Intermediate Boc_PEG_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester Activated NHS-Ester O_Acylisourea->NHS_Ester + NHS NHS / Sulfo-NHS NHS->NHS_Ester Conjugate Boc-NH-PEG6-CONHR (Final Conjugate) NHS_Ester->Conjugate Amine_Molecule Amine-containing Molecule (R-NH2) Amine_Molecule->Conjugate +

Figure 1: Workflow of EDC/NHS mediated amide bond formation.

Application in PROTAC Synthesis

This compound is a valuable tool in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG6 linker serves to connect the target protein binder (warhead) to the E3 ligase ligand.

The synthesis involves a stepwise approach:

  • The carboxylic acid of the this compound linker is coupled to an amine-functionalized warhead.

  • The Boc protecting group is removed from the resulting conjugate.

  • The newly exposed amine is then coupled to the carboxylic acid of an E3 ligase ligand.

PROTAC_MoA PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex binds POI Target Protein (POI) POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruited Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub transfer Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome recognized by Degraded_Fragments Proteasome->Degraded_Fragments degrades to

Figure 2: PROTAC mechanism of action.

Experimental Protocols

Protocol 1: General Amide Bond Formation with an Amine-Containing Small Molecule

This protocol describes a general method for conjugating this compound to a primary amine-containing small molecule in an organic solvent.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate, Water, Brine

  • Sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

  • Add EDC·HCl (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-containing molecule (1.1 eq) in anhydrous DMF.

  • Add the amine solution and DIPEA (2.0 eq) to the activated linker solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Aqueous Conjugation to a Protein

This protocol is suitable for conjugating the linker to primary amines (e.g., lysine residues) on a protein in an aqueous buffer system.

Materials:

  • This compound

  • Protein with primary amines

  • EDC·HCl

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Equilibrate all reagents to room temperature.

  • Dissolve the protein in Coupling Buffer at a concentration of 1-10 mg/mL.

  • Dissolve this compound in Activation Buffer.

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Add a 10-50 fold molar excess of the dissolved this compound to the protein solution.

  • Add a 2-5 fold molar excess of EDC and Sulfo-NHS (relative to the linker) to the reaction mixture.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Analyze the conjugate by SDS-PAGE and determine the degree of labeling by MALDI-TOF mass spectrometry.

Data Presentation

The following tables summarize typical reaction parameters for the amide bond formation. Note that these are starting points and optimal conditions may vary depending on the specific substrates.

Table 1: Reaction Conditions for Small Molecule Conjugation in Organic Solvent

ParameterValuePurpose
SolventAnhydrous DMF or DCMSolubilizes reactants
TemperatureRoom Temperature (20-25°C)Standard reaction condition
Reaction Time4 - 12 hoursVaries with substrate reactivity
Molar Ratios (Linker:Reagent)
This compound1.0Limiting reagent
Amine-Molecule1.0 - 1.2Slight excess to ensure full conversion
EDC·HCl1.1 - 1.5Activates carboxyl group
NHS1.1 - 1.5Stabilizes activated intermediate
DIPEA2.0 - 3.0Base to neutralize HCl and drive reaction
PurificationFlash Chromatography / HPLCTo isolate the pure conjugate
Expected Yield40 - 80%Highly substrate-dependent

Table 2: Reaction Conditions for Aqueous Protein Conjugation

ParameterValuePurpose
Activation BufferMES, pH 5.0 - 6.0Optimal pH for EDC/NHS activation
Coupling BufferPBS, pH 7.2 - 7.5Optimal pH for amine reaction
Temperature4°C to Room TemperatureTo maintain protein stability
Reaction Time1 - 4 hoursBalances conjugation and protein stability
Molar Ratios (Linker:Reagent)
Protein1.0Typically at 1-10 mg/mL
This compound10 - 50 fold excessDrives reaction towards modification
EDC·HCl2-5 fold excess over linkerEnsures efficient activation
Sulfo-NHS2-5 fold excess over linkerStabilizes activated intermediate
PurificationDesalting Column / SECRemoves excess reagents
Expected YieldN/A (Degree of Labeling)Typically 1-5 linkers per antibody

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield Inactive reagents (hydrolyzed EDC/NHS)Use fresh, anhydrous reagents and solvents.
Low reactivity of the amineIncrease reaction time, temperature, or molar excess of reagents.
Suboptimal pHEnsure pH of buffers is correct (pH 5-6 for activation, 7-8 for coupling).
Protein Precipitation High concentration of organic co-solventMinimize or avoid organic solvents if possible for protein reactions.
Protein instability at reaction pH/tempPerform reaction at 4°C and ensure buffer is appropriate for the protein.
Boc-group Deprotection Exposure to strong acidAvoid acidic conditions during the coupling reaction and work-up.

Conclusion

This compound is a versatile and effective linker for creating stable amide conjugates. The use of EDC/NHS chemistry provides a reliable method for its conjugation to a wide range of amine-containing molecules. The protocols and data presented here serve as a comprehensive guide for researchers in drug development and bioconjugation, enabling the synthesis of advanced molecular constructs like ADCs and PROTACs. Optimization of the reaction conditions for each specific application is crucial for achieving the desired outcome.

References

Application Notes and Protocols for Boc-NH-PEG6-CH2COOH in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG6-CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker that is increasingly utilized in the development of advanced drug delivery systems.[1][2][3] Its structure, featuring a Boc-protected amine and a terminal carboxylic acid, offers versatile conjugation chemistry for the attachment of targeting ligands, drugs, and nanoparticles. The six-unit PEG spacer enhances the solubility and stability of the resulting conjugates, improves their pharmacokinetic profiles, and can reduce the immunogenicity of the therapeutic agent.[][]

These application notes provide an overview of the utility of this compound in various drug delivery platforms, including Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and nanoparticle-based systems. Detailed protocols for the synthesis, characterization, and in vitro evaluation of these systems are provided to guide researchers in their drug development efforts.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound serves as a flexible linker to connect a cytotoxic drug to a monoclonal antibody. The PEG component improves the solubility and stability of the ADC, while the linker can be designed for controlled drug release at the target site.

  • PROTACs: This linker is employed to synthesize PROTACs by connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The PEG spacer helps to optimize the distance and orientation between the two ligands for efficient ternary complex formation and subsequent target protein degradation.

  • Nanoparticle Drug Delivery: The carboxylic acid terminus can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles), while the Boc-protected amine, after deprotection, allows for the attachment of targeting moieties such as peptides or antibodies. This facilitates the development of targeted drug delivery systems with enhanced cellular uptake.

Physicochemical and Characterization Data of a Representative Nanoparticle System

The following table summarizes hypothetical characterization data for a targeted nanoparticle system formulated using this compound for surface functionalization with a targeting peptide.

ParameterUn-targeted NanoparticlesTargeted Nanoparticles (with this compound-Peptide)
Particle Size (nm) 120 ± 5135 ± 7
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03
Zeta Potential (mV) -25 ± 3-18 ± 4
Drug Loading Content (%) 10 ± 1.29.8 ± 1.5
Encapsulation Efficiency (%) 92 ± 2.590 ± 3.1

Experimental Protocols

Protocol 1: Synthesis of a Peptide-Drug Conjugate using this compound

This protocol describes the steps for conjugating a model peptide to a drug molecule using the this compound linker.

Materials:

  • This compound

  • Drug molecule with a primary amine group

  • Targeting peptide with a primary amine group

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.1 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Add DCC (1.2 eq) to the solution and stir at room temperature for 4 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated Boc-NH-PEG6-NHS ester.

  • Conjugation to the Drug:

    • Dissolve the amine-containing drug (1 eq) in anhydrous DMF.

    • Add the activated Boc-NH-PEG6-NHS ester solution to the drug solution.

    • Add DIPEA (3 eq) and stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, purify the Boc-NH-PEG6-Drug conjugate by reverse-phase HPLC.

  • Boc Deprotection:

    • Dissolve the purified Boc-NH-PEG6-Drug conjugate in a solution of 20% TFA in DCM.

    • Stir the solution at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the NH2-PEG6-Drug conjugate.

  • Conjugation to the Peptide:

    • Activate the carboxylic acid group of a separate Boc-protected peptide using DCC/NHS as described in step 1.

    • Dissolve the NH2-PEG6-Drug conjugate (1 eq) in anhydrous DMF.

    • Add the activated peptide-NHS ester solution and DIPEA (3 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Purify the final Peptide-PEG6-Drug conjugate by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR.

Diagram of the Peptide-Drug Conjugate Synthesis Workflow

G cluster_activation Step 1: Activation cluster_conjugation1 Step 2: Conjugation to Drug cluster_deprotection Step 3: Boc Deprotection cluster_conjugation2 Step 4: Conjugation to Peptide Boc_PEG_COOH This compound DCC_NHS DCC, NHS Boc_PEG_COOH->DCC_NHS Boc_PEG_NHS Boc-NH-PEG6-NHS DCC_NHS->Boc_PEG_NHS Drug_NH2 Drug-NH2 Boc_PEG_NHS->Drug_NH2 cluster_conjugation1 cluster_conjugation1 Boc_PEG_Drug Boc-NH-PEG6-Drug Drug_NH2->Boc_PEG_Drug TFA TFA Boc_PEG_Drug->TFA cluster_deprotection cluster_deprotection NH2_PEG_Drug NH2-PEG6-Drug TFA->NH2_PEG_Drug Peptide_NHS Activated Peptide-NHS NH2_PEG_Drug->Peptide_NHS cluster_conjugation2 cluster_conjugation2 Final_Conjugate Peptide-PEG6-Drug Peptide_NHS->Final_Conjugate G cluster_formulation Step 1: Nanoparticle Formulation cluster_functionalization Step 2: Surface Functionalization cluster_targeting Step 3: Peptide Conjugation PLGA_Drug PLGA + Drug in DCM Emulsion O/W Emulsion PLGA_Drug->Emulsion PVA_aq PVA in Water PVA_aq->Emulsion Nanoparticles Drug-loaded Nanoparticles Emulsion->Nanoparticles EDC_NHS_NP Activated Nanoparticles Nanoparticles->EDC_NHS_NP cluster_functionalization cluster_functionalization NH2_PEG_COOH NH2-PEG6-COOH PEG_NP PEGylated Nanoparticles NH2_PEG_COOH->PEG_NP EDC_NHS_NP->NH2_PEG_COOH EDC_NHS_PEG_NP Activated PEG-NP PEG_NP->EDC_NHS_PEG_NP cluster_targeting cluster_targeting Peptide Targeting Peptide EDC_NHS_PEG_NP->Peptide Targeted_NP Targeted Nanoparticles Peptide->Targeted_NP cluster_nanoparticle Nanoparticle in Acidic Environment (pH 5.5) cluster_environment Physiological Environment (pH 7.4) NP Nanoparticle Drug Drug NP->Drug Accelerated Release NP2 Nanoparticle Drug2 Drug NP2->Drug2 Sustained Release

References

Application Notes: PEGylation of Proteins using Boc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, reduced immunogenicity, improved stability, and increased solubility.[1][2][3] Boc-NH-PEG6-CH2COOH is a heterobifunctional PEG linker containing a Boc-protected amine and a terminal carboxylic acid. The carboxylic acid moiety allows for covalent conjugation to primary amines (e.g., lysine residues) on a protein surface after activation. The Boc protecting group offers the flexibility for subsequent deprotection to reveal a primary amine, which can be used for further modifications if desired.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the PEGylation of therapeutic proteins.

Principle of the Method

The PEGylation process using this compound is a two-stage process:

  • Activation of the PEG Linker: The terminal carboxylic acid of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a highly reactive NHS ester that is susceptible to nucleophilic attack by primary amines.[4][5]

  • Conjugation to the Protein: The activated PEG-NHS ester is then introduced to the protein solution. The primary amine groups on the protein's surface, predominantly the ε-amino groups of lysine residues and the N-terminal α-amino group, react with the PEG-NHS ester to form a stable amide bond.

Following the conjugation, the Boc protecting group can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), if the exposure of a terminal amine on the PEG chain is required for subsequent applications.

Data Presentation

Table 1: Illustrative Quantitative Data for PEGylation of a Model Protein (e.g., Lysozyme) with this compound

ParameterUnmodified LysozymePEGylated Lysozyme
Molecular Weight (Da) by MALDI-TOF MS ~14,300~14,740 (for mono-PEGylated)
Degree of PEGylation (moles PEG/mole protein) 01.2 ± 0.2
PEGylation Efficiency (%) N/A85%
Enzymatic Activity (%) 100%92%
Thermal Stability (Tm, °C) 75.5°C78.2°C
Proteolytic Resistance (% remaining after 1h with Trypsin) 45%78%

Note: This data is illustrative and based on typical results observed for similar PEGylation reactions. Actual results may vary depending on the protein and specific reaction conditions.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of the PEG linker to form an NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction vials

  • Magnetic stirrer and stir bar

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • In a separate vial, prepare a fresh solution of EDC and NHS in Activation Buffer. For a 1:2:5 molar ratio of PEG:EDC:NHS, add the appropriate amounts of EDC and NHS. A typical starting concentration is 2 mM EDC and 5 mM NHS in the final reaction volume.

  • Add the this compound solution to the EDC/NHS solution.

  • Incubate the reaction at room temperature for 15-30 minutes with gentle stirring.

  • The activated Boc-NH-PEG6-NHS ester is now ready for immediate use in the conjugation reaction.

Protocol 2: PEGylation of a Target Protein

This protocol outlines the conjugation of the activated PEG linker to a model protein.

Materials:

  • Activated Boc-NH-PEG6-NHS ester (from Protocol 1)

  • Target protein solution (e.g., 2-10 mg/mL)

  • Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Reaction tubes

Procedure:

  • Ensure the target protein is in the Conjugation Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.

  • Add the activated Boc-NH-PEG6-NHS ester solution to the protein solution. The molar ratio of PEG linker to protein should be optimized, but a starting point of 5 to 20-fold molar excess of the PEG linker is recommended.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.

  • Monitor the reaction progress using SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein compared to the unmodified protein.

  • Once the desired level of PEGylation is achieved, quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

Protocol 3: Purification of the PEGylated Protein

Purification is necessary to remove unreacted PEG linker, unconjugated protein, and reaction byproducts.

Method: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. The larger PEGylated protein will elute before the smaller, unconjugated protein.

Materials:

  • Crude PEGylation reaction mixture

  • SEC column with an appropriate fractionation range for the expected molecular weight of the PEGylated protein.

  • Elution Buffer: PBS, pH 7.4, or another suitable buffer.

  • Chromatography system (e.g., FPLC or HPLC)

  • Fraction collector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of Elution Buffer.

  • Load the crude PEGylation reaction mixture onto the column.

  • Elute the sample with the Elution Buffer at a constant flow rate.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.

  • Pool the fractions containing the pure PEGylated protein.

Protocol 4: Characterization of the PEGylated Protein

The purified PEGylated protein should be thoroughly characterized.

Analytical Techniques:

  • SDS-PAGE: To confirm the increase in molecular weight and assess the purity of the PEGylated protein. A successful PEGylation will result in a band shift to a higher molecular weight.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the precise molecular weight of the PEGylated protein and to quantify the degree of PEGylation (the number of PEG chains attached per protein molecule).

  • RP-HPLC: To resolve different PEGylated species and assess purity.

  • In Vitro Bioassay: To determine the biological activity of the PEGylated protein compared to the unmodified protein.

  • Circular Dichroism (CD) Spectroscopy: To assess the secondary and tertiary structure of the protein after PEGylation to ensure that the modification has not caused significant conformational changes.

Protocol 5: (Optional) Boc Deprotection

This protocol is for the removal of the Boc protecting group to expose a primary amine on the PEG linker.

Materials:

  • Purified PEGylated protein

  • Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM)

  • Neutralization Buffer: e.g., saturated sodium bicarbonate (NaHCO₃) solution

  • Dialysis or buffer exchange system

Procedure:

  • Lyophilize the purified PEGylated protein to remove water.

  • Dissolve the lyophilized protein in the Deprotection Solution.

  • Incubate at room temperature for 30-60 minutes.

  • Monitor the deprotection reaction by LC-MS to confirm the removal of the Boc group (a mass decrease of 100.12 Da).

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Neutralize the deprotected protein by dialysis against a neutral pH buffer (e.g., PBS, pH 7.4) or by using a buffer exchange column.

Mandatory Visualizations

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization cluster_deprotection Step 5 (Optional): Boc Deprotection A This compound C Activated Boc-NH-PEG6-NHS Ester A->C Activation (MES Buffer, pH 6.0) B EDC/NHS B->C E Crude PEGylated Protein Mixture C->E Conjugation (PBS, pH 7.2-7.5) D Target Protein (with primary amines) D->E F Size-Exclusion Chromatography (SEC) E->F G Purified PEGylated Protein F->G Separation by size H SDS-PAGE G->H I Mass Spectrometry G->I J Bioassay G->J L Deprotected PEGylated Protein G->L K Trifluoroacetic Acid (TFA) K->L

Caption: Experimental Workflow for Protein PEGylation.

G cluster_drug Therapeutic Intervention cluster_cell Cellular Signaling drug PEGylated HuR-Inhibiting Peptide HuR Human Antigen R (HuR) drug->HuR Inhibits mRNA TNF-α & IL-23 mRNA HuR->mRNA Stabilizes translation Translation mRNA->translation cytokines TNF-α & IL-23 Secretion translation->cytokines inflammation Inflammatory Response cytokines->inflammation

Caption: Inhibition of Inflammatory Signaling by a PEGylated Peptide.

References

Application Notes and Protocols for Crosslinking Strategies with Boc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG6-CH2COOH is a versatile, heterobifunctional crosslinker commonly employed in bioconjugation, drug delivery, and surface modification.[1][2] This polyethylene glycol (PEG) linker possesses a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected primary amine, separated by a six-unit PEG chain.[3] The PEG spacer enhances solubility and reduces immunogenicity of the conjugated molecules.[4][5] The orthogonal functionalities allow for sequential and site-specific conjugation. The carboxylic acid can be activated to react with primary amines, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent conjugation.

This document provides detailed application notes and protocols for the use of this compound in various crosslinking strategies, with a focus on carbodiimide-mediated coupling and subsequent amine deprotection.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Used as a linker to conjugate cytotoxic drugs to antibodies.

  • PROTACs (Proteolysis Targeting Chimeras): Forms the linker between a target protein ligand and an E3 ligase ligand in PROTAC development.

  • Peptide Modification: For the PEGylation of peptides to improve their pharmacokinetic properties.

  • Surface Modification: Functionalization of surfaces, nanoparticles, and liposomes to enhance biocompatibility and provide sites for further conjugation.

Crosslinking Strategies

The primary crosslinking strategy involves a two-step process:

  • Activation of the Carboxylic Acid: The terminal carboxyl group is activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a more stable amine-reactive NHS ester.

  • Amine Deprotection: The Boc protecting group on the terminal amine is removed under acidic conditions, revealing a primary amine that can be used for subsequent conjugation reactions.

Data Presentation: Reaction Parameters for EDC/NHS Coupling

The efficiency of the EDC/NHS coupling reaction is dependent on several factors, including pH, molar ratios of reagents, and reaction time. The following table summarizes the recommended conditions for the activation of the carboxyl group of this compound and subsequent coupling to a primary amine.

ParameterActivation StepCoupling StepReferences
Optimal pH Range 4.5 - 6.07.0 - 8.5
Recommended Buffers MES (2-(N-morpholino)ethanesulfonic acid)PBS (Phosphate-Buffered Saline), Borate Buffer
EDC Molar Excess (relative to PEG linker) 1.2 - 10 fold-
NHS/Sulfo-NHS Molar Excess (relative to PEG linker) 1.5 - 25 fold-
Reaction Time 15 - 60 minutes at room temperature2 hours at room temperature to overnight at 4°C
Quenching Agent 2-Mercaptoethanol (optional, to quench excess EDC)Hydroxylamine, Tris, or Glycine (to quench unreacted NHS esters)

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Coupling of this compound to a Primary Amine

This protocol describes the activation of the carboxylic acid of this compound and its subsequent conjugation to an amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Coupling to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule. For optimal results, the pH of the reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the conjugate using a desalting column or dialysis to remove unreacted reagents and byproducts.

Protocol 2: Boc Deprotection of the Terminal Amine

This protocol describes the removal of the Boc protecting group to expose the primary amine for further conjugation.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether (optional, for precipitation)

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected PEG conjugate in DCM.

    • Add an equal volume of TFA to the solution (e.g., for 1 mL of DCM, add 1 mL of TFA). A common concentration range for TFA in DCM is 20-50%.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Option A (Aqueous Work-up): Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

    • Option B (Precipitation): Add cold diethyl ether to the concentrated residue to precipitate the deprotected product as a TFA salt. Centrifuge and decant the ether. Repeat the wash with ether to remove residual TFA.

Visualizations

Experimental Workflow for EDC/NHS Coupling

G cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Coupling Step (pH 7.0-8.5) cluster_2 Quenching & Purification A This compound C Activated Boc-NH-PEG6-NHS Ester A->C 15-60 min, RT B EDC + NHS/Sulfo-NHS B->C E Conjugate: Boc-NH-PEG6-CO-NH-Protein C->E 2h RT or O/N 4°C D Amine-Containing Molecule (e.g., Protein-NH2) D->E G Purified Conjugate E->G Purification (Dialysis / SEC) F Quenching Agent (e.g., Hydroxylamine) F->E

Caption: Workflow for EDC/NHS mediated conjugation.

Experimental Workflow for Boc Deprotection

G cluster_0 Deprotection cluster_1 Work-up A Boc-NH-PEG6-Conjugate C H2N-PEG6-Conjugate (TFA Salt) A->C 1-4h, RT B TFA in DCM B->C D Neutralization (e.g., NaHCO3 wash) C->D E Precipitation (e.g., with Diethyl Ether) C->E F Purified Deprotected Conjugate D->F E->F

Caption: Workflow for Boc deprotection of the terminal amine.

Signaling Pathway: PROTAC-Mediated Protein Degradation

G cluster_0 Ternary Complex Formation POI Protein of Interest (Target) TC Ternary Complex (POI-PROTAC-E3) POI->TC E3 E3 Ubiquitin Ligase E3->TC PROTAC PROTAC (this compound as linker) PROTAC->TC PolyUb Polyubiquitinated POI TC->PolyUb Ubiquitination Ub Ubiquitin Ub->TC Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Application of Boc-NH-PEG6-CH2COOH in Hydrogel Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG6-CH2COOH is a heterobifunctional polyethylene glycol (PEG) derivative that serves as a versatile tool in the fields of bioconjugation and biomaterials. This molecule features a carboxylic acid group at one terminus and a tert-butyloxycarbonyl (Boc)-protected primary amine at the other, connected by a flexible six-unit PEG spacer. The hydrophilic PEG chain enhances solubility in aqueous environments, a crucial property for biological applications.[1]

The unique bifunctional nature of this linker allows for sequential and controlled conjugation to other molecules. The carboxylic acid can be activated to react with primary amines, while the Boc-protected amine provides a stable functional group that can be deprotected under mild acidic conditions to reveal a reactive primary amine.[2][3][4] This dual reactivity makes it an ideal candidate for creating crosslinked polymer networks, such as hydrogels.

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them highly suitable for a variety of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.[5] By utilizing this compound as a crosslinking agent, it is possible to fabricate biocompatible hydrogels with tunable properties.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C20H39NO10
Molecular Weight 453.5 g/mol
Appearance Solid
Solubility Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, DMSO. Less soluble in alcohol and toluene. Insoluble in ether.
Storage Store at -5°C, keep in a dry place and avoid sunlight.

Application in Hydrogel Formation

The formation of a hydrogel using this compound as a crosslinker involves a two-step process:

  • Deprotection of the Boc Group: The Boc-protecting group on the amine terminus is removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free primary amine.

  • Crosslinking: The now-deprotected PEG linker, possessing both a free amine and a carboxylic acid, can be crosslinked with a suitable polymer backbone containing complementary functional groups. A common and efficient method for this is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form stable amide bonds between the amine and carboxylic acid groups.

This process allows for the in-situ formation of a hydrogel network. The degree of crosslinking, and therefore the mechanical properties and degradation kinetics of the hydrogel, can be controlled by varying the concentration of the PEG linker and the crosslinking agents.

Below is a logical workflow for the synthesis of a hydrogel using this compound.

G Workflow for Hydrogel Formation cluster_0 Step 1: Deprotection cluster_1 Step 2: Crosslinking start This compound deprotection Add TFA in DCM start->deprotection deprotected_peg NH2-PEG6-CH2COOH (TFA Salt) deprotection->deprotected_peg mix Mix with Deprotected PEG deprotected_peg->mix polymer Polymer with Amine or Carboxyl Groups (e.g., Hyaluronic Acid) polymer->mix crosslinking Add EDC/NHS mix->crosslinking hydrogel Hydrogel Formation crosslinking->hydrogel G EDC/NHS Crosslinking Mechanism COOH Carboxylic Acid (-COOH) intermediate O-acylisourea intermediate COOH->intermediate + EDC EDC EDC NHS NHS amine Primary Amine (-NH2) intermediate->COOH + H2O (hydrolysis) stable_intermediate NHS-ester intermediate intermediate->stable_intermediate + NHS byproduct1 Isourea byproduct intermediate->byproduct1 amide_bond Amide Bond (-CO-NH-) stable_intermediate->amide_bond + Amine (-NH2) byproduct2 NHS amide_bond->byproduct2 G PI3K/Akt Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Small Molecule Inhibitor (Released from Hydrogel) Inhibitor->PI3K Inhibitor->Akt

References

Application Notes and Protocols for Boc-NH-PEG6-CH2COOH in Medical Device Coating

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Boc-NH-PEG6-CH2COOH for the surface modification of medical devices. The protocols detailed below offer a framework for creating anti-fouling coatings that can significantly reduce non-specific protein adsorption and enhance the biocompatibility of various medical implants and diagnostic tools.[1]

Introduction

The accumulation of biological matter on the surfaces of medical devices, a process known as biofouling, can severely compromise their performance and safety.[2] This can lead to complications such as infections, inflammatory responses, and thrombosis. Poly(ethylene glycol) (PEG) has emerged as a key polymer in mitigating or eliminating protein adsorption on surfaces.[3][4] PEGylated surfaces are known for their ability to repel proteins and cells, which is attributed to the formation of a hydrated layer that creates a steric barrier.[5]

This compound is a heterobifunctional PEG linker that is particularly well-suited for the surface modification of medical devices. It possesses a Boc-protected amine at one end and a carboxylic acid at the other. This structure allows for a controlled, stepwise functionalization of surfaces. The carboxylic acid can be used to anchor the PEG linker to an appropriately functionalized medical device surface. Following immobilization, the Boc protecting group can be removed under mild acidic conditions to expose a primary amine, which can then be used for the covalent attachment of biomolecules such as antibodies, enzymes, or peptides. This dual functionality makes this compound an invaluable tool for creating advanced, biocompatible, and functional medical device coatings.

Data Presentation

The following tables summarize representative data on the effectiveness of PEG coatings in reducing protein adsorption and the expected changes in surface properties during the modification process.

Table 1: Representative Surface Characterization Data

This table outlines the expected changes in surface properties at each stage of the modification process. These values are illustrative and based on typical results reported for similar PEGylated surfaces.

Surface StageWater Contact Angle (°)N (1s) Atomic %C (1s) Atomic %O (1s) Atomic %
Amine-Functionalized Substrate45 - 555 - 1060 - 7020 - 25
After this compound Immobilization60 - 703 - 665 - 7525 - 30
After Boc Deprotection50 - 604 - 862 - 7222 - 28
After Biomolecule Conjugation65 - 755 - 1068 - 7820 - 25

Table 2: Quantitative Analysis of Protein Adsorption on PEGylated Surfaces

This table presents a summary of expected protein adsorption on surfaces with varying PEG densities. The data illustrates that higher PEG surface density leads to a significant reduction in protein adsorption.

SurfacePEG Grafting Density (chains/nm²)Fibrinogen Adsorption (ng/cm²)Lysozyme Adsorption (ng/cm²)
Unmodified Control0150 - 20080 - 120
Low-Density PEG0.1 - 0.250 - 8030 - 50
High-Density PEG> 0.35< 10< 5

Experimental Protocols

The following protocols provide a step-by-step guide for the surface modification of a medical device using this compound. These protocols are intended as a starting point and may require optimization for specific substrates and applications.

Protocol 1: Immobilization of this compound onto an Amine-Functionalized Surface

This protocol describes the covalent attachment of the carboxylic acid terminus of this compound to a surface presenting primary amine groups using carbodiimide chemistry.

Materials:

  • Amine-functionalized medical device substrate

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Sodium bicarbonate or borate buffer, pH 8.0-8.5

  • Wash Buffer: Phosphate-buffered saline (PBS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve this compound in anhydrous DMF or DMSO. b. In a separate tube, dissolve EDC and NHS in the Activation Buffer. c. Add the EDC/NHS solution to the this compound solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Coupling to the Surface: a. Immerse the amine-functionalized substrate in the activated this compound solution. b. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: a. Remove the substrate from the coupling solution. b. Wash the substrate extensively with the Coupling Buffer, followed by the Wash Buffer, and finally with deionized water to remove any non-covalently bound material.

  • Drying: a. Dry the substrate under a stream of inert gas. The surface is now coated with Boc-protected PEG.

Protocol 2: Boc Deprotection to Expose Primary Amines

This protocol utilizes Trifluoroacetic acid (TFA) to remove the t-Boc protecting group, exposing a primary amine on the surface.

Materials:

  • Boc-PEG functionalized substrate

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Solution: 5% Diisopropylethylamine (DIPEA) in DCM

  • Dichloromethane (DCM)

  • Ethanol

  • Deionized water

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Deprotection: a. Immerse the substrate in the Deprotection Solution at room temperature for 30-60 minutes. b. Remove the substrate and immediately rinse with DCM to remove excess TFA.

  • Neutralization: a. Immerse the substrate in the Neutralization Solution for 5-10 minutes to deprotonate the newly formed amine trifluoroacetate salt.

  • Washing: a. Rinse the substrate thoroughly with DCM, followed by ethanol and deionized water.

  • Drying: a. Dry the substrate under a stream of inert gas. The surface now presents a terminal primary amine and is ready for bioconjugation.

Protocol 3: Conjugation of a Carboxylated Biomolecule to the Amine-Terminated PEG Surface

This protocol describes the coupling of a molecule containing a carboxylic acid group (e.g., a protein, peptide, or small molecule drug) to the amine-terminated PEG surface using carbodiimide chemistry.

Materials:

  • Amine-terminated PEG-coated substrate

  • Carboxylated biomolecule

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Ethanolamine or Glycine, pH 8.0

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Activation of Biomolecule: a. Dissolve the carboxylated biomolecule in the Activation Buffer. b. Add EDC and NHS to the biomolecule solution and incubate for 15-30 minutes at room temperature.

  • Coupling to the Surface: a. Immediately add the activated biomolecule solution to the amine-terminated PEG surface. b. Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing: a. Remove the coupling solution. b. Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any unreacted NHS-esters on the biomolecule and any remaining surface amines. c. Wash the substrate extensively with Wash Buffer (e.g., 3 x 5 minutes) and then with deionized water to remove non-covalently bound biomolecules.

  • Final Steps: a. Dry the substrate under a stream of inert gas. The medical device is now coated with a functional, anti-fouling PEG layer conjugated to the desired biomolecule.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the surface modification process.

G cluster_0 Protocol 1: Immobilization AmineSurface Amine-Functionalized Surface ImmobilizedPEG Immobilized Boc-PEG Surface AmineSurface->ImmobilizedPEG BocPEG This compound ActivatedPEG Activated Boc-PEG (NHS-ester) BocPEG->ActivatedPEG EDC, NHS ActivatedPEG->ImmobilizedPEG Coupling G cluster_1 Protocol 2: Boc Deprotection ImmobilizedBocPEG Immobilized Boc-PEG Surface DeprotectedPEG Amine-Terminated PEG Surface ImmobilizedBocPEG->DeprotectedPEG TFA/DCM G cluster_2 Protocol 3: Biomolecule Conjugation AminePEGSurface Amine-Terminated PEG Surface FunctionalizedSurface Functionalized PEG Surface AminePEGSurface->FunctionalizedSurface Biomolecule Carboxylated Biomolecule ActivatedBiomolecule Activated Biomolecule (NHS-ester) Biomolecule->ActivatedBiomolecule EDC, NHS ActivatedBiomolecule->FunctionalizedSurface Coupling G cluster_3 Mechanism of Anti-Fouling PEGSurface PEGylated Surface Hydration Hydration Layer PEGSurface->Hydration StericRepulsion Steric Repulsion PEGSurface->StericRepulsion ReducedAdsorption Reduced Protein Adsorption Hydration->ReducedAdsorption StericRepulsion->ReducedAdsorption Protein Protein

References

Troubleshooting & Optimization

Improving Boc-NH-PEG6-CH2COOH solubility in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG6-CH2COOH, focusing on challenges related to its solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a heterobifunctional molecule with distinct structural features that dictate its solubility. The polyethylene glycol (PEG) chain imparts hydrophilicity, the tert-butyloxycarbonyl (Boc) group is nonpolar, and the terminal carboxylic acid is polar and capable of hydrogen bonding. Consequently, it is generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane (DCM). Its solubility is typically lower in alcohols and it is insoluble in nonpolar solvents like ether.[1][2]

Q2: I am having trouble dissolving this compound. What are some common causes?

A2: Several factors can contribute to dissolution difficulties:

  • Inappropriate Solvent Choice: Using a solvent in which the compound has low intrinsic solubility is the most common issue.

  • Low Temperature: Some PEGylated compounds, even those with low molecular weights, can dissolve slowly at room temperature.[3]

  • Insufficient Agitation: Proper mixing is crucial to ensure the entire sample comes into contact with the solvent.

  • Moisture Absorption: PEGs are known to be hygroscopic, and absorbed water can alter the compound's solubility characteristics in certain organic solvents.[2]

  • Aggregation: At high concentrations, PEG molecules can aggregate, hindering dissolution.

Q3: Can I heat the mixture to improve solubility?

A3: Yes, gentle heating can often aid in the dissolution of PEG compounds that are slow to dissolve at room temperature.[3] However, it is crucial to use moderate temperatures (e.g., 30-40°C) and to monitor for any signs of degradation, especially if the compound will be used in sensitive biological applications. Prolonged exposure to high temperatures should be avoided.

Q4: How does the Boc protecting group affect the solubility of the molecule?

A4: The Boc group is a bulky, nonpolar protecting group. This feature can increase the molecule's solubility in less polar organic solvents compared to the corresponding free amine. The Boc group can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or dilute hydrochloric acid (HCl), which will yield a free amine and alter the solubility profile of the molecule, generally increasing its polarity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound is not dissolving in my chosen organic solvent. The solvent may not be appropriate for this compound.Consult the solubility data table below. Switch to a solvent in which the compound has higher solubility, such as DMSO or DMF.
The compound is dissolving very slowly. The dissolution kinetics may be slow at room temperature.Gently warm the mixture to 30-40°C while stirring. Use of an ultrasonic bath for short periods can also be effective. For some compounds, dissolution may take an extended period, even overnight.
A precipitate forms after initially dissolving. The solution may be supersaturated, or the temperature may have dropped, causing the compound to crash out of solution.Ensure the concentration is not above the solubility limit for that solvent. If the solution was heated to dissolve, maintain a slightly elevated temperature.
The dissolved compound appears hazy or forms a suspension. The compound may not be fully dissolved, or there may be insoluble impurities.Try further agitation, gentle heating, or sonication. If the haziness persists, consider filtering the solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particulates.

Data Presentation: Solubility of Boc-NH-PEG-Acids

SolventSolvent TypeBoc-NH-PEG1-CH2COOH (MW: 219.23)Boc-NH-PEG2-CH2COOH (MW: 263.29)This compound (MW: 453.53)
Dimethyl Sulfoxide (DMSO) Polar Aprotic100 mg/mL100 mg/mLExpected to be highly soluble.
N,N-Dimethylformamide (DMF) Polar AproticSolubleSolubleSoluble
Dichloromethane (DCM) ChlorinatedSolubleSolubleSoluble
Methanol Polar ProticSolubleSolubleLess Soluble
Ethanol Polar ProticSolubleSolubleLess Soluble
Toluene Nonpolar AromaticSparingly SolubleSparingly SolubleLess Soluble
Diethyl Ether EtherInsolubleInsolubleInsoluble
Water AqueousSolubleSolubleSoluble

Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but specific quantitative data may not be available. "Less Soluble" suggests that dissolution may be limited and require heating or co-solvents.

Experimental Protocols

Protocol for Dissolving this compound in an Organic Solvent

Objective: To prepare a stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound

  • Anhydrous DMSO, DMF, or DCM

  • Vortex mixer

  • Sonicator bath (optional)

  • Water bath or heating block (optional)

  • Sterile, dry vials

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the calculated volume of the chosen organic solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Cap the vial tightly and vortex the mixture for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, sonicate the vial in a water bath for 5-10 minutes.

  • If necessary, gently warm the vial to 30-40°C in a water bath or on a heating block while stirring until the solid is fully dissolved.

  • Once dissolved, allow the solution to cool to room temperature before use.

  • Store the stock solution as recommended, typically at -20°C for long-term storage.

Visualizations

experimental_workflow Experimental Workflow for Dissolving this compound start Start: Weigh this compound add_solvent Add appropriate organic solvent (e.g., DMSO) start->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex check_dissolution Visually inspect for undissolved particles vortex->check_dissolution sonicate Sonicate for 5-10 minutes check_dissolution->sonicate Particles remain fully_dissolved Solution is clear: Fully Dissolved check_dissolution->fully_dissolved No particles sonicate->check_dissolution Re-check heat Gently warm to 30-40°C sonicate->heat If particles persist particles_remain1 Particles remain heat->check_dissolution Re-check particles_remain2 Particles still remain

Caption: Workflow for dissolving this compound.

logical_relationship Factors Influencing this compound Solubility solubility Solubility of this compound solvent_polarity Solvent Polarity solubility->solvent_polarity Strongly dependent on temperature Temperature solubility->temperature Influenced by concentration Concentration solubility->concentration Limited by peg_chain PEG6 Chain (Hydrophilic) peg_chain->solubility Increases solubility in polar solvents boc_group Boc Group (Nonpolar, Bulky) boc_group->solubility Increases solubility in nonpolar organic solvents cooh_group Carboxylic Acid (Polar, H-bonding) cooh_group->solubility Increases solubility in polar solvents

Caption: Key molecular and external factors affecting solubility.

References

Technical Support Center: Overcoming Incomplete Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with the incomplete deprotection of tert-butyloxycarbonyl (Boc) protected polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Boc deprotection of my PEG linker?

Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is commonly used for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotections occur at room temperature, some substrates might need longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction.[1][2]

  • Solvent Issues: The choice of solvent is critical. It must fully solvate both the PEG-linker conjugate and the acid. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1]

  • Substrate Solubility: Poor solubility of the starting material in the chosen solvent can result in a heterogeneous mixture and an incomplete reaction.

Q2: I'm observing unexpected side products after the deprotection step. What could be the cause?

The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate during the acid-mediated cleavage of the Boc group. This carbocation can alkylate nucleophilic sites on your molecule, leading to undesired by-products.

Q3: What are scavengers and why are they necessary during Boc deprotection?

Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cations generated during the cleavage of the Boc group. By reacting with these cations, scavengers prevent them from causing side reactions with your desired product. Common scavengers are typically nucleophilic and include triisopropylsilane (TIS), water, and thioanisole.

Q4: How can I monitor the progress of the Boc deprotection reaction?

Several analytical techniques can be used to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): TLC is a quick method to observe the disappearance of the starting material and the appearance of the product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment, allowing for the quantification of the starting material, product, and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm.

Troubleshooting Guides

Issue 1: Incomplete Deprotection

  • Possible Cause: Insufficient acid strength or concentration.

    • Solution: Increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing it to 50%. Alternatively, consider a stronger acid system like 4M HCl in 1,4-dioxane.

  • Possible Cause: Inadequate reaction time or temperature.

    • Solution: Extend the reaction time and continue to monitor the progress using an appropriate analytical technique like TLC or LC-MS. Gentle heating may be required for some substrates, but should be done with caution to avoid potential side reactions.

  • Possible Cause: Poor solubility of the PEG-linker.

    • Solution: Ensure the chosen solvent provides good solubility for your specific PEGylated compound.

Issue 2: Formation of Side Products

  • Possible Cause: Alkylation by the tert-butyl cation.

    • Solution: Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) and water are effective general-purpose scavengers. A common cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For molecules containing sensitive amino acid residues, specific scavengers may be required (see Table 2).

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent/Solvent SystemTypical ConcentrationTypical TemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20-50% (v/v)0°C to Room Temperature1-2 hoursA study found 55% TFA in DCM to be effective in solid-phase peptide synthesis.
4M Hydrochloric Acid (HCl) in 1,4-Dioxane4MRoom Temperature10-20 minutesCan result in the HCl salt of the amine, which may be a solid.

Table 2: Recommended Scavengers for Sensitive Residues

Sensitive ResidueCommon Side ReactionRecommended Scavenger(s)
Tryptophan (Trp)Alkylation of the indole ringTriisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT), Phenol
Methionine (Met)S-alkylation to form a sulfonium saltThioanisole
Cysteine (Cys)Alkylation of the free thiol groupEthanedithiol (EDT)
Tyrosine (Tyr)Alkylation of the phenolic ringPhenol

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection of a PEG Linker

  • Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • If necessary, add scavengers such as triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3 times) to remove residual TFA.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: Monitoring Reaction Progress by HPLC

  • Prepare a calibration curve using known concentrations of the starting material and the expected product.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.

  • Inject the quenched aliquot into the HPLC system.

  • Analyze the chromatogram to determine the relative amounts of starting material and product.

Mandatory Visualization

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup start Boc-Protected PEG Linker dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA and Scavengers cool->add_tfa react Stir at RT add_tfa->react monitor Monitor by TLC/LC-MS react->monitor complete Reaction Complete? monitor->complete complete->react No concentrate Concentrate in vacuo complete->concentrate Yes coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize (optional) coevaporate->neutralize end Deprotected PEG Linker neutralize->end

Caption: Experimental workflow for Boc deprotection of PEG linkers.

Boc_Deprotection_Mechanism boc_peg Boc-NH-PEG R-NH-C(=O)O-tBu protonation Protonated Carbonyl R-NH-C(=O+)H-O-tBu boc_peg->protonation + H+ (from TFA) loss_of_tbu Carbamic Acid + tBu+ R-NH-COOH + (CH3)3C+ protonation->loss_of_tbu Cleavage decarboxylation Deprotected Amine + CO2 R-NH2 + CO2 loss_of_tbu->decarboxylation Decarboxylation scavenger Scavenger (e.g., TIS) loss_of_tbu->scavenger Side Reaction Prevention trapped_cation Trapped Cation (CH3)3C-Scavenger scavenger->trapped_cation Trapping

Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.

References

Technical Support Center: Boc-NH-PEG6-CH2COOH Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance for side reactions encountered during the coupling of Boc-NH-PEG6-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when coupling this compound using EDC and NHS?

The most prevalent side reaction is the formation of an N-acylurea byproduct.[1][2] This occurs when the O-acylisourea intermediate, formed from the reaction of the PEG-acid with EDC, rearranges.[1][2][3] This N-acylurea is unreactive towards the amine and can be challenging to remove during purification due to its similar polarity to the desired product.

Q2: How does hydrolysis of the activated PEG-acid affect my reaction?

Hydrolysis of the activated NHS-ester intermediate is a primary competing reaction. This reaction with water regenerates the carboxylic acid on the PEG linker, rendering it inactive for coupling with the amine. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.

Q3: What is the optimal pH for the coupling reaction?

The optimal pH is a balance between efficient amine coupling and minimizing hydrolysis of the activated ester. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-7.2. However, the reaction of the NHS-activated PEG with primary amines is more efficient at a physiological to slightly alkaline pH of 7.2-8.5. It is often recommended to perform the activation at a lower pH (e.g., 5-6) and then raise the pH to 7.2-7.5 just before adding the amine-containing molecule.

Q4: Can I use buffers containing primary amines, such as Tris or glycine?

No, it is crucial to avoid buffers containing primary amines. These buffer components will compete with your target amine for reaction with the activated PEG-acid, leading to lower yields of your desired conjugate and the formation of PEG-buffer adducts. Suitable amine-free buffers include phosphate-buffered saline (PBS), MES, and HEPES.

Q5: My PEG-conjugate is difficult to purify. What are some recommended purification strategies?

Purification of PEGylated molecules can be challenging. Common techniques include:

  • Size-Exclusion Chromatography (SEC): This method is effective for separating the higher molecular weight PEG-conjugate from smaller molecule impurities.

  • Reverse-Phase Chromatography (RPC): RPC can be used to separate the desired product from unreacted starting materials and byproducts.

  • Dialysis or Tangential Flow Filtration (TFF): For larger conjugates, these methods are useful for removing excess small molecule reagents.

  • Precipitation: In some cases, the product can be precipitated by adding a non-polar solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Coupling Agents Use fresh, high-quality EDC and NHS. EDC is particularly moisture-sensitive and should be stored in a desiccator.
Presence of Water Ensure all solvents and reagents are anhydrous. Water hydrolyzes the activated ester intermediate.
Incorrect pH Optimize the pH for both the activation and coupling steps as described in the FAQs.
Suboptimal Molar Ratios Titrate the molar ratios of EDC, NHS, and the amine. A slight excess of EDC and NHS (e.g., 1.2 equivalents) is often used for the activation step.
Presence of a Major Side Product with a Similar Polarity to the Desired Product N-acylurea Formation Minimize the time between the activation of the PEG-acid and the addition of the amine. The addition of NHS helps to suppress this side reaction by rapidly converting the O-acylisourea to a more stable NHS-ester.
Incomplete Reaction Insufficient Reaction Time or Temperature Allow the reaction to proceed for a longer duration (e.g., overnight) at room temperature. Monitor reaction progress using an appropriate analytical technique like LC-MS.
Steric Hindrance If coupling to a sterically hindered amine, consider using a more potent coupling agent or increasing the reaction temperature.
Difficulty in Purification Formation of Emulsions During Workup Use a minimal amount of organic solvent during extraction and consider centrifugation to aid phase separation.
Co-elution of Product and Byproducts Optimize the chromatography gradient or consider an alternative purification method like preparative HPLC.

Experimental Protocols

Protocol: EDC/NHS Coupling of this compound to a Primary Amine

This protocol provides a general procedure for the coupling of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Amine-free buffer (e.g., 0.1 M MES, pH 5.5 and 0.1 M Phosphate Buffer, pH 7.2)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification supplies (e.g., chromatography column and solvents)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in the anhydrous solvent.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to form the activated NHS-ester.

  • Amide Bond Formation:

    • In a separate flask, dissolve the amine-containing molecule (1 to 1.5 equivalents) in the reaction buffer (e.g., Phosphate Buffer, pH 7.2).

    • Slowly add the activated this compound solution to the amine solution.

    • Stir the reaction mixture at room temperature overnight.

  • Quenching the Reaction:

    • Add the quenching solution to consume any unreacted NHS-activated PEG.

    • Stir for an additional 15-30 minutes.

  • Work-up and Purification:

    • If using an organic solvent, wash the reaction mixture with an acidic solution (e.g., 0.1 M HCl), followed by a basic solution (e.g., saturated NaHCO₃), and then brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product using an appropriate method such as column chromatography (e.g., reverse-phase or size-exclusion).

Characterization:

  • Confirm the identity and purity of the final product using techniques such as LC-MS, NMR, and HPLC.

Visualizations

coupling_reaction PEG_COOH This compound O_Acylisourea O-Acylisourea Intermediate PEG_COOH->O_Acylisourea + EDC Amine R-NH2 EDC EDC NHS NHS NHS_Ester Activated NHS-Ester O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Product Desired Product Boc-NH-PEG6-CH2CO-NH-R NHS_Ester->Product + R-NH2 Hydrolyzed_PEG Hydrolyzed PEG-COOH NHS_Ester->Hydrolyzed_PEG + H2O (Hydrolysis)

Caption: Main reaction pathway and major side reactions in EDC/NHS mediated coupling.

troubleshooting_workflow Start Low Yield or Incomplete Reaction Check_Reagents Are EDC/NHS fresh and anhydrous? Start->Check_Reagents Check_pH Is the pH optimal for activation and coupling? Check_Reagents->Check_pH Yes Replace_Reagents Use fresh reagents and anhydrous solvents. Check_Reagents->Replace_Reagents No Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Optimize pH for each step (e.g., pH 5-6 for activation, pH 7.2-7.5 for coupling). Check_pH->Adjust_pH No Check_Side_Products Is N-acylurea or hydrolysis significant? Check_Buffer->Check_Side_Products Yes Change_Buffer Use an amine-free buffer (e.g., PBS, MES, HEPES). Check_Buffer->Change_Buffer No Optimize_Conditions Minimize time between activation and coupling. Control temperature. Check_Side_Products->Optimize_Conditions Yes Success Improved Yield Check_Side_Products->Success No Replace_Reagents->Start Adjust_pH->Start Change_Buffer->Start Optimize_Conditions->Start

Caption: A troubleshooting workflow for low-yield this compound coupling reactions.

References

Technical Support Center: Optimizing Boc-NH-PEG6-CH2COOH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reaction conditions for the conjugation of Boc-NH-PEG6-CH2COOH. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses common problems that may arise during the conjugation of this compound, offering potential causes and solutions.

Issue 1: Low or No Conjugation Efficiency

Potential Cause Troubleshooting Steps & Solutions
Suboptimal pH The activation of the carboxyl group of this compound with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2] However, the subsequent reaction with a primary amine is favored at a more neutral to slightly basic pH (7.0-8.5).[1][3] Consider a two-step protocol where activation is performed at pH 5.0-6.0, followed by an adjustment to pH 7.2-8.0 for the coupling step.[1]
Hydrolysis of Reagents The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can hydrolyze. The addition of NHS or sulfo-NHS creates a more stable amine-reactive intermediate, but this NHS ester is also susceptible to hydrolysis, especially at higher pH. EDC and NHS are moisture-sensitive. Ensure that EDC and NHS are equilibrated to room temperature before opening to prevent condensation, and prepare solutions immediately before use.
Inactive Reagents EDC and NHS can degrade if not stored properly. Store reagents in a desiccator and use fresh, high-quality reagents.
Inappropriate Buffer Composition Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with the intended reaction. Use non-amine, non-carboxylate buffers such as MES for the activation step. Phosphate buffers are suitable for the coupling step.
Steric Hindrance The molecule being conjugated to the PEG linker may have steric hindrance that impedes the reaction. Consider optimizing the molar ratio of reactants, increasing the reaction time, or slightly increasing the temperature.

Issue 2: Side Reactions and Impurities

Potential Cause Troubleshooting Steps & Solutions
Reaction with Non-target Functional Groups If the molecule to be conjugated has other nucleophilic groups (e.g., thiols, hydroxyls, imidazole), they may compete with the target amine. Consider using protecting groups for these functionalities if they are more reactive than the target amine.
Cross-linking If the molecule being conjugated has multiple amine groups, cross-linking can occur. To minimize this, use the PEG linker in molar excess.
Hydrolysis of Boc Protecting Group The Boc (tert-Butoxycarbonyl) group is labile under acidic conditions. Avoid prolonged exposure to very low pH during the reaction or work-up.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps & Solutions
Separation of Conjugate from Unreacted PEG Linker Due to the hydrophilic nature of the PEG chain, the conjugated product may have similar solubility characteristics to the unreacted linker, making separation challenging. Size exclusion chromatography (SEC) can be effective in separating the larger conjugate from the smaller unreacted linker. Ion-exchange chromatography can also be used, as the charge of the conjugate will be different from the unreacted linker.
Separation of Conjugate from Unreacted Amine-containing Molecule If the amine-containing molecule is significantly different in size or charge from the conjugated product, techniques like SEC, ion-exchange chromatography, or reverse-phase HPLC can be employed for purification.
Oily Nature of PEGylated Products PEGylated compounds can often be oily and difficult to handle during purification. A method involving complexation with MgCl2 to form a solid has been reported for easier handling and purification of PEG compounds.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for the EDC/NHS activation of this compound?

The activation of the carboxyl group using EDC and NHS is most efficient in a pH range of 4.5 to 6.0. A commonly used buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer.

2. What is the optimal pH for the coupling of the activated PEG linker to a primary amine?

The reaction of the NHS-activated carboxyl group with a primary amine is most efficient at a pH of 7.0 to 8.5. At this pH, the primary amine is sufficiently deprotonated to act as a nucleophile.

3. What are the recommended buffers for the conjugation reaction?

For the activation step (pH 4.5-6.0), use a non-amine, non-carboxylate buffer like MES. For the coupling step (pH 7.0-8.5), a phosphate buffer such as PBS is a good choice. Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.

4. What are the recommended molar ratios of EDC and NHS to the PEG linker?

A common starting point is to use a slight molar excess of EDC and NHS relative to the this compound. A ratio of 1:1.2:1.5 (PEG linker:EDC:NHS) is often a good starting point, but this may require optimization depending on the specific reaction.

5. How can I monitor the progress of the conjugation reaction?

The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to observe the consumption of starting materials and the formation of the product.

6. What are common methods for purifying the final PEGylated conjugate?

Common purification techniques for PEGylated molecules include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size and is effective for removing unreacted PEG linker.

  • Ion Exchange Chromatography (IEX): Separates molecules based on their charge.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be effective for separating the conjugate from unreacted starting materials.

  • Aqueous two-phase systems (ATPS): Have been used for the purification of PEGylated proteins.

Quantitative Data Summary

Table 1: Recommended pH for Conjugation Steps

Reaction Step Optimal pH Range Recommended Buffer
Carboxyl Activation (EDC/NHS)4.5 - 6.0MES
Amine Coupling7.0 - 8.5Phosphate (e.g., PBS)

Table 2: Typical Reagent Concentrations and Reaction Times

Reagent Typical Molar Ratio (relative to PEG linker) Typical Reaction Time
EDC1.2 - 2.0Activation: 15-30 minutes
NHS/sulfo-NHS1.5 - 2.5Coupling: 2 hours to overnight

Note: These are starting recommendations and may require optimization for specific applications.

Experimental Protocols

Protocol: Two-Step EDC/NHS Conjugation of this compound to an Amine-Containing Molecule

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2

  • Quenching Solution (optional): 1 M Hydroxylamine or 2-Mercaptoethanol

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)

  • Purification system (e.g., HPLC, FPLC with appropriate column)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in Activation Buffer to the desired concentration. If solubility is an issue, a minimal amount of a compatible organic solvent like DMF or DMSO can be used.

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Equilibrate EDC and NHS to room temperature before opening the vials. Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • To the solution of this compound, add the EDC solution followed by the NHS solution. A typical molar ratio is 1:1.2:1.5 (PEG linker:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately after the activation step, add the activated PEG linker solution to the solution of the amine-containing molecule.

    • Alternatively, the pH of the activation reaction mixture can be raised to 7.2-7.5 by adding a small amount of Coupling Buffer or a suitable base before adding the amine-containing molecule.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring. The optimal time should be determined empirically.

  • Quenching the Reaction (Optional):

    • To quench any unreacted NHS-activated PEG linker, a small amount of a primary amine-containing buffer like Tris or a specific quenching reagent like hydroxylamine can be added.

  • Purification of the Conjugate:

    • Purify the reaction mixture using an appropriate chromatographic technique such as size exclusion chromatography (SEC) to remove unreacted PEG linker and other small molecules, followed by ion-exchange chromatography (IEX) or reverse-phase HPLC (RP-HPLC) for further purification if necessary.

    • Monitor the purification process by collecting fractions and analyzing them by HPLC, MS, or SDS-PAGE (if conjugating to a protein).

    • Pool the fractions containing the purified conjugate and buffer exchange into a suitable storage buffer if needed.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Steps cluster_purification 3. Purification prep_peg Dissolve this compound in Activation Buffer activation Activation (pH 4.5-6.0, 15-30 min) prep_peg->activation prep_amine Dissolve Amine-Molecule in Coupling Buffer coupling Coupling (pH 7.0-8.5, 2h - overnight) prep_amine->coupling prep_edc_nhs Prepare fresh EDC/NHS in Activation Buffer prep_edc_nhs->activation activation->coupling purify Purification (SEC, IEX, HPLC) coupling->purify analyze Analysis (HPLC, MS) purify->analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_ph pH Issues cluster_reagents Reagent Issues cluster_buffer Buffer Issues start Low Conjugation Yield check_ph Verify Activation pH (4.5-6.0) start->check_ph check_reagent_age Use Fresh EDC/NHS start->check_reagent_age check_buffer_amines Avoid Amine/Carboxylate Buffers in Activation start->check_buffer_amines check_coupling_ph Verify Coupling pH (7.0-8.5) check_ph->check_coupling_ph use_two_step Implement Two-Step pH Adjustment check_coupling_ph->use_two_step check_storage Store Reagents in Desiccator check_reagent_age->check_storage prepare_fresh Prepare Solutions Immediately Before Use check_storage->prepare_fresh use_mes Use MES for Activation check_buffer_amines->use_mes use_pbs Use Phosphate for Coupling use_mes->use_pbs

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the purification of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the unique challenges encountered during the purification of PEGylated proteins, peptides, and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated compounds?

The PEGylation process, which involves the covalent attachment of polyethylene glycol (PEG) to a molecule, often results in a complex mixture of products.[][2] The primary purification challenges arise from the inherent heterogeneity of this mixture, which can include:

  • Unreacted starting materials: Residual native protein and excess PEG reagent.[]

  • PEGylated species heterogeneity:

    • Different degrees of PEGylation: Mono-, di-, and multi-PEGylated forms.[][3]

    • Positional isomers: PEG chains attached at different sites on the biomolecule.

  • Reaction byproducts: Undesired side products from the conjugation chemistry.

  • PEG polydispersity: The inherent size variation within the PEG reagent itself contributes to the heterogeneity of the final product.

Separating these closely related species is difficult because the addition of PEG can mask the native physicochemical properties of the protein, making conventional purification techniques less effective.

Q2: Which chromatographic techniques are most effective for purifying PEGylated compounds?

Several chromatographic techniques are commonly employed, often in combination, to purify PEGylated compounds. The choice depends on the specific properties of the target molecule and the impurities to be removed.

  • Size Exclusion Chromatography (SEC): This is often the first step to separate PEGylated conjugates from the smaller, unreacted native protein and low molecular weight by-products. The attachment of PEG significantly increases the hydrodynamic radius of the protein, allowing for effective size-based separation. However, SEC may not be able to resolve species with small differences in the number of attached PEG chains, especially for larger proteins, or separate positional isomers.

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin. This change in charge can be exploited to separate PEGylated from non-PEGylated proteins and even different positional isomers, as the location of the PEG chain can have a varying effect on the protein's overall surface charge.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates based on hydrophobicity. The effect of PEGylation on a protein's hydrophobicity can vary, sometimes making HIC a useful complementary technique to IEX. However, its resolution for PEGylated species can be limited.

  • Reversed-Phase Chromatography (RPC): RPC is a powerful technique for separating molecules based on hydrophobicity and is particularly useful for analyzing and purifying smaller PEGylated peptides and proteins. It can often resolve positional isomers.

Q3: What are the non-chromatographic options for purifying PEGylated compounds?

Besides chromatography, other techniques can be employed for the purification of PEGylated compounds:

  • Tangential Flow Filtration (TFF): TFF, a form of ultrafiltration/diafiltration, is a scalable method for separating molecules based on size. It is effective for removing unreacted PEG and for buffer exchange. TFF can concentrate the PEGylated product while removing smaller impurities.

  • Crystallization: While more common for small molecules, crystallization can be a powerful purification technique for proteins. PEG itself is often used as a precipitating agent to induce protein crystallization. Under specific conditions, it may be possible to selectively crystallize the desired PEGylated species from the reaction mixture.

Q4: How does the size of the attached PEG molecule affect purification?

The size of the PEG chain has a significant impact on the physicochemical properties of the conjugate and, consequently, on the purification strategy.

  • Increased Hydrodynamic Radius: Larger PEGs lead to a greater increase in the hydrodynamic volume of the protein. This enhances the resolution in size-based separation methods like SEC. For SEC to be effective in separating native from PEGylated protein, a rule of thumb is that their molecular weights should differ by at least two-fold.

  • Charge Shielding: Larger PEG chains can more effectively mask the surface charges of the protein, which can be advantageous in IEX for separating PEGylated from un-PEGylated forms.

  • Heterogeneity: Larger PEGs can also exacerbate the issue of polydispersity, leading to broader peaks in chromatography.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PEGylated compounds.

Issue 1: Poor Separation of PEGylated Product from Unreacted Protein

Symptom: Co-elution or significant overlap of the desired PEGylated conjugate and the native protein peaks in SEC or IEX.

Possible Cause Solution
Insufficient Resolution in SEC Optimize SEC conditions: Use a longer column, a lower flow rate, or a resin with a more appropriate pore size for the size difference between your native and PEGylated protein. Consider using a larger PEG reagent in your conjugation reaction to increase the size difference.
Similar Charge in IEX Adjust the pH of the mobile phase to maximize the charge difference between the native and PEGylated protein. A pH gradient can also be employed to improve separation. The PEGylation may not have sufficiently altered the surface charge; consider a different purification method like HIC or RPC.
Column Overloading Reduce the sample load on the column. Overloading can lead to peak broadening and poor resolution.
Issue 2: Presence of Unreacted PEG in the Final Product

Symptom: The final purified product is contaminated with free PEG reagent.

Possible Cause Solution
Ineffective Removal by SEC While SEC can remove unreacted protein, it may not effectively separate the PEGylated product from excess PEG if their hydrodynamic radii are similar, especially with larger PEGs.
Insufficient Diafiltration (TFF) Increase the number of diavolumes during the TFF process to ensure complete removal of the smaller, unreacted PEG molecules. Ensure the membrane's molecular weight cut-off (MWCO) is appropriate to retain the PEGylated product while allowing the free PEG to pass through.
Precipitation/Extraction For smaller, non-protein-based PEGylated compounds, precipitation of the product in a solvent where PEG is soluble (e.g., cold diethyl ether) can be an effective removal method.
Issue 3: Low Recovery of the Purified PEGylated Compound

Symptom: The yield of the final purified product is significantly lower than expected.

Possible Cause Solution
Non-specific Binding to Chromatographic Resin PEGylated proteins can sometimes interact with the stationary phase, leading to loss of product. Modify the mobile phase by adding salts or organic modifiers to reduce non-specific binding. Pre-condition the column thoroughly.
Precipitation on the Column The PEGylated conjugate may have poor solubility in the mobile phase. Ensure the buffer composition and pH maintain the solubility of your compound throughout the purification process.
Product Instability The PEGylated compound may be degrading under the purification conditions (e.g., pH, temperature). Assess the stability of your conjugate under different buffer conditions and consider using a faster purification method or adding stabilizers.

Experimental Protocols & Methodologies

General Workflow for PEGylated Protein Purification

A typical multi-step purification strategy for a PEGylated protein is outlined below. The specific conditions for each step must be optimized for the particular protein and PEG conjugate.

PurificationWorkflow cluster_SEC SEC Details cluster_IEX IEX Details cluster_TFF TFF Details Start PEGylation Reaction Mixture SEC Step 1: Size Exclusion Chromatography (SEC) Start->SEC SEC_Purpose Purpose: Remove unreacted native protein and small byproducts SEC->SEC_Purpose IEX Step 2: Ion Exchange Chromatography (IEX) SEC->IEX Collect PEGylated fractions IEX_Purpose Purpose: Separate mono-PEGylated from multi-PEGylated forms and positional isomers IEX->IEX_Purpose TFF Step 3: Tangential Flow Filtration (TFF) IEX->TFF Collect desired PEGylated species TFF_Purpose Purpose: Buffer exchange and final concentration TFF->TFF_Purpose Final Purified PEGylated Protein TFF->Final

Fig. 1: A generalized workflow for the purification of PEGylated proteins.
Decision-Making Guide for Method Selection

Choosing the right initial purification strategy is crucial for success. This guide helps in selecting an appropriate starting point based on the primary impurity to be removed.

DecisionTree Start Primary Impurity to Remove? UnreactedProtein Unreacted Native Protein Start->UnreactedProtein Size Difference is Significant ExcessPEG Excess Free PEG Start->ExcessPEG Size Difference is Significant Isomers Positional Isomers or Different PEGylation States Start->Isomers Charge or Hydrophobicity Difference SEC Size Exclusion Chromatography (SEC) UnreactedProtein->SEC TFF Tangential Flow Filtration (TFF) ExcessPEG->TFF IEX_RPC Ion Exchange (IEX) or Reversed-Phase (RPC) Isomers->IEX_RPC

Fig. 2: A decision guide for selecting an initial purification method.

Quantitative Data Summary

The efficiency of different purification techniques can vary. The following table summarizes typical performance characteristics.

Purification MethodPrimary Separation PrincipleTypical ApplicationReported Efficiency/Metric
Size Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Removal of unreacted protein and small byproducts.Can provide good resolution between conjugated and unconjugated protein, but may not be adequate for quantitating low levels of unreacted PEG.
Ion Exchange Chromatography (IEX) Surface ChargeSeparation of species with different degrees of PEGylation and positional isomers.Can effectively separate based on the extent of PEGylation for low numbers of attached PEGs, but effectiveness diminishes as the number of PEGs increases.
Tangential Flow Filtration (TFF) Molecular Weight Cut-offRemoval of unreacted PEG, buffer exchange, and concentration.Efficiently removes small molecules like surfactants and unreacted PEG.
Reversed-Phase Chromatography (RPC) HydrophobicityHigh-resolution separation of PEGylated species, including positional isomers.Provides excellent resolution between the conjugate, non-PEGylated protein, and free PEG.

For further assistance, please contact our technical support team with details of your specific application and challenges.

References

Storage and handling of Boc-NH-PEG6-CH2COOH to prevent degradation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Boc-NH-PEG6-CH2COOH to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The primary recommendations are summarized in the table below.

Q2: How should I handle the compound upon receiving it and during use?

A2: Proper handling is critical to prevent contamination and degradation. Always allow the container to warm to room temperature before opening to avoid moisture condensation. After use, it is recommended to backfill the container with an inert gas like nitrogen or argon before sealing and returning to storage. For PEG reagents that are viscous liquids, making a stock solution in a dry organic solvent such as DMSO can facilitate handling.[1]

Q3: What are the main degradation pathways for this molecule?

A3: The two primary points of degradation for this compound are the Boc-protected amine and the polyethylene glycol (PEG) backbone.

  • Boc Group Hydrolysis: The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions.[2][] The presence of strong acids will lead to the premature deprotection of the amine, rendering the linker unsuitable for controlled, stepwise conjugations. The Boc group is generally stable to most nucleophiles and bases.[4]

  • PEG Backbone Oxidation: The ether linkages in the PEG chain are prone to oxidative degradation. Exposure to oxygen, elevated temperatures, and certain metal ions can initiate this process, leading to chain cleavage and the formation of various byproducts.

Q4: Can I store this compound in an aqueous solution?

A4: Storing this compound in aqueous solutions for extended periods is not recommended. The Boc group is sensitive to acidic pH and can hydrolyze over time, even in neutral or slightly acidic aqueous buffers.[5] For experimental use, fresh solutions should be prepared.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage, handling, and use of this compound.

Issue 1: Inconsistent or low yield in conjugation reactions.

  • Possible Cause A: Degradation of the carboxylic acid moiety. The carboxylic acid can engage in side reactions or be deactivated if not handled properly.

    • Solution: Ensure that the carboxylic acid is activated shortly before conjugation. Use appropriate coupling agents like EDC/NHS for efficient amide bond formation.

  • Possible Cause B: Premature deprotection of the Boc group. If the reaction conditions are too acidic, the Boc group may be partially or fully removed, leading to unintended reactions at the amine terminus.

    • Solution: Carefully control the pH of your reaction. For reactions involving the carboxylic acid, maintain a pH that is optimal for amide bond formation without being strongly acidic.

  • Possible Cause C: Oxidative damage to the PEG chain. If the compound has been stored improperly, the PEG chain may be damaged, affecting its solubility and reactivity.

    • Solution: Always store the compound under an inert atmosphere and protected from light. If oxidation is suspected, it is best to use a fresh batch of the reagent.

Issue 2: Unexpected side products observed in mass spectrometry (MS) analysis.

  • Possible Cause A: Intra- or intermolecular reactions. The presence of both a nucleophilic amine (if deprotected) and an electrophilic carboxylic acid (if activated) on the same or different molecules can lead to self-reaction or polymerization.

    • Solution: Maintain the integrity of the Boc protecting group until the desired reaction at the carboxylic acid terminus is complete. Use a staged reaction approach where the carboxylic acid is reacted first, followed by deprotection and reaction of the amine.

  • Possible Cause B: Alkylation from Boc deprotection byproducts. During acidic deprotection of the Boc group, the resulting tert-butyl cation can alkylate other nucleophilic sites on your molecule.

    • Solution: When performing the Boc deprotection step, include scavengers like anisole or thioanisole in the reaction mixture to trap the tert-butyl cations.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature -20°C to -5°CMinimizes oxidative degradation and hydrolysis.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the PEG backbone.
Light Protected from light (amber vial)Minimizes light-induced degradation.
Moisture Dry environmentPrevents hydrolysis of the Boc group.
Form Solid/Pure formMore stable than solutions.
In Solvent -80°C for up to 6 months, -20°C for up to 1 monthFor short-term storage of stock solutions.

Experimental Protocols

Protocol 1: Quality Control of this compound via High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in ACN or a mixture of ACN/water at a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-31 min: 80% to 20% B

      • 31-35 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 214 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Structural Verification by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ or CD₃OD in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks and assign them to the corresponding protons in the structure of this compound. Expected chemical shifts include signals for the Boc group (around 1.4 ppm), the PEG backbone (a complex multiplet around 3.6 ppm), and the methylene group adjacent to the carboxylic acid.

Visualizations

Storage_Workflow Figure 1. Recommended Storage and Handling Workflow cluster_storage Long-term Storage cluster_handling Experimental Use cluster_post_handling Post-Use storage Store at -20°C to -5°C in a dry, dark place under inert gas warm_up Equilibrate to Room Temperature storage->warm_up Retrieve for Use open_vial Open Vial in a Dry Environment warm_up->open_vial weigh_out Weigh Required Amount open_vial->weigh_out dissolve Prepare Fresh Solution weigh_out->dissolve purge Purge with Inert Gas weigh_out->purge experimental_protocol experimental_protocol dissolve->experimental_protocol Proceed to Experiment reseal Reseal Tightly purge->reseal reseal->storage Return to Storage

Caption: Figure 1. Recommended Storage and Handling Workflow.

Troubleshooting_Tree Figure 2. Troubleshooting Experimental Issues cluster_purity Check Reagent Purity cluster_conditions Review Reaction Conditions cluster_solutions Potential Solutions start Experimental Issue (e.g., Low Yield, Side Products) check_purity Analyze by HPLC/NMR start->check_purity purity_ok Purity > 95%? check_purity->purity_ok check_ph Verify pH purity_ok->check_ph Yes fresh_reagent Use Fresh Reagent purity_ok->fresh_reagent No check_temp Check Temperature check_ph->check_temp check_time Review Reaction Time check_temp->check_time optimize_ph Optimize pH check_time->optimize_ph adjust_temp_time Adjust Temp/Time check_time->adjust_temp_time add_scavengers Add Scavengers (for deprotection) check_time->add_scavengers

Caption: Figure 2. Troubleshooting Experimental Issues.

QC_Workflow Figure 3. Quality Control Workflow cluster_analysis Analytical Testing cluster_decision Decision cluster_outcome Outcome start Receive/Synthesize This compound hplc HPLC Purity Analysis start->hplc nmr ¹H NMR Structural Verification start->nmr ms Mass Spectrometry (Molecular Weight) start->ms pass_qc Meets Specifications? hplc->pass_qc nmr->pass_qc ms->pass_qc release Release for Use pass_qc->release Yes reject Reject/Repurify pass_qc->reject No

Caption: Figure 3. Quality Control Workflow.

References

Troubleshooting low yield in PROTAC synthesis with Boc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields and other challenges in PROTAC synthesis utilizing the Boc-NH-PEG6-CH2COOH linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield when using this compound in PROTAC synthesis?

A1: Low yields in PROTAC synthesis with this compound can stem from several factors:

  • Inefficient Amide Coupling: Incomplete activation of the carboxylic acid or suboptimal reaction conditions can lead to poor coupling efficiency. The choice of coupling reagent is critical.

  • Side Reactions: Undesired reactions, such as racemization of the E3 ligase or protein of interest (POI) ligand, can reduce the yield of the desired product.

  • Boc Deprotection Issues: Incomplete removal of the Boc protecting group or side reactions during deprotection can lead to a complex mixture of products.

  • Purification Losses: The flexible and often amphipathic nature of the PEG linker can make purification by chromatography challenging, leading to product loss.

  • Starting Material Quality: The purity and stability of this compound and other reactants are crucial for a successful synthesis.

Q2: Which coupling reagents are most effective for amide bond formation with this compound?

A2: For amide coupling with PEGylated carboxylic acids like this compound, uronium/aminium-based reagents are generally more effective than carbodiimides alone. Reagents like HATU and HBTU are known to provide higher yields and faster reaction times.[1] While EDC in combination with an additive like HOBt or Oxyma can be used, it may result in lower yields for more challenging couplings.

Q3: What are potential side reactions to be aware of during the coupling step?

A3: The primary side reaction of concern is racemization at the chiral centers of your E3 ligase ligand or POI ligand. This is particularly a risk with prolonged reaction times or the use of strong, non-hindered bases.[2] Another potential side reaction is the formation of a guanidinium byproduct if an excess of HBTU or HATU is used, which can cap the unreacted amine.[3]

Q4: How can I minimize racemization during the coupling reaction?

A4: To minimize racemization, consider the following:

  • Choice of Coupling Reagent and Additive: Using additives like HOAt or OxymaPure can suppress racemization more effectively than HOBt.[2] Reagents like COMU have also shown a low tendency for racemization.[2]

  • Base Selection: Employ a sterically hindered, weaker base such as sym-collidine, especially when coupling racemization-prone amino acids like cysteine.

  • Reaction Temperature and Time: Perform the coupling at a lower temperature and for the minimum time necessary for the reaction to go to completion.

Q5: What is the optimal method for purifying a PROTAC containing a PEG6 linker?

A5: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying PROTACs with PEG linkers. A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of a modifier like trifluoroacetic acid (TFA), is typically used. Due to the potential for the final product to co-elute with impurities, careful optimization of the gradient and column chemistry is often necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Low or No Product Formation Incomplete activation of this compound.• Switch to a more powerful coupling reagent like HATU or HBTU. • Ensure coupling reagents are fresh and anhydrous.
Steric hindrance from bulky ligands.• Increase reaction time and/or temperature. • Consider using microwave-assisted synthesis to accelerate the reaction.
Poor solubility of reactants.• Use a co-solvent system (e.g., DMF/DCM) to improve solubility. • Ensure all reactants are fully dissolved before proceeding.
Multiple Spots on TLC/LC-MS Indicating a Mixture of Products Incomplete Boc deprotection.• Increase the duration of the deprotection step or use a stronger acidic condition (e.g., higher concentration of TFA in DCM). • Monitor the deprotection reaction by LC-MS to ensure complete removal of the Boc group.
Side reactions during coupling (e.g., racemization).• Optimize the coupling conditions as described in the FAQs to minimize racemization. • Use a milder base or a coupling reagent known for low racemization.
Formation of impurities during synthesis.• Identify the impurity by mass spectrometry and adjust the reaction conditions to minimize its formation. For example, a common impurity in pomalidomide-based PROTACs can arise from a side reaction that can be minimized by using a scavenger.
Difficulty in Purifying the Final PROTAC Co-elution of the product with starting materials or byproducts.• Optimize the HPLC gradient to improve separation. • Consider using a different stationary phase (e.g., C18 vs. C8) or a different mobile phase modifier.
Broad peaks during HPLC.• This can be due to the conformational flexibility of the PEG linker. Try running the HPLC at a slightly elevated temperature to improve peak shape.

Quantitative Data Summary

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveTypical Yield Range (%)Key AdvantagesKey Disadvantages
HATU None needed70-95%High efficiency, fast reaction times, low racemization.Higher cost, potential for guanidinylation of the amine.
HBTU HOBt (optional)60-90%Good efficiency, widely used.Slower than HATU, higher risk of racemization compared to HATU.
EDC HOBt or Oxyma40-75%Lower cost, water-soluble byproduct.Generally lower yields for difficult couplings, higher risk of racemization without an additive.
COMU None needed70-95%High efficiency, low racemization, safer handling (non-explosive byproducts).Higher cost.

Yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.

Table 2: Typical Purity of PROTACs after HPLC Purification

Linker TypePurification MethodTypical Purity (%)Common Impurities
PEG Linkers RP-HPLC>95%Unreacted starting materials, diastereomers (if racemization occurred), byproducts from coupling reagents, products of incomplete deprotection.

Experimental Protocols

Protocol 1: General Amide Coupling with HATU

  • Materials:

    • This compound (1.0 eq)

    • Amine-containing ligand (e.g., E3 ligase or POI ligand) (1.0-1.2 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the amine-containing ligand to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Boc Deprotection

  • Materials:

    • Boc-protected PROTAC intermediate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by LC-MS.

    • Upon complete deprotection, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting amine-TFA salt can often be used in the next step without further purification.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start Low Yield in PROTAC Synthesis Check_Coupling Evaluate Amide Coupling Step Start->Check_Coupling Check_Deprotection Evaluate Boc Deprotection Start->Check_Deprotection Check_Purification Evaluate Purification Start->Check_Purification Coupling_Reagent Optimize Coupling Reagent (e.g., HATU, HBTU) Check_Coupling->Coupling_Reagent Coupling_Conditions Optimize Reaction Conditions (Solvent, Temp, Time) Check_Coupling->Coupling_Conditions Coupling_Stoichiometry Check Reagent Stoichiometry Check_Coupling->Coupling_Stoichiometry Deprotection_Conditions Optimize Deprotection (TFA conc., Time) Check_Deprotection->Deprotection_Conditions Deprotection_Monitoring Monitor by LC-MS Check_Deprotection->Deprotection_Monitoring HPLC_Method Optimize HPLC Method (Gradient, Column) Check_Purification->HPLC_Method Characterization Characterize Impurities Check_Purification->Characterization

Caption: A logical workflow for troubleshooting low yield.

References

Preventing aggregation of nanoparticles during functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nanoparticle Functionalization

Welcome to the technical support center for nanoparticle functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent nanoparticle aggregation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation during functionalization?

A1: Nanoparticle aggregation during functionalization is often caused by a disruption of the stabilizing forces that keep the particles dispersed. Key causes include:

  • Inappropriate pH: The pH of the solution can alter the surface charge of nanoparticles, leading to reduced electrostatic repulsion and aggregation, especially near the isoelectric point.[1][2][3]

  • High Ionic Strength: In charge-stabilized systems, high concentrations of salts in the buffer can shield the surface charges, diminishing repulsive forces and causing particles to aggregate.[4]

  • Incorrect Solvent System: The solvent may not adequately stabilize either the nanoparticles or the functionalizing agent, leading to precipitation.[1]

  • High Concentration of Functionalizing Agent: An excess of the functionalizing molecule, especially cross-linking agents like bis-silanes, can cause inter-particle bridging instead of surface functionalization.

  • Rapid Reaction Kinetics: Too rapid hydrolysis and condensation of precursors (e.g., silanes) can lead to uncontrolled cross-linking between nanoparticles.

  • Ligand Exchange Issues: Removing an existing stabilizing ligand to attach a new functional molecule can temporarily leave the nanoparticle surface unprotected, leading to aggregation.

  • Mechanical Agitation: While often used for mixing, vigorous stirring can sometimes trigger aggregation, particularly in certain reaction systems.

Q2: What is the difference between steric and electrostatic stabilization, and when should I use each?

A2: Both are strategies to counteract the attractive van der Waals forces that cause nanoparticles to aggregate.

  • Electrostatic Stabilization: This method relies on the mutual repulsion of like charges on the nanoparticle surfaces. A layer of ions (the electrical double layer) surrounds each particle, and the resulting Coulombic repulsion prevents them from getting too close. This method is most effective in aqueous solutions with low ionic strength.

  • Steric Stabilization: This involves attaching long-chain molecules (polymers or surfactants) to the nanoparticle surface. These molecules form a physical barrier that prevents the nanoparticle cores from approaching each other. Steric stabilization is less sensitive to changes in pH and ionic strength and can be used in both aqueous and non-aqueous systems.

You should choose electrostatic stabilization for applications in low-salt aqueous media where surface charge can be easily maintained. For biological applications in high-salt buffers (like PBS) or in non-aqueous solvents, steric stabilization (e.g., using PEG) is generally more robust.

Q3: How does pH affect the stability of my nanoparticles during functionalization?

A3: The pH of the solution is a critical parameter that influences the surface charge of both the nanoparticles and the functionalizing ligands. For nanoparticles stabilized by electrostatic repulsion, the surface charge is pH-dependent. If the pH of the solution approaches the isoelectric point of the nanoparticles, the net surface charge becomes zero, eliminating the repulsive forces and leading to significant aggregation. For example, cysteine-capped silver nanoparticles are stable at pH > 7 but aggregate at lower pH values. It is crucial to operate at a pH far from the isoelectric point to maintain high surface charge and colloidal stability.

Q4: How can I confirm that my nanoparticles have aggregated?

A4: Several characterization techniques can be used to detect and quantify nanoparticle aggregation:

  • Visual Inspection: For some nanoparticles, like gold, aggregation is indicated by a distinct color change (e.g., from red to purple or blue). For others, visible precipitation or cloudiness in the solution is a clear sign.

  • UV-Vis Spectroscopy: Aggregation often causes a red-shift and broadening of the surface plasmon resonance peak. A secondary peak at longer wavelengths may also appear.

  • Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the particles in solution. A significant increase in the measured size and polydispersity index (PDI) is a strong indicator of aggregation.

  • Zeta Potential Measurement: This measures the surface charge of the nanoparticles. A zeta potential value close to zero suggests low electrostatic repulsion and a higher likelihood of aggregation.

  • Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of the size, shape, and aggregation state of the nanoparticles after drying on a grid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the functionalization of nanoparticles.

ProblemPotential CauseRecommended Solution
Visible Aggregation or Precipitation Immediately After Adding Functionalizing Agent 1. Rapid Reaction: The functionalizing agent is reacting too quickly, causing uncontrolled cross-linking.2. High Concentration: Excess agent is causing inter-particle bridging.3. Solvent Incompatibility: The solvent does not stabilize the nanoparticles or the agent.4. Incorrect pH: The pH is promoting rapid, uncontrolled condensation or reducing surface charge.1. Controlled Addition: Add the functionalizing agent dropwise or via a syringe pump while vigorously stirring.2. Optimize Concentration: Start with a lower concentration of the agent and titrate upwards to find the optimal amount.3. Optimize Solvent: Use a solvent system that facilitates both the reaction and nanoparticle dispersion (e.g., an ethanol/water mixture for silanization).4. Adjust & Buffer pH: Adjust the pH to a range that ensures high surface charge and controlled reaction rates. Use a buffer to maintain pH.
Aggregation Observed After Purification/Centrifugation 1. Ligand Removal: The original stabilizing ligands were removed during washing, leaving the nanoparticles unprotected.2. High Centrifugal Force: Excessive centrifugation speed can force particles together, causing irreversible aggregation.3. Resuspension Difficulty: The nanoparticle pellet is difficult to resuspend.1. Use Steric Stabilization: Functionalize with a polymer like PEG to provide robust stability during washing steps.2. Optimize Centrifugation: Use the minimum speed and time required to pellet the nanoparticles. Refer to manufacturer guidelines if available.3. Aid Resuspension: Use gentle bath sonication to help resuspend the pellet. Avoid prolonged or high-power sonication.
Inconsistent Functionalization Results 1. Variable Water Content: Inconsistent amounts of water in the reaction mixture affect hydrolysis rates (especially for silanes).2. Reagent Degradation: The functionalizing agent may have degraded or oligomerized during storage.3. Surface Inactivity: The nanoparticle surface may not have sufficient active sites (e.g., hydroxyl groups) for the reaction.1. Use Anhydrous Solvents: Start with anhydrous solvents and add a precise, controlled amount of water to initiate the reaction.2. Use Fresh Reagents: Use a fresh bottle of the functionalizing agent or one stored properly under an inert atmosphere.3. Pre-treat Nanoparticles: If necessary, pre-treat the nanoparticle surface to activate it before functionalization.
Aggregation During Ligand Exchange 1. Charge Mismatch: The new ligand has an opposite charge to the nanoparticle surface, causing aggregation upon addition.2. Temporary Instability: The original ligands are displaced before the new ligands have fully attached, leaving the surface temporarily bare.1. Use Indirect Exchange: Employ a multi-step method. For example, deposit a sacrificial layer (e.g., Ag) to remove the original ligand, then etch the layer in the presence of the new ligand.2. Optimize pH: Adjust the pH to ensure both the nanoparticle and the incoming ligand have the same charge polarity to maintain repulsion.

Data Presentation

Quantitative data is crucial for diagnosing stability issues. The tables below provide expected values for stable vs. aggregated nanoparticles and illustrate the effect of pH.

Table 1: Expected Changes in Physicochemical Properties Upon Aggregation

ParameterStable NanoparticlesAggregated Nanoparticles
Visual Appearance (Gold NPs) Red solutionPurple/Blue solution or precipitate
UV-Vis λmax (Gold NPs) ~520 nm>530 nm (red-shifted), peak broadening, possible second peak
Hydrodynamic Diameter (DLS) Consistent with primary particle sizeSignificant increase in size and Polydispersity Index (PDI)
Zeta Potential High absolute value (e.g., < -20 mV or > +20 mV)Value closer to zero

Table 2: Illustrative Data on the Influence of pH on Gold Nanoparticle Stability

pHHydrodynamic Diameter (nm)Zeta Potential (mV)Observation
4.0> 500-5.2Significant aggregation
6.080-15.8Some aggregation
7.545-25.3Stable
8.542-28.1Stable
10.065-35.6Stable, but potential for ligand degradation

Note: These are representative values. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Functionalization of Gold Nanoparticles with a Thiolated Ligand

This protocol describes a general method for the functionalization of citrate-stabilized gold nanoparticles (AuNPs) with a thiol-containing molecule (e.g., thiolated PEG) to prevent aggregation.

Materials:

  • Citrate-stabilized gold nanoparticles (e.g., 20 nm) in aqueous solution

  • Thiolated ligand (e.g., mPEG-SH)

  • Phosphate buffer (10 mM, pH 7.4)

  • Ultrapure water

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

Procedure:

  • Characterize Initial AuNPs: Before functionalization, establish a baseline by characterizing the as-synthesized AuNPs using UV-Vis spectroscopy, DLS, and zeta potential measurements.

  • Prepare Ligand Solution: Prepare a fresh solution of the thiolated ligand in ultrapure water or a suitable buffer.

  • pH Adjustment: While gently stirring the AuNP solution, slowly adjust the pH to a level that ensures the AuNPs are stable and the thiol group is reactive (typically pH > 7.5).

  • Ligand Addition: Add the ligand solution dropwise to the stirred AuNP solution. The slow addition helps prevent localized high concentrations that could induce aggregation.

  • Incubation: Allow the reaction to proceed for several hours (e.g., 4-24 hours) at room temperature with gentle stirring to ensure complete ligand exchange.

  • Purification:

    • Centrifuge the functionalized AuNPs at a speed appropriate for their size (e.g., 10,000 x g for 30 minutes for 20 nm AuNPs) to remove excess ligand.

    • Carefully remove the supernatant.

    • Resuspend the nanoparticle pellet in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Use brief, gentle sonication if necessary to aid resuspension.

  • Final Characterization: Characterize the purified, functionalized AuNPs using UV-Vis, DLS, and zeta potential to confirm successful functionalization and the absence of aggregation.

Visualizations

Stabilization_Mechanisms Figure 1: Nanoparticle Stabilization Mechanisms cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization A1 - A2 - A1->A2 Coulombic Repulsion A3 - A4 - B1 NP B2 NP B1:e->B2:w Physical Barrier B1a B1a B1->B1a B1b B1b B1->B1b B1c B1c B1->B1c B2a B2a B2->B2a B2b B2b B2->B2b B2c B2c B2->B2c

Figure 1: Nanoparticle Stabilization Mechanisms

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Nanoparticle Aggregation cluster_causes cluster_solutions start Aggregation Observed (e.g., color change, precipitation) char Characterize Aggregation (DLS, UV-Vis, Zeta Potential) start->char cause Identify Potential Cause char->cause ph Incorrect pH? cause->ph Environment salt High Salt Conc.? cause->salt reagent Reagent Issue? cause->reagent Reagents process Process Issue? cause->process Method sol_ph Adjust & Buffer pH ph->sol_ph sol_salt Use Steric Stabilization (PEG) or Desalt Solution salt->sol_salt sol_reagent Optimize Concentration Use Fresh Reagent reagent->sol_reagent sol_process Slow Reagent Addition Optimize Stirring/Temp process->sol_process end_node Re-characterize to Confirm Stability sol_ph->end_node sol_salt->end_node sol_reagent->end_node sol_process->end_node

Figure 2: Troubleshooting Workflow for Nanoparticle Aggregation

Functionalization_Workflow Figure 3: General Experimental Workflow for Functionalization start 1. Initial NP Characterization (DLS, UV-Vis) step2 2. Adjust Reaction Conditions (pH, Solvent) start->step2 step3 3. Controlled Addition of Functionalizing Agent step2->step3 step4 4. Incubation/ Reaction step3->step4 step5 5. Purification (Centrifugation/Washing) step4->step5 end 6. Final NP Characterization (Confirm Success) step5->end

Figure 3: General Experimental Workflow for Functionalization

References

Technical Support Center: Characterization of Boc-NH-PEG6-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of Boc-NH-PEG6-CH2COOH and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the analysis of this bifunctional PEG linker. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to facilitate accurate and reproducible characterization.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional crosslinker featuring a Boc-protected amine and a carboxylic acid, separated by a six-unit polyethylene glycol (PEG) spacer.[1][] The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines that can be removed under acidic conditions to yield a primary amine.[3][4] The carboxylic acid end can be activated for conjugation to amine-containing molecules. This linker is often used in bioconjugation, drug delivery, and PROTAC synthesis.[5]

Q2: What are the key physicochemical properties of this compound?

The key properties are summarized in the table below. Note that slight variations in molecular weight and formula may exist depending on the specific isomer.

PropertyValueReference
Molecular Formula C19H37NO10
Molecular Weight 439.50 g/mol
CAS Number 391684-36-9
Appearance Colorless to light yellow liquid/oil
Solubility Soluble in water, aqueous buffers, DCM, DMF, DMSO. Less soluble in alcohols.
Storage Recommended storage at -20°C for long-term stability.

Q3: What are the most common analytical techniques for characterizing this linker?

The primary techniques for characterizing this compound and its conjugates are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may arise during the characterization of this compound conjugates in a practical question-and-answer format.

NMR Spectroscopy

Q1: My ¹H NMR spectrum of the PEG backbone shows more than just the main singlet around 3.6 ppm. Are these impurities?

This is a common observation with PEG compounds and is not necessarily indicative of impurities. The additional peaks flanking the main PEG signal are often ¹³C satellites. These arise from the 1.1% natural abundance of ¹³C, which couples with the attached protons. For large polymers, the integration of these satellite peaks can be comparable to the terminal group signals, leading to misinterpretation.

Troubleshooting Steps:

  • Verify Coupling Constant: The ¹J(¹³C-¹H) coupling constant for PEGs is typically around 140 Hz. Check if the distance between the satellite peaks corresponds to this value at your spectrometer's field strength.

  • Use Satellites for MW Calculation: Once confirmed, these ¹³C satellite peaks can be used for a more accurate determination of the polymer's molecular weight and conjugation efficiency.

  • Solvent Choice: Using DMSO-d6 as the NMR solvent can sometimes help resolve hydroxyl peaks, which might otherwise be broad and difficult to identify.

Q2: I can't see the signal for the Boc group in my ¹H NMR spectrum after conjugation.

The characteristic signal for the tert-butyl protons of the Boc group is a sharp singlet at approximately 1.4 ppm. Its absence suggests that the Boc group may have been unintentionally cleaved.

Troubleshooting Steps:

  • Review Reaction Conditions: Exposure to even mild acidic conditions can lead to the removal of the Boc protecting group. Review all reagents and solvents used in your conjugation and purification steps for any acidic components.

  • LC-MS Analysis: Use LC-MS to check for the presence of the deprotected species in your sample.

  • Monitoring Deprotection: The disappearance of the singlet at ~1.4 ppm can be used to monitor the progress of a deliberate deprotection reaction.

Mass Spectrometry

Q1: My ESI-MS spectrum is very complex and difficult to interpret, showing a wide distribution of charged species.

PEGylated molecules can be challenging to analyze by ESI-MS due to their propensity to form multiple charged ions with various adducts (e.g., Na⁺, K⁺). This leads to a complex spectrum that can be difficult to deconvolute.

Troubleshooting Steps:

  • Use a Charge Stripping Agent: The post-column addition of a charge stripping agent, such as triethylamine (TEA), can help simplify the mass spectrum by reducing the charge states of the ions.

  • Optimize MS Conditions: Adjust instrument parameters such as cone voltage to minimize in-source fragmentation.

  • Check for Contamination: PEG is a common contaminant in labs and can be introduced from various sources like solvents stored in plastic bottles, personal care products, and some detergents. This can interfere with the analysis of your PEGylated compound.

Q2: I am observing unexpected fragments in my MS/MS spectrum, particularly a loss of 56 or 100 Da.

The Boc group is known to produce characteristic fragments in mass spectrometry. The loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (101 Da) is a common fragmentation pathway for Boc-protected amines under CID conditions.

Troubleshooting Steps:

  • Confirm Fragmentation Pattern: Use the characteristic fragmentation pattern of the Boc group to confirm the identity of your compound. The presence of a neutral loss of 56 or 100 Da can be a strong indicator of a Boc-protected species.

  • Differentiate Isomers: Fragmentation patterns can sometimes be used to differentiate between positional isomers in more complex conjugates.

HPLC Analysis

Q1: My PEGylated conjugate shows a very broad peak in reverse-phase HPLC.

Peak broadening is a common issue when analyzing PEGylated compounds, especially larger ones. This is often due to the polydispersity of the PEG chain itself, although for a discrete PEG6 linker, this effect should be minimal. Other causes include interactions with the stationary phase and poor solubility.

Troubleshooting Steps:

  • Increase Column Temperature: Elevating the column temperature (e.g., to 60-90 °C) can improve peak shape and recovery for PEGylated molecules.

  • Optimize Mobile Phase: Ensure your mobile phase is optimized for your compound. For reverse-phase HPLC, a gradient of acetonitrile or methanol with a water/formic acid mobile phase is a good starting point.

  • Consider a Different Column: If peak shape does not improve, consider a column with a different stationary phase or pore size that is more suitable for your conjugate's size and properties.

  • Use SEC: For analyzing mixtures containing free PEG and the PEGylated product, Size-Exclusion Chromatography (SEC) can be an effective alternative or complementary technique to RP-HPLC.

Experimental Protocols

General Protocol for ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the characteristic singlet of the Boc group at ~1.4 ppm.

    • Identify the repeating ethylene glycol protons of the PEG backbone, which typically appear as a complex multiplet or singlet around 3.6 ppm.

    • Identify the protons of the methylene group adjacent to the carboxylic acid.

    • Integrate the peaks corresponding to the different parts of the molecule to confirm the structure and assess purity. Pay attention to the ¹³C satellite peaks around the main PEG signal.

General Protocol for LC-MS Analysis
  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter if particulates are present.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210-220 nm and ESI-MS.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the conjugate.

    • Data Analysis: Look for the [M+H]⁺, [M+Na]⁺, or other adducts of your compound. Use MS/MS to confirm the structure by observing characteristic fragmentation patterns.

Visualizations

Experimental Workflow for Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_results Data Analysis & Reporting synthesis This compound Conjugation purification Purification (e.g., HPLC, Column Chromatography) synthesis->purification nmr NMR Spectroscopy (Structure, Purity) purification->nmr ms Mass Spectrometry (Molecular Weight, Identity) purification->ms hplc HPLC Analysis (Purity, Quantification) purification->hplc data_analysis Data Interpretation - NMR: Chemical Shifts, Integration - MS: Mass Verification, Fragmentation - HPLC: Retention Time, Peak Area nmr->data_analysis ms->data_analysis hplc->data_analysis final_report Final Characterization Report data_analysis->final_report

Caption: General workflow for the synthesis, purification, and characterization of this compound conjugates.

Troubleshooting Logic for Unexpected MS Results

G start Unexpected Mass Spec Result check_mw Is the main peak the expected molecular weight? start->check_mw complex_spectrum Is the spectrum complex with many adducts? check_mw->complex_spectrum Yes check_fragments Are there peaks corresponding to Boc fragmentation (-56, -100 Da)? check_mw->check_fragments No yes_path Yes use_tea Action: Use charge stripping agent (e.g., TEA) complex_spectrum->use_tea Yes success Characterization Successful complex_spectrum->success No use_tea->success no_path No incomplete_rxn Possible Incomplete Reaction or In-source Decay check_fragments->incomplete_rxn Yes check_impurities Are there unknown peaks with +44 Da repeats? check_fragments->check_impurities No frag_yes Yes review_lc Action: Review LC method and MS parameters incomplete_rxn->review_lc frag_no No peg_contam Probable PEG Contamination check_impurities->peg_contam Yes other_issue Other Issue: - Degradation - Side Reaction check_impurities->other_issue No check_solvents Action: Check solvents, vials, and labware for contamination peg_contam->check_solvents

References

Technical Support Center: Scaling Up Reactions with Boc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are scaling up chemical reactions involving the heterobifunctional linker, Boc-NH-PEG6-CH2COOH. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of PEGylated molecules, such as PROTACs, peptides, and other drug conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: The primary challenges in scaling up reactions with this compound include:

  • Solubility and Viscosity: As the concentration and scale of the reaction increase, the PEG linker can significantly increase the viscosity of the reaction mixture, making stirring and handling more difficult.[1] The solubility of the linker and other reactants in common solvents may also change at larger scales.[2]

  • Reaction Monitoring: Ensuring complete reaction conversion can be more challenging in a large reactor. It's crucial to have reliable in-process controls (IPCs) to monitor the reaction progress.

  • Purification: Removing unreacted PEG linker, coupling agents, and byproducts at a large scale can be difficult. Traditional purification methods like silica gel chromatography may not be feasible, necessitating alternative strategies such as extraction, precipitation, or specialized chromatography like ion-exchange.[3]

  • Boc Deprotection: The deprotection of the Boc group on a large scale requires careful control to avoid side reactions and the formation of potential genotoxic impurities from the t-butyl cation intermediate.[4]

Q2: What are the recommended solvents for large-scale reactions involving this compound?

A2: this compound is soluble in a range of organic solvents. For large-scale amide coupling reactions, common solvents include dichloromethane (DCM), N,N-dimethylformamide (DMF), and 2-methyltetrahydrofuran (2-MeTHF). The choice of solvent will depend on the solubility of your other reactants and the reaction conditions. For purification, solvents that allow for precipitation of the product or byproducts, such as diethyl ether, can be useful.

Q3: How can I monitor the progress of my large-scale amide coupling reaction?

A3: Monitoring large-scale reactions is critical. You can use the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials to the product. A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and helps in identifying any side products formed during the reaction.

Q4: What are the key considerations for the Boc deprotection step at a larger scale?

A4: For large-scale Boc deprotection, consider the following:

  • Acid Choice: Trifluoroacetic acid (TFA) in DCM is a common choice. However, for acid-sensitive substrates, other reagents like 4M HCl in 1,4-dioxane can be used.

  • Scavengers: To prevent side reactions caused by the t-butyl cation, such as alkylation of nucleophilic groups, it is advisable to use scavengers like triisopropylsilane (TIS).

  • Work-up: Neutralization of the acidic reaction mixture must be done carefully, often at low temperatures, to avoid unwanted side reactions. An aqueous workup with a base like sodium bicarbonate is a common procedure.

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield in Amide Coupling Incomplete activation of the carboxylic acid.Ensure your coupling reagents (e.g., HATU, HBTU) are fresh and anhydrous. Use a slight excess of the coupling reagent and base (e.g., DIPEA).
Poor solubility of reactants.Choose a solvent system where all reactants are fully soluble at the reaction temperature. You may need to use a solvent mixture.
Insufficient reaction time.Monitor the reaction closely using HPLC or LC-MS to ensure it has gone to completion before work-up.
Incomplete Boc Deprotection Insufficient acid strength or concentration.Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.
Short reaction time.Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is fully consumed.
Formation of Side Products during Boc Deprotection Alkylation by the t-butyl cation.Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture to trap the t-butyl cation.
Degradation of acid-sensitive functional groups.Use milder deprotection conditions or protect other sensitive functional groups in your molecule.
Difficulty in Removing Unreacted PEG Linker High water solubility of the PEGylated product.Avoid aqueous work-ups if your product is highly water-soluble. Consider precipitation of the product from a non-polar solvent like diethyl ether.
Similar solubility of the product and unreacted PEG.Utilize ion-exchange chromatography to separate the desired product from the unreacted PEG linker, especially if your product has a net charge.
High Viscosity of the Reaction Mixture High concentration of the PEG linker.Reduce the concentration of the reaction by increasing the solvent volume. Ensure you have adequate mechanical stirring to maintain a homogeneous mixture.

Quantitative Data Summary

The following table provides a general comparison of reaction parameters for a typical amide coupling reaction followed by Boc deprotection at lab and pilot scales. These values are illustrative and may require optimization for your specific system.

Parameter Lab Scale (1-10 g) Pilot Scale (1-10 kg) Key Considerations for Scale-Up
Amine Substrate 1.0 eq1.0 eqEnsure consistent purity and stoichiometry.
This compound 1.0 - 1.2 eq1.0 - 1.1 eqA smaller excess is often used at scale to minimize waste and simplify purification.
Coupling Reagent (e.g., HATU) 1.1 - 1.3 eq1.05 - 1.15 eqCost and atom economy are major factors at scale. Consider more cost-effective coupling agents if possible.
Base (e.g., DIPEA) 2.0 - 3.0 eq1.5 - 2.5 eqThe amount of base may need to be adjusted based on the specific substrates and coupling reagent.
Solvent Volume (Amide Coupling) 10 - 20 mL/g5 - 15 L/kgHigher concentrations can increase reaction rates but may lead to viscosity issues.
Boc Deprotection Reagent (e.g., TFA in DCM) 20-50% v/v20-30% v/vUse the lowest effective concentration to minimize cost and potential side reactions.
Solvent Volume (Boc Deprotection) 10 - 15 mL/g8 - 12 L/kgSufficient solvent is needed to ensure good mixing and to dissipate any heat generated.
Typical Overall Yield 60 - 80%50 - 70%Yields may be slightly lower at scale due to handling losses and less efficient purification.

Experimental Protocols

Protocol 1: Large-Scale Amide Coupling

This protocol describes a general procedure for the amide coupling of an amine-containing substrate with this compound at a 1 kg scale.

  • Reactor Setup: Charge a clean, dry, and inerted reactor with the amine substrate (1.0 eq) and this compound (1.05 eq).

  • Solvent Addition: Add an appropriate solvent, such as DCM or DMF (8 L/kg of the limiting reagent), to the reactor.

  • Dissolution and Cooling: Stir the mixture until all solids are dissolved. Cool the reactor contents to 0-5 °C.

  • Base and Coupling Reagent Addition: Add DIPEA (2.0 eq) to the reaction mixture. In a separate vessel, dissolve HATU (1.1 eq) in the reaction solvent and add it to the reactor slowly, maintaining the internal temperature below 10 °C to control any potential exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or LC-MS until the limiting reagent is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be taken to the purification step.

Protocol 2: Large-Scale Boc Deprotection

This protocol provides a general method for the deprotection of the Boc group from the PEGylated product at a 1 kg scale.

  • Dissolution: Dissolve the crude Boc-protected PEGylated product in DCM (10 L/kg).

  • Cooling: Cool the solution to 0-5 °C in the reactor.

  • Scavenger Addition: Add triisopropylsilane (TIS) (0.3 eq) to the solution.

  • Acid Addition: Slowly add a solution of 30% TFA in DCM to the reactor, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.

  • Quenching and Neutralization: Cool the reaction mixture to 0-5 °C and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: If applicable, separate the organic layer and wash it with brine.

  • Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected product. Further purification may be required.

Visualizations

experimental_workflow Experimental Workflow for Scaling Up Reactions with this compound cluster_amide_coupling Amide Coupling cluster_boc_deprotection Boc Deprotection cluster_purification Work-up and Purification reagents 1. Charge Reactor with Amine and this compound solvent_addition 2. Add Solvent (e.g., DMF) reagents->solvent_addition cooling1 3. Cool to 0-5 °C solvent_addition->cooling1 coupling_reagent_addition 4. Add Base and Coupling Reagent cooling1->coupling_reagent_addition reaction1 5. React at Room Temperature coupling_reagent_addition->reaction1 monitoring1 6. In-Process Control (HPLC/LC-MS) reaction1->monitoring1 dissolution 7. Dissolve Crude Product in DCM monitoring1->dissolution Crude Product cooling2 8. Cool to 0-5 °C dissolution->cooling2 deprotection_reagent_addition 9. Add Scavenger and TFA cooling2->deprotection_reagent_addition reaction2 10. React at Room Temperature deprotection_reagent_addition->reaction2 monitoring2 11. In-Process Control (TLC/LC-MS) reaction2->monitoring2 workup 12. Aqueous Work-up or Precipitation monitoring2->workup Deprotected Product purification 13. Large-Scale Purification (e.g., Ion-Exchange Chromatography) workup->purification final_product 14. Final Product Isolation and Characterization purification->final_product

Caption: A typical workflow for the scaled-up synthesis of a PEGylated compound.

logical_relationship Decision Tree for Troubleshooting Low Yield in Amide Coupling start Low Yield Observed check_conversion Is the reaction complete by IPC? start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No complete_reaction Reaction is Complete check_conversion->complete_reaction Yes solubility_issue Check Reactant Solubility incomplete_reaction->solubility_issue Possible Cause time_temp_issue Increase Reaction Time/Temperature incomplete_reaction->time_temp_issue Possible Cause reagent_issue Verify Reagent Quality incomplete_reaction->reagent_issue Possible Cause workup_issue Review Work-up Procedure complete_reaction->workup_issue optimize_conditions Optimize Reaction Conditions solubility_issue->optimize_conditions time_temp_issue->optimize_conditions reagent_issue->optimize_conditions product_loss_extraction Product lost during extraction? workup_issue->product_loss_extraction product_loss_precipitation Product lost during precipitation? workup_issue->product_loss_precipitation optimize_workup Optimize Work-up/Purification product_loss_extraction->optimize_workup product_loss_precipitation->optimize_workup

Caption: A troubleshooting guide for low yield in amide coupling reactions.

References

Boc-NH-PEG6-CH2COOH stability in different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Boc-NH-PEG6-CH2COOH under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH levels?

A1: The stability of this compound is primarily dictated by the acid-labile tert-butoxycarbonyl (Boc) protecting group. The PEG linker and the terminal carboxylic acid group are generally stable across a wide pH range. The molecule is most stable at neutral to moderately basic pH (pH 7-9) at room temperature. Under acidic conditions (pH < 4), the Boc group is susceptible to cleavage.

Q2: What are the primary degradation products of this compound?

A2: The primary degradation product under acidic conditions is the deprotected amine, H2N-PEG6-CH2COOH, along with byproducts from the Boc group, such as isobutylene and carbon dioxide.[1] Under strongly basic conditions or elevated temperatures, hydrolysis of the amide linkage could theoretically occur, but this is generally a slower process compared to the acid-catalyzed deprotection of the Boc group.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored at -20°C in a dry, dark environment.[2][3] For solutions, it is advisable to use a neutral pH buffer (e.g., PBS pH 7.4) and store at 4°C for short-term use or at -20°C or -80°C for longer periods. Avoid repeated freeze-thaw cycles.

Q4: Can I use this compound in reactions conducted at acidic pH?

A4: It is not recommended to use this reagent in acidic conditions if the integrity of the Boc protecting group is required for subsequent reaction steps. The Boc group is designed to be removed under acidic conditions.[][] If your experimental design requires acidic conditions, consider using an alternative protecting group that is stable at low pH.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected loss of the Boc protecting group during an experiment. The experimental conditions were too acidic.Ensure all reaction and purification buffers are at a neutral or slightly basic pH (pH 7-9). If acidic conditions are unavoidable, consider using a more acid-stable protecting group.
Low yield of conjugated product. Degradation of this compound prior to conjugation.Verify the purity of the reagent before use with a suitable analytical method like HPLC. Ensure proper storage conditions have been maintained.
Suboptimal reaction conditions (pH, temperature, coupling agents).Optimize the pH of the conjugation reaction. For coupling the carboxylic acid to a primary amine, a pH range of 7.2-8.0 is typically effective. Use fresh, high-quality coupling reagents.
Presence of multiple unexpected peaks in HPLC analysis after a reaction. Non-specific reactions or degradation of the starting material.Confirm the identity of the main product and impurities using mass spectrometry. Review the reaction scheme for potential side reactions. Run a control reaction without the coupling partner to assess the stability of this compound under the reaction conditions.
Inconsistent results between experiments. Variability in the quality of this compound or other reagents.Use a new, unopened vial of the PEG linker. Qualify each new lot of reagent before use in critical experiments. Ensure consistent preparation of all buffers and solutions.

Stability Data

The following table summarizes the expected stability of this compound under different pH conditions at room temperature. This data is based on the known chemical properties of the Boc protecting group, PEG linkers, and carboxylic acids. For quantitative, application-specific stability data, a forced degradation study is recommended.

pH RangeConditionExpected Stability of this compoundPrimary Degradation Pathway
1-3 Strongly AcidicLow Rapid cleavage of the Boc protecting group.
4-6 Mildly AcidicModerate to Low Gradual cleavage of the Boc protecting group. Rate increases as pH decreases.
7-8 NeutralHigh The molecule is generally stable.
9-11 Mildly BasicHigh The molecule is generally stable. The carboxylic acid will be deprotonated.
12-14 Strongly BasicModerate Potential for hydrolysis of the amide bond over extended periods or at elevated temperatures.

Experimental Protocol: Forced Degradation Study

This protocol outlines a forced degradation study to determine the stability of this compound under various pH conditions using a stability-indicating HPLC method.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC grade acetonitrile and water

  • Formic acid or Trifluoroacetic acid (TFA) for mobile phase

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like water or a water/acetonitrile mixture.

  • For each stress condition, mix the stock solution with the stressor solution (acid, base, or buffer) to achieve the desired final concentration of the compound and stressor.

  • Incubate the samples at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

  • Neutralize the acidic and basic samples before HPLC analysis.

  • Dilute the samples to a suitable concentration for HPLC analysis.

3. HPLC Method:

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compound and any degradation products, and then return to initial conditions to re-equilibrate the column.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 210-220 nm or CAD. CAD is particularly useful as the Boc group lacks a strong chromophore.

  • Injection Volume: 10 µL

4. Data Analysis:

  • Monitor the decrease in the peak area of the parent compound (this compound) over time.

  • Identify and quantify the formation of degradation products.

  • Calculate the degradation rate constant (k) and half-life (t½) for each condition.

Visualizations

Caption: Chemical structure and primary degradation pathways of this compound.

Experimental_Workflow A Prepare Stock Solution of this compound B Prepare Stress Solutions (Acid, Base, Neutral Buffer) A->B 1 C Incubate Samples at Controlled Temperature B->C 2 D Withdraw Aliquots at Time Points C->D 3 E Neutralize and Dilute Samples D->E 4 F Analyze by Stability-Indicating HPLC Method E->F 5 G Quantify Parent Compound and Degradation Products F->G 6 H Calculate Degradation Rate and Half-life G->H 7

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Tree Start Unexpected Experimental Outcome Q1 Is the Boc group prematurely cleaved? Start->Q1 A1_Yes Check pH of all solutions. Ensure they are neutral or slightly basic. Q1->A1_Yes Yes Q2 Is the conjugation yield low? Q1->Q2 No End Consult further with technical support. A1_Yes->End A2_Yes Verify reagent purity via HPLC. Optimize reaction pH and coupling agents. Q2->A2_Yes Yes Q3 Are there unexpected peaks in HPLC? Q2->Q3 No A2_Yes->End A3_Yes Analyze peaks by MS. Run control reactions to assess stability. Q3->A3_Yes Yes Q3->End No A3_Yes->End

References

Technical Support Center: Monitoring Boc-NH-PEG6-CH2COOH Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the reaction progress of Boc-NH-PEG6-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the reaction progress of this compound?

A1: The most common and effective methods for monitoring reactions involving this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, available equipment, and the level of detail required.

Q2: How can I use TLC to monitor my reaction?

A2: TLC is a quick and straightforward method to qualitatively track the consumption of the starting material and the formation of the product. The Boc-protected starting material is less polar than the corresponding deprotected amine or the coupled product, which will have different polarities depending on the conjugated molecule. This difference in polarity allows for separation on a TLC plate.[1]

Q3: What should I look for on the TLC plate?

A3: As the reaction progresses, you should observe the spot corresponding to the starting material (this compound) diminish in intensity, while a new spot corresponding to the product appears. The product spot will have a different retardation factor (Rf) value. For example, a deprotected amine will be more polar and have a lower Rf value.[1]

Q4: When is HPLC or LC-MS a better choice than TLC?

A4: HPLC and LC-MS offer quantitative and more precise monitoring than TLC.[1][] These techniques are preferable when you need to:

  • Quantify the percentage of starting material, product, and byproducts.

  • Separate complex mixtures of reactants and products.

  • Confirm the molecular weight of the product (with LC-MS).

Q5: Can I use NMR spectroscopy to monitor the reaction?

A5: Yes, 1H NMR spectroscopy is a powerful tool for monitoring the reaction progress, especially for amide coupling reactions.[3] You can observe the disappearance of signals corresponding to the starting material and the appearance of new signals characteristic of the product. For example, the chemical shifts of the protons adjacent to the reacting functional groups will change upon bond formation.

Troubleshooting Guides

Troubleshooting Incomplete Reactions
Symptom Possible Cause Suggested Solution
TLC shows significant starting material remaining after the expected reaction time. Insufficient reagent stoichiometry.Add a slight excess of the coupling partner or reagent.
Low reaction temperature.Increase the reaction temperature, if the stability of the reactants allows.
Poor solubility of reactants.Use a different solvent or a co-solvent to ensure all reactants are fully dissolved.
HPLC analysis indicates a low conversion rate. Inactive coupling reagents.Use fresh or properly stored coupling reagents.
Steric hindrance around the reaction site.Consider using a more powerful coupling reagent like HATU or HCTU.
NMR spectrum shows a mixture of starting material and product. Reaction has not reached equilibrium or completion.Extend the reaction time and continue monitoring at regular intervals.
Troubleshooting Side Product Formation
Symptom Possible Cause Suggested Solution
TLC shows multiple new spots. Decomposition of starting materials or products.Run the reaction at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon).
Presence of impurities in the starting materials.Purify the starting materials before use.
LC-MS analysis reveals unexpected masses. Side reactions, such as the formation of dimers or oligomers.Adjust the stoichiometry of the reactants. A slight excess of one reactant can sometimes drive the reaction to the desired product and minimize side reactions.
Racemization during the coupling reaction.Use a non-racemizing coupling reagent and a suitable base (e.g., DIPEA).

Experimental Protocols

Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).

  • Spotting: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.

  • Elution: Develop the plate in a sealed tank with an appropriate solvent system. A common starting point for Boc-protected amines is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). For more polar products, a more polar system like dichloromethane/methanol (e.g., 95:5 v/v) may be required.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ninhydrin for free amines or potassium permanganate).

  • Analysis: Compare the Rf values of the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Table 1: Example TLC Data

Compound Solvent System (DCM:MeOH, 95:5) Example Rf Value
This compound95:50.6
Amine-PEG6-CH2COOH (deprotected)95:50.2
Product (amide coupled)95:5Varies (e.g., 0.4)
Protocol 2: Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10%) and increase it to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm and 280 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition.

  • Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Table 2: Example HPLC Retention Times

Compound Example Retention Time (minutes)
This compound15.2
Product (more hydrophobic)18.5
Product (more hydrophilic)12.8

Visualization of Reaction Monitoring Workflow

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_analysis Analytical Monitoring cluster_decision Decision Point cluster_outcome Outcome Start Start Reaction Sample Take Aliquot Start->Sample TLC TLC Analysis Sample->TLC HPLC_LCMS HPLC / LC-MS Analysis Sample->HPLC_LCMS NMR NMR Analysis Sample->NMR Decision Complete? TLC->Decision HPLC_LCMS->Decision NMR->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Sample Monitor Again

Caption: Workflow for monitoring a chemical reaction.

References

Technical Support Center: Purification of Products from Boc-NH-PEG6-CH2COOH Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted Boc-NH-PEG6-CH2COOH from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal from the final product critical?

A1: this compound is a heterobifunctional linker molecule commonly used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features a Boc-protected amine and a carboxylic acid, connected by a 6-unit polyethylene glycol (PEG) spacer. The removal of any unreacted linker is crucial to ensure the purity and accurate characterization of the final product, which is essential for reliable downstream applications and data.

Q2: What are the primary methods for removing unreacted this compound?

A2: The choice of purification method depends largely on the nature and size of the desired product. For macromolecular products like proteins and peptides, size-based separation techniques such as Size Exclusion Chromatography (SEC) and Dialysis/Ultrafiltration are highly effective. For smaller molecule products, where size difference is minimal, property-based techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , Ion Exchange Chromatography (IEX) , Flash Chromatography , and Liquid-Liquid Extraction (LLE) are more suitable.

Q3: How do I choose the most appropriate purification method for my product?

A3: The selection of the optimal purification method is guided by the physicochemical properties of your product. The following decision-making workflow can assist in this process.

start Start: Reaction Mixture (Product + Unreacted this compound) product_type What is the nature of your product? start->product_type protein_peptide Protein or Peptide (> 3 kDa) product_type->protein_peptide Macromolecule small_molecule Small Molecule or Short Peptide (< 3 kDa) product_type->small_molecule Small Molecule size_based Size-Based Methods: - Size Exclusion Chromatography (SEC) - Dialysis / Ultrafiltration protein_peptide->size_based property_based Property-Based Methods: - RP-HPLC - Ion Exchange Chromatography - Flash Chromatography - Liquid-Liquid Extraction small_molecule->property_based

Caption: Decision workflow for selecting a purification method.

Purification of Protein/Peptide Conjugates

For products with a significant size difference compared to the this compound linker (MW: 439.5 g/mol ), size-based separation methods are the most straightforward and effective.

Method 1: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as protein or peptide conjugates, will elute first, while the smaller, unreacted PEG linker is retained longer in the porous beads of the chromatography column.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your conjugate from the ~440 Da PEG linker.

  • Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS) at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Concentrate the reaction mixture if necessary and filter it through a 0.22 µm filter to remove any particulate matter.

  • Injection and Elution: Inject the prepared sample onto the column and begin isocratic elution with the equilibration buffer.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins/peptides). The first peak corresponds to your purified conjugate, while a later peak will contain the unreacted PEG linker.

Method 2: Dialysis / Ultrafiltration

Dialysis and ultrafiltration are membrane-based techniques that separate molecules based on a molecular weight cut-off (MWCO).

  • Membrane Selection: Choose a dialysis membrane with an MWCO that is significantly larger than the unreacted PEG linker (e.g., 1-2 kDa) but much smaller than your product.

  • Sample Loading: Load your reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Immerse the sealed dialysis tubing/cassette in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C with gentle stirring.

  • Buffer Exchange: Change the dialysis buffer at least three times over 24-48 hours to ensure complete removal of the unreacted linker.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

cluster_dialysis Dialysis Workflow A Select Dialysis Membrane (e.g., 1-2 kDa MWCO) B Load Reaction Mixture into Tubing/Cassette A->B C Immerse in Dialysis Buffer (4°C with stirring) B->C D Exchange Buffer 3x over 24-48 hours C->D E Recover Purified Product D->E

Caption: Workflow for purification by dialysis.

Troubleshooting Guide: Protein/Peptide Conjugate Purification
Issue Possible Cause Recommendation
Unreacted linker still present after SEC Inappropriate column choice.Use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25).
Sample volume too large.The sample volume should not exceed 30% of the total column bed volume for optimal resolution.[3]
Low recovery of conjugate from SEC Non-specific binding to the column matrix.Ensure the column is properly equilibrated. Consider using a buffer with a slightly higher ionic strength.
Product precipitation on the column.Verify the solubility of your conjugate in the chosen buffer. Adjust pH or add solubilizing agents if necessary.
Unreacted linker present after dialysis Incorrect MWCO of the membrane.Use a dialysis membrane with a low MWCO, such as 1-2 kDa, to ensure the linker passes through while retaining the larger product.
Insufficient dialysis time or buffer volume.Dialyze for at least 24-48 hours with at least three changes of a large volume of dialysis buffer.
Loss of conjugate during dialysis The product is passing through the membrane.Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your product.
Non-specific binding to the membrane.Pre-condition the membrane according to the manufacturer's instructions. Consider a low-protein-binding membrane material (e.g., regenerated cellulose).

Purification of Small Molecule Conjugates

When the product is a small molecule, size-based separation methods are generally ineffective. In these cases, purification strategies that exploit differences in polarity, charge, or solubility are employed.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The non-polar stationary phase retains more hydrophobic compounds longer.

  • Column Selection: A C18 or C8 column is typically a good starting point.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is used.

  • Gradient Optimization: Develop a gradient that provides good separation between your more hydrophobic product and the more polar unreacted this compound.

  • Injection and Fraction Collection: Inject the filtered reaction mixture and collect fractions corresponding to the peaks of interest.

  • Product Recovery: Pool the fractions containing the pure product and remove the solvent under reduced pressure.

Method 2: Ion Exchange Chromatography (IEX)

IEX can be used if your product has a different net charge than the unreacted linker, which has a free carboxylic acid.

  • Resin Selection: If your product is neutral or positively charged, an anion exchange resin can be used to bind the negatively charged unreacted linker. Conversely, if your product is negatively charged, a cation exchange resin may be used, though separation might be more challenging.

  • Equilibration: Equilibrate the column with a low ionic strength buffer.

  • Sample Loading: Load the reaction mixture onto the column.

  • Elution: Elute with a salt gradient (e.g., 0-1 M NaCl). Your product should elute at a different salt concentration than the unreacted linker.

  • Fraction Analysis: Analyze the collected fractions by a suitable method (e.g., TLC, LC-MS) to identify those containing the pure product.

Method 3: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic phase.[4]

  • Solvent Selection: Choose an organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble and which is immiscible with water.

  • Extraction:

    • Dissolve the reaction mixture in the chosen organic solvent.

    • Wash the organic layer with an aqueous solution. Since this compound is water-soluble, it will partition into the aqueous phase.[5]

    • To enhance the removal of the acidic linker, you can perform a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the carboxylic acid, making it even more water-soluble.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

cluster_lle Liquid-Liquid Extraction Workflow A Dissolve Reaction Mixture in Organic Solvent B Wash with Aqueous Solution (e.g., water, sat. NaHCO3) A->B C Separate Organic and Aqueous Layers B->C D Dry Organic Layer (e.g., MgSO4) C->D E Filter and Concentrate Organic Solvent D->E F Purified Product E->F

Caption: Workflow for purification by liquid-liquid extraction.

Troubleshooting Guide: Small Molecule Conjugate Purification
Issue Possible Cause Recommendation
Poor separation in RP-HPLC Inappropriate mobile phase or gradient.Optimize the gradient slope and the organic solvent composition. Try a different additive (e.g., formic acid instead of TFA).
Unsuitable stationary phase.Experiment with a different column chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column).
Product and linker co-elute in IEX Similar charge properties.Adjust the pH of the mobile phase to alter the charge of your product and/or the linker.
Incomplete removal with LLE Insufficient number of washes.Increase the number of aqueous washes.
Product has some water solubility.Perform a back-extraction of the combined aqueous layers with fresh organic solvent to recover any lost product.
Emulsion formation during LLE Vigorous shaking.Gently invert the separatory funnel instead of shaking vigorously. Adding brine can also help to break emulsions.

Quantitative Data Summary

The efficiency of removing the unreacted linker can be assessed using various analytical techniques. Below is a summary of reported efficiencies for similar purification processes.

Purification Method Typical Product Type Reported Removal Efficiency Key Considerations
Size Exclusion Chromatography Proteins, Peptides>95%Column resolution and sample volume are critical.
Dialysis / Ultrafiltration Proteins, Peptides>99%Requires significant time and large buffer volumes.
Reverse-Phase HPLC Small Molecules, Peptides>99%High resolution, but scalability can be a concern.
Ion Exchange Chromatography Charged Molecules>90-95%Dependent on the charge difference between product and linker.
Liquid-Liquid Extraction Small Molecules>90-98%Efficiency depends on partition coefficients and number of washes.

References

Technical Support Center: Conjugation of Boc-NH-PEG6-CH2COOH to Large Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the conjugation of Boc-NH-PEG6-CH2COOH to large biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker that contains a Boc-protected amine and a terminal carboxylic acid, connected by a 6-unit polyethylene glycol (PEG) spacer. The PEG chain enhances solubility in aqueous solutions. Its primary use is in bioconjugation, where the carboxylic acid can be activated to react with primary amines (like lysine residues) on biomolecules. The Boc-protected amine can be deprotected in a subsequent step to allow for further modification at that site.

Q2: What is the mechanism of conjugating this compound to a protein?

The most common method for conjugating a carboxylic acid to a primary amine on a protein is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. The process involves two main steps:

  • Activation: EDC activates the carboxyl group on the PEG linker, forming a highly reactive O-acylisourea intermediate.

  • Coupling: This intermediate can directly react with a primary amine on the biomolecule. However, to improve efficiency and stability in aqueous solutions, NHS is added to convert the O-acylisourea intermediate into a more stable NHS-ester. This amine-reactive ester then reacts with a primary amine on the biomolecule to form a stable amide bond.[1]

Q3: Why is my conjugation efficiency low?

Low conjugation efficiency is a common issue that can arise from several factors:

  • Suboptimal pH: The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the coupling of the NHS-ester to the amine is more efficient at a physiological to slightly basic pH (7.2-8.5).[2][3]

  • Hydrolysis of Reagents: Both EDC and the NHS-ester intermediate are susceptible to hydrolysis in aqueous environments, which can significantly reduce the amount of active linker available for conjugation.[2]

  • Inactive Reagents: EDC and NHS are moisture-sensitive. Improper storage can lead to degradation and loss of activity.[4]

  • Buffer Composition: The presence of primary amines (e.g., Tris) or carboxylates in the reaction buffer will compete with the intended reaction.

  • Steric Hindrance: The accessibility of the amine groups on the surface of the large biomolecule can be limited, preventing the PEG linker from reaching the reaction site.

Q4: How do I remove the Boc protecting group after conjugation?

The tert-butyloxycarbonyl (Boc) protecting group is typically removed under acidic conditions. The most common reagent for this is trifluoroacetic acid (TFA), often used as a 20-50% solution in an organic solvent like dichloromethane (DCM). The reaction is usually performed at room temperature for 30 minutes to 2 hours.

Q5: What are the best methods to purify my PEGylated biomolecule?

Purification is crucial to remove unreacted PEG linker, excess reagents, and unconjugated biomolecules. Common purification techniques include:

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated biomolecule from smaller, unreacted PEG linkers and other reagents.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can alter the surface charge of a biomolecule, IEX can be used to separate PEGylated species from the un-PEGylated form, and in some cases, even separate species with different degrees of PEGylation.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a biomolecule, which can be exploited for separation using HIC.

Q6: How can I characterize my final PEGylated conjugate?

Characterization is essential to confirm successful conjugation and determine the degree of PEGylation. Key analytical techniques include:

  • SDS-PAGE: A simple method to visualize an increase in the molecular weight of the biomolecule after PEGylation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate mass of the conjugate, allowing for the determination of the number of PEG molecules attached.

  • Size-Exclusion Chromatography (SEC): Can be used to assess the purity and aggregation state of the final conjugate.

  • NMR Spectroscopy: Can provide detailed structural information about the PEGylated protein.

Troubleshooting Guide

This section addresses specific issues that may arise during your conjugation experiments.

Issue 1: Low or No Conjugation Product Observed
Possible Cause Recommended Solution
Inactive EDC or NHS Use fresh, high-quality EDC and NHS. Store reagents in a desiccator at -20°C and allow them to warm to room temperature before opening to prevent condensation.
Incorrect Buffer pH For the activation step, use a buffer with a pH of 4.5-6.0 (e.g., MES buffer). For the coupling step, adjust the pH to 7.2-8.5 (e.g., with PBS).
Hydrolysis of NHS-ester Perform the coupling step immediately after the activation of the PEG linker. Keep reaction times as short as is effective.
Competing Nucleophiles in Buffer Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can react with the activated linker. Use buffers like MES, HEPES, or PBS.
Insufficient Molar Excess of Linker Increase the molar ratio of the PEG linker to the biomolecule. A starting point of 10- to 50-fold molar excess of the linker is often recommended, but this may require optimization.
Issue 2: Precipitation of Biomolecule During Reaction
Possible Cause Recommended Solution
Protein Aggregation Ensure the biomolecule is soluble and stable in the chosen reaction buffer. Consider including stabilizing excipients. High concentrations of EDC have also been reported to cause precipitation.
Change in pH Monitor the pH of the solution throughout the reaction and adjust as necessary. Perform buffer exchanges to ensure compatibility before starting the reaction.
High Concentration of Organic Solvent If the PEG linker is first dissolved in an organic solvent like DMSO, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid denaturing the biomolecule.
Issue 3: Incomplete Boc Deprotection
Possible Cause Recommended Solution
Insufficient Acid Strength or Concentration Use a sufficient concentration of TFA in DCM (e.g., 20-50%). For resistant substrates, a stronger acid system like 4M HCl in dioxane can be considered.
Inadequate Reaction Time or Temperature Increase the reaction time and monitor the progress by LC-MS. Most deprotections proceed at room temperature.
Steric Hindrance The bulky nature of the biomolecule and the PEG chain may hinder the access of the acid. Longer reaction times or gentle heating may be required, but care must be taken to avoid denaturing the biomolecule.
Water Contamination Ensure that anhydrous solvents are used, as water can interfere with the acidic conditions required for deprotection.
Issue 4: Difficulty in Purifying the Conjugate
Possible Cause Recommended Solution
Co-elution of Product and Impurities Optimize the chromatography conditions. For SEC, ensure the column has the appropriate fractionation range. For IEX, adjust the salt gradient and pH. For HIC, modify the salt concentration in the mobile phase.
Aggregation of the Conjugate Analyze the purified fractions by SEC to check for aggregates. If aggregation is an issue, consider optimizing the conjugation reaction to achieve a lower degree of PEGylation or including anti-aggregation agents in the purification buffers.
Low Recovery from Column The PEGylated protein may be non-specifically binding to the chromatography resin. Try a different type of resin or modify the buffer conditions (e.g., change pH or ionic strength).

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to an Antibody

This protocol provides a general guideline. Optimal conditions may vary depending on the specific antibody.

Materials:

  • This compound

  • Antibody (in a suitable buffer like PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Antibody Preparation: Exchange the antibody buffer to the Coupling Buffer using a desalting column to remove any interfering substances. Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of PEG Linker:

    • Immediately before use, prepare a 100 mg/mL stock solution of EDC and NHS in anhydrous DMSO or DMF.

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the PEG linker solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Immediately add the activated PEG linker solution to the antibody solution. A common starting molar ratio is 10:1 to 20:1 (linker:antibody).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction and quench any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the antibody-PEG conjugate using a desalting column or SEC to remove excess linker and quenching reagents.

    • For higher purity, an additional purification step using IEX or HIC may be necessary.

Protocol 2: Boc Deprotection of PEGylated Antibody

Materials:

  • Purified Boc-protected antibody-PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Preparation: Lyophilize the purified conjugate to remove the aqueous buffer.

  • Deprotection Reaction:

    • Dissolve the lyophilized conjugate in anhydrous DCM.

    • Add TFA to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

  • Work-up:

    • Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected protein by adding cold diethyl ether.

    • Centrifuge to pellet the protein and discard the supernatant.

    • Wash the protein pellet with cold diethyl ether to remove residual TFA.

    • Air-dry the pellet and resuspend in a suitable storage buffer (e.g., PBS, pH 7.4).

Visualizations

EDC/NHS Conjugation Workflow

EDC_NHS_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_deprotection Boc Deprotection peg Boc-NH-PEG6-COOH edc_nhs Add EDC and NHS peg->edc_nhs 1 activated_peg Activated NHS-Ester edc_nhs->activated_peg 2 biomolecule Large Biomolecule (e.g., Antibody) conjugate Boc-Protected PEG-Biomolecule Conjugate activated_peg->conjugate Mix biomolecule->conjugate 3 tfa Add TFA/DCM conjugate->tfa 4 final_product Final Deprotected PEG-Biomolecule Conjugate tfa->final_product 5

Caption: Workflow for EDC/NHS conjugation and subsequent Boc deprotection.

Troubleshooting Logic for Low Conjugation Yield

Troubleshooting_Yield start Low Conjugation Yield reagents Check Reagents start->reagents conditions Check Reaction Conditions start->conditions biomolecule Check Biomolecule start->biomolecule fresh_reagents Use fresh EDC/NHS. Store properly. reagents->fresh_reagents Inactive? ph ph conditions->ph pH correct? buffer buffer conditions->buffer Buffer correct? ratio ratio conditions->ratio Molar ratio sufficient? accessibility accessibility biomolecule->accessibility Amine groups accessible? ph_no Optimize pH for activation (4.5-6.0) and coupling (7.2-8.5). ph->ph_no No buffer_no Use non-amine, non-carboxylate buffers (MES, PBS). buffer->buffer_no No ratio_no Increase molar excess of PEG linker. ratio->ratio_no No accessibility_no Consider mild denaturation or different conjugation site. accessibility->accessibility_no No

References

Technical Support Center: Optimizing PROTAC Linker Length for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) for maximal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical for efficacy?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2][3] The primary function of the linker is to bridge the POI and the E3 ligase, bringing them into close enough proximity to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][5] This ternary complex formation is essential for the subsequent ubiquitination of the target protein by the E3 ligase and its degradation by the proteasome.

The length of the linker is a critical parameter that significantly influences the efficacy of a PROTAC. An optimal linker length facilitates the correct spatial orientation of the POI and E3 ligase within the ternary complex, leading to efficient ubiquitination.

  • If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of both the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.

  • If the linker is too long, it can result in an unstable and overly flexible ternary complex, which may not effectively bring the two proteins into the correct orientation for efficient ubiquitination.

Therefore, fine-tuning the linker length is a crucial step in the design and development of potent PROTACs.

Q2: What are the most common types of linkers used in PROTAC design?

The most commonly used linkers in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains of varying lengths. These are popular choices due to their flexibility, which can accommodate the formation of a productive ternary complex. Other linker types include those with more rigid structures, such as those incorporating piperazine or triazole rings, which can help to modulate the conformational flexibility and physicochemical properties of the PROTAC.

Q3: How does linker composition, beyond just length, affect PROTAC performance?

Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.

  • Hydrophilicity: Incorporating hydrophilic elements like PEG can improve the solubility of the PROTAC.

  • Rigidity: More rigid linkers can enhance conformational stability and may pre-organize the PROTAC into a conformation favorable for ternary complex formation.

  • Chemical Nature: The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.

Q4: What is the "hook effect" in the context of PROTACs, and how is it related to linker length?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because, at excessive concentrations, the PROTAC molecules can form binary complexes by independently binding to either the target protein or the E3 ligase. These binary complexes are non-productive for degradation and reduce the concentration of PROTAC available to form the crucial ternary complex. While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate its severity.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex.

  • Possible Cause: Suboptimal Linker Length. Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.

    • Solution: Synthesize a library of PROTACs with varying linker lengths. Even small changes in linker length can have a significant impact on degradation efficacy.

  • Possible Cause: Poor Ternary Complex Cooperativity. The formation of the ternary complex can be cooperative, non-cooperative, or anti-cooperative. A lack of positive cooperativity can lead to inefficient degradation.

    • Solution: Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly evaluate the formation and stability of the ternary complex.

  • Possible Cause: Poor Cell Permeability. The physicochemical properties of the PROTAC, influenced by the linker, might be preventing it from efficiently crossing the cell membrane and reaching its intracellular target.

    • Solution: Assess cell permeability using cellular uptake assays. Modify the linker composition to improve physicochemical properties, for example, by incorporating elements that enhance solubility or cell penetration.

  • Possible Cause: Cellular Efflux. The PROTAC may be actively transported out of the cells by efflux pumps, resulting in insufficient intracellular concentrations to induce degradation.

    • Solution: Utilize cellular efflux assays to determine if your PROTAC is being actively removed from the cells.

Problem 2: I am observing a significant "hook effect" with my PROTAC, which is limiting its therapeutic window.

  • Possible Cause: High PROTAC Concentrations Leading to Non-productive Binary Complexes.

    • Solution 1: Careful Dose-Response Studies. Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.

    • Solution 2: Enhance Ternary Complex Cooperativity. A well-designed linker can promote positive cooperativity, where the binding of one protein partner increases the affinity for the other, making the ternary complex more stable and potentially mitigating the hook effect.

    • Solution 3: Modify Linker Flexibility. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, which may reduce the formation of non-productive binary complexes.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation

PROTAC CompoundLinker Length (atoms)ERα Degradation (at 100 µM)Cell Viability IC50 (µM) in MCF7 cells
9 9+140
11 12+++51
12 12+++45
13 16++++26
14 19++78
15 21+92
(Data is a summary from a study by Cyrus et al. and presented for comparative purposes. "+" indicates relative degradation, with "++++" being the most effective.)

Table 2: Effect of Linker Length on p38α Degradation

PROTAC Compound SeriesLinker Length (atoms)p38α Degradation Efficacy
NR-Series < 15Poor
NR-Series 15 - 17Optimal
NR-1c 20Efficient
(This table summarizes findings that a linker length of 15-17 atoms was optimal for the degradation of p38α in the studied cancer cell lines.)

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is used to quantify the amount of the target protein remaining in cells after treatment with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable assay, such as a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Perform densitometry analysis of the bands to quantify the relative protein levels, normalizing to a loading control (e.g., GAPDH or β-actin).

In-Cell Ubiquitination Assay

This assay determines if the PROTAC is inducing the ubiquitination of the target protein.

  • Cell Transfection and Treatment: Co-transfect cells with plasmids expressing the target protein and HA-tagged ubiquitin. Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.

  • Immunoprecipitation: Dilute the lysates and incubate with an antibody against the target protein to immunoprecipitate the target protein and any bound ubiquitin.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an antibody against the HA-tag to detect ubiquitinated target protein.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This biophysical technique is used to assess the formation and stability of the ternary complex.

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.

  • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Adds Ub tags Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degraded_Fragments Degraded Protein Fragments Degradation->Degraded_Fragments

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC with Varying Linker Lengths step1 Synthesize PROTAC Library start->step1 step2 Cell-Based Assays step1->step2 step2a Western Blot for Protein Degradation step2->step2a step2b Cell Viability Assay step2->step2b step3 Biophysical Assays step2->step3 decision Optimal Degradation? step2a->decision step2b->decision step3a SPR/ITC for Ternary Complex Formation step3->step3a step3a->decision end End: Optimal Linker Length Identified decision->end Yes troubleshoot Troubleshoot: - Permeability - Efflux - Ternary Complex decision->troubleshoot No troubleshoot->step1

Caption: Experimental workflow for optimizing PROTAC linker length.

Troubleshooting_Logic start Issue: No or Poor Target Degradation q1 Good Binary Binding? start->q1 a1_no Optimize Warhead/E3 Ligand q1->a1_no No q2 Ternary Complex Forms? q1->q2 Yes a2_no Synthesize Library with Varying Linker Lengths & Compositions q2->a2_no No q3 Sufficient Cell Permeability? q2->q3 Yes a2_no->start a3_no Modify Linker for Better Physicochemical Properties q3->a3_no No q4 Significant Efflux? q3->q4 Yes a3_no->a2_no a4_yes Modify Linker to Avoid Efflux Transporters q4->a4_yes Yes end Optimal Degradation Achieved q4->end No a4_yes->a2_no

Caption: Troubleshooting logic for poor PROTAC efficacy.

References

Validation & Comparative

A Researcher's Guide to PEG Linkers in PROTACs: A Comparative Analysis Featuring Boc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, offering a novel modality to eliminate disease-causing proteins by hijacking the body's own cellular disposal machinery. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two. It is increasingly clear that the linker is not a mere spacer but a critical determinant of a PROTAC's efficacy, influencing its degradation potency, selectivity, and pharmacokinetic properties.

Among the diverse array of linker types, polyethylene glycol (PEG) linkers have become a staple in PROTAC design. Their hydrophilicity, biocompatibility, and tunable length offer a powerful tool to optimize the performance of these next-generation therapeutics. This guide provides an objective comparison of Boc-NH-PEG6-CH2COOH with other PEG-based and alternative linkers, supported by experimental data, detailed protocols, and visual diagrams to inform rational PROTAC design.

The Role of this compound in PROTAC Synthesis

This compound is a bifunctional, PEG-based linker commonly used in the modular synthesis of PROTACs. Its structure is characterized by:

  • A Boc-protected amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine. This allows for selective reaction at the other end of the linker. The Boc group can be easily removed under acidic conditions to reveal a free amine, which can then be coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand through amide bond formation.

  • A six-unit PEG chain (-PEG6-): This polyethylene glycol chain provides spacing and flexibility. The six ethylene glycol units impart hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecule.

  • A terminal carboxylic acid (-CH2COOH): This functional group allows for coupling to an amine on the corresponding binding ligand, typically through an amide bond formation reaction.

This structure makes this compound a versatile building block for systematically assembling PROTACs with a defined linker length and composition.

Comparative Analysis of PEG and Other Linkers in PROTAC Performance

The choice of linker can dramatically impact the degradation efficiency (DC50 and Dmax), cell permeability, and pharmacokinetic profile of a PROTAC. Below are comparative data from studies on various protein targets.

Impact of PEG Linker Length on Degradation Efficiency

Systematic variation of the PEG linker length is a common strategy to optimize PROTAC potency. The optimal length is highly dependent on the specific target protein and E3 ligase pair, as it dictates the geometry of the ternary complex.

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Different PEG Linker Lengths

These hypothetical PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG5 15 >98
PEG63092

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [1]

Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Table 3: Comparative Efficacy of TBK1-Targeting PROTACs with Different Linker Lengths [2][3][][5]

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%
Comparison of Flexible vs. Rigid and Alkyl vs. PEG Linkers

Beyond length, the composition and rigidity of the linker are critical variables. Flexible linkers like PEG and alkyl chains are synthetically accessible, while rigid linkers can pre-organize the PROTAC into a bioactive conformation.

Table 4: Comparison of Linker Composition on PROTAC Performance

Target ProteinLinker TypePROTAC/Linker CompositionDegradation EfficacyCell Line
Androgen Receptor (AR) Flexible (PEG)Parent PROTAC 54Exhibited degradation22Rv1
RigidPROTACs 55-57 (Disubstituted phenyl)No activity22Rv1
CRBN AlkylNine-atom alkyl chainConcentration-dependent decreaseHEK29T
PEGThree PEG unitsWeak degradationHEK29T

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action POI Protein of Interest (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (e.g., JQ1-PEG-VHL Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades

PROTAC Mechanism of Action.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation Synthesis PROTAC Synthesis (with various linkers) InVitro In Vitro Assays Synthesis->InVitro Degradation Protein Degradation (Western Blot, DC50/Dmax) InVitro->Degradation Permeability Cell Permeability (PAMPA) InVitro->Permeability CellBased Cell-Based Assays Degradation->CellBased Permeability->CellBased Viability Cell Viability (e.g., MTT Assay) CellBased->Viability InVivo In Vivo Studies (Mouse Models) Viability->InVivo PK Pharmacokinetics (PK) (Blood/Tissue Analysis) InVivo->PK Efficacy In Vivo Efficacy (Tumor Growth Inhibition) InVivo->Efficacy Optimization Lead Optimization PK->Optimization Efficacy->Optimization

Experimental Workflow for PROTAC Evaluation.

Linker_Properties_Influence Linker Properties' Influence on PROTAC Efficacy Linker Linker Properties Length Length Linker->Length Composition Composition (PEG vs. Alkyl) Linker->Composition Rigidity Rigidity (Flexible vs. Rigid) Linker->Rigidity Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Rigidity->Ternary_Complex Degradation Degradation (DC50 & Dmax) Ternary_Complex->Degradation PK Pharmacokinetics Solubility->PK Permeability->PK

Linker Properties' Influence on PROTAC Efficacy.

Key Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF7 for ERα, HeLa for BRD4) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with a dose-response range of PROTACs with different linkers (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells with ice-cold PBS.

    • Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Quantification:

    • Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate DC50 and Dmax values from the dose-response curves.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a high-throughput, cell-free method to predict passive membrane permeability.

  • Preparation of Reagents:

    • Donor Solution: Prepare the PROTAC compound at a concentration of 1-10 µM in a buffer of 1X PBS pH 7.4 with 5% DMSO.

    • Acceptor Solution: Prepare a buffer of 1X PBS pH 7.4 with 5% DMSO.

    • Lipid Solution: Prepare a 1% lecithin in dodecane solution.

  • Assay Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Gently dispense 5 µL of the lipid solution onto the membrane of each well of the donor plate.

  • Assay Procedure:

    • Add 300 µL of the acceptor solution to each well of the acceptor plate.

    • Add 150 µL of the donor solution (containing the PROTAC) to each well of the donor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for 10-20 hours in a moist chamber.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Transfer 100 µL from each well of both the donor and acceptor plates to a new 96-well plate for analysis.

    • Determine the concentration of the PROTAC in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_eq) Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, C_A(t) = concentration in acceptor well at time t, and C_eq = equilibrium concentration.

Pharmacokinetic (PK) Study in Mice

This protocol outlines a general procedure for evaluating the pharmacokinetic properties of a PROTAC in a mouse model.

  • Animal Handling and Dosing:

    • Use healthy, adult mice (e.g., C57BL/6), acclimated for at least one week.

    • House animals in a controlled environment with free access to food and water.

    • Administer the PROTAC at a defined dose (e.g., 5 mg/kg) via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).

  • Blood Sample Collection:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (approximately 50-100 µL) from a specified site, such as the saphenous vein.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 10 minutes to separate the plasma.

    • Carefully collect the plasma supernatant and store at -80°C until analysis.

  • Tissue Collection (Optional, Terminal Procedure):

    • At the final time point, euthanize the mice.

    • Perfuse the circulatory system with saline to remove residual blood from the organs.

    • Collect tissues of interest (e.g., liver, kidney, tumor).

    • Homogenize the tissues in a suitable buffer.

    • Store tissue homogenates at -80°C until analysis.

  • Sample Analysis:

    • Extract the PROTAC from plasma or tissue homogenates using a method like protein precipitation with acetonitrile.

    • Quantify the concentration of the PROTAC in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration of the PROTAC versus time.

    • Use pharmacokinetic software to calculate key parameters such as:

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Oral bioavailability (F%) if applicable.

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule, and its rational design is paramount for achieving optimal therapeutic efficacy. Polyethylene glycol (PEG) linkers, including versatile building blocks like this compound, offer a powerful means to modulate the properties of a PROTAC. The experimental data clearly demonstrates that there is no universal optimal linker; the ideal length, composition, and rigidity are highly dependent on the specific target protein and E3 ligase pair. A systematic approach to linker design, exploring a range of lengths and compositions and evaluating their impact on degradation, permeability, and pharmacokinetics, is essential for the successful development of potent and selective protein degraders.

References

A Head-to-Head Comparison of ADC Linkers: Benchmarking Boc-NH-PEG6-CH2COOH Against Cleavable and Non-Cleavable Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), dictating the stability, pharmacokinetic profile, and ultimately, the therapeutic index of these targeted therapies. This guide provides a comprehensive comparison of the Boc-NH-PEG6-CH2COOH linker with established cleavable and non-cleavable linker technologies. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in ADC design and development.

Introduction to Linker Technologies in ADCs

ADCs are a class of biopharmaceuticals that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker tethers the payload to the antibody and is designed to be stable in systemic circulation but to release the payload at the target tumor site. The two primary categories of linkers are cleavable and non-cleavable, distinguished by their mechanism of payload release.

This compound is a heterobifunctional linker that incorporates a six-unit polyethylene glycol (PEG) spacer, a carboxylic acid for payload conjugation, and a Boc (tert-butyloxycarbonyl) protected amine for antibody conjugation. While commercially available as a linker for ADCs and often categorized as "cleavable," comprehensive peer-reviewed data on its specific cleavage mechanism and performance in ADCs is limited. The cleavability is presumed to be based on the acid-labile nature of the Boc protecting group, which can be removed under acidic conditions, such as those found in the endosomal and lysosomal compartments of cells. The PEG spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

Comparative Analysis of Linker Performance

The choice of linker technology significantly impacts the performance of an ADC. The following sections provide a comparative overview of key performance parameters for this compound, a representative cleavable linker (Val-Cit), and a representative non-cleavable linker (SMCC). It is important to note that direct experimental data for ADCs utilizing this compound is not widely available in the public domain; therefore, the comparison for this linker is based on the known properties of its constituent parts (PEGylation and Boc-group chemistry).

Data Presentation

Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Technologies

Linker TypeLinker ExamplePayloadTarget Cell LineIC50 (nM)Reference
PEGylated (Presumed Cleavable) This compoundMMAEHER2+ (e.g., SK-BR-3)Data not availableN/A
Cleavable (Protease-sensitive) mc-vc-PABCMMAEHER2+ (SK-BR-3)~1.5[1]
Non-Cleavable SMCCDM1HER2+ (HCC1954)17.2[2]
Non-Cleavable SMCCDM1HER2+ (MDA-MB-468)49.9[2]

Note: IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions. The data presented are for illustrative purposes.

Table 2: In Vivo Plasma Stability of Different Linker Technologies

Linker TypeLinker ExampleADC ExampleSpeciesStability MetricReference
PEGylated (Presumed Cleavable) This compoundN/AN/AData not availableN/A
Cleavable (Protease-sensitive) mc-vc-PABC-MMAEMultiple vc-MMAE ADCsHuman<1% MMAE release after 6 days[3]
Cleavable (Protease-sensitive) mc-vc-PABC-MMAEMultiple vc-MMAE ADCsMouse~25% MMAE release after 6 days[3]
Non-Cleavable SMCCCys-linker-MMAE ADCHuman<0.01% MMAE release over 7 days

Note: Linker stability can vary significantly between preclinical species and humans.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

signaling_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Targeting Receptor Receptor Binding Antigen->Receptor 2. Binding Endosome Endosome (pH ~6.0-6.5) Receptor->Endosome 3. Internalization Lysosome Lysosome (pH ~4.5-5.0) High Protease Activity Endosome->Lysosome 4. Trafficking Payload Released Payload Lysosome->Payload 5. Payload Release (Cleavage/Degradation) Target Cellular Target (e.g., Tubulin, DNA) Payload->Target 6. Target Engagement Apoptosis Apoptosis Target->Apoptosis 7. Cell Death

Caption: Generalized signaling pathway of an Antibody-Drug Conjugate leading to apoptosis.

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation Antibody-Linker-Payload Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) Characterization->Cytotoxicity Stability Plasma Stability Assay (LC-MS) Characterization->Stability Cleavage Linker Cleavage Assay Characterization->Cleavage Efficacy Xenograft Efficacy Study Cytotoxicity->Efficacy PK Pharmacokinetic Study Stability->PK

Caption: Experimental workflow for the evaluation of Antibody-Drug Conjugates.

logical_relationship cluster_cleavable_pros Advantages cluster_cleavable_cons Disadvantages cluster_noncleavable_pros Advantages cluster_noncleavable_cons Disadvantages Start Linker Selection Cleavable Cleavable Linker Start->Cleavable NonCleavable Non-Cleavable Linker Start->NonCleavable Bystander Bystander Killing Effect Cleavable->Bystander PayloadDiversity Broader Payload Compatibility Cleavable->PayloadDiversity PrematureRelease Potential for Premature Payload Release Cleavable->PrematureRelease OffTargetToxicity Higher Risk of Off-Target Toxicity Cleavable->OffTargetToxicity HighStability High Plasma Stability NonCleavable->HighStability LowerOffTarget Lower Off-Target Toxicity NonCleavable->LowerOffTarget NoBystander No Bystander Effect NonCleavable->NoBystander PayloadLimitation Payload Activity Can Be Affected by Linker Remnant NonCleavable->PayloadLimitation

Caption: Logical relationship diagram illustrating the trade-offs between cleavable and non-cleavable linkers.

Experimental Protocols

Protocol 1: ADC Synthesis with this compound

Objective: To conjugate a cytotoxic payload to a monoclonal antibody using the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Cytotoxic payload with a reactive amine group

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Payload Conjugation to Linker:

    • Add the amine-containing cytotoxic payload to the activated linker solution.

    • Stir the reaction at room temperature overnight.

    • Purify the linker-payload conjugate using reverse-phase HPLC.

  • Boc Deprotection:

    • Dissolve the purified linker-payload conjugate in DCM.

    • Add TFA to the solution and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Evaporate the solvent and TFA under reduced pressure.

  • Antibody Conjugation:

    • Dissolve the deprotected amine-linker-payload in a small amount of an organic co-solvent (e.g., DMSO).

    • Slowly add the linker-payload solution to the mAb solution with gentle stirring.

    • Allow the reaction to proceed at 4°C for 4-16 hours.

  • Purification and Characterization:

    • Purify the resulting ADC using SEC to remove unconjugated linker-payload and aggregates.

    • Characterize the ADC for drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy, and for aggregation using SEC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Materials:

  • Target (antigen-positive) and control (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Treat the cells with the different concentrations and include an untreated control.

  • Incubation:

    • Incubate the plates for 72-120 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the dose-response curve.

Protocol 3: Plasma Stability Assay (LC-MS)

Objective: To assess the stability of an ADC in plasma by measuring the change in DAR over time.

Materials:

  • ADC

  • Human and/or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Reducing agent (e.g., DTT)

  • LC-MS system

Procedure:

  • Incubation:

    • Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Immunoaffinity Capture:

    • At each time point, capture the ADC from the plasma using immunoaffinity beads.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the ADC from the beads.

  • Sample Preparation for LC-MS:

    • Reduce the eluted ADC with a reducing agent to separate the light and heavy chains.

  • LC-MS Analysis:

    • Analyze the reduced samples by LC-MS to determine the drug load on each chain.

  • Data Analysis:

    • Calculate the average DAR at each time point by analyzing the mass spectra of the light and heavy chains.

    • Plot the average DAR versus time to determine the stability of the ADC.

Conclusion

The selection of a linker is a critical decision in the development of a successful ADC. While non-cleavable linkers like SMCC offer high plasma stability and a favorable safety profile, cleavable linkers such as the Val-Cit dipeptide can provide potent bystander killing effects. The this compound linker, with its PEG spacer, has the potential to offer improved hydrophilicity and pharmacokinetics. However, the lack of robust, publicly available data on its performance in ADCs necessitates a thorough experimental evaluation of its stability, cleavage mechanism, and efficacy for any given antibody-payload combination. The protocols provided in this guide offer a framework for such an evaluation, enabling a data-driven approach to linker selection and ADC optimization.

References

The Pivotal Role of the Linker in Targeted Protein Degradation: An In-depth Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing the power of targeted protein degradation. While the warhead and E3 ligase ligand determine target specificity and recruitment of the cellular degradation machinery, the linker connecting these two moieties plays a far more significant role than that of a simple spacer. Its length, composition, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the entire molecule. This guide provides a comprehensive comparison of Boc-NH-PEG6-CH2COOH, a polyethylene glycol (PEG)-based linker, with other commonly used linkers, supported by experimental data to inform the design of next-generation protein degraders.

The PROTAC Mechanism: A Symphony of Proximity

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] They consist of two ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial first step in this process.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The PROTAC is then released and can participate in further rounds of degradation, acting as a catalyst.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Western_Blot_Workflow A 1. Cell Treatment (Varying PROTAC concentrations) B 2. Cell Lysis (Extract proteins) A->B C 3. Protein Quantification (e.g., BCA assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (to PVDF or nitrocellulose membrane) D->E F 6. Blocking (Prevent non-specific antibody binding) E->F G 7. Primary Antibody Incubation (Binds to target protein) F->G H 8. Secondary Antibody Incubation (Binds to primary antibody, carries enzyme) G->H I 9. Detection (e.g., Chemiluminescence) H->I J 10. Data Analysis (Quantify band intensity, calculate DC50 & Dmax) I->J

References

Stability of Boc-NH-PEG6-CH2COOH Linkers: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Understanding the Boc-NH-PEG6-CH2COOH Linker

The this compound linker is a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid. The PEG6 component, a chain of six repeating ethylene glycol units, is known to enhance the solubility and stability of the conjugated molecule.[1][2][] The Boc (tert-butyloxycarbonyl) protecting group on the amine is stable under neutral physiological conditions but can be removed under acidic conditions.[4][5] This pH-dependent lability is a key characteristic to consider for its stability profile.

Comparative Stability of Linker Technologies

The stability of a linker is paramount to prevent premature drug release, which can lead to off-target toxicity and reduced therapeutic efficacy. The ideal linker remains stable in circulation and releases its payload at the target site. Below is a comparison of the inferred stability of the this compound linker with other common linker types.

Linker TypeCleavage MechanismIn Vitro Stability (e.g., Plasma)In Vivo Stability (Half-life)Key Considerations
This compound Acid-labile (Boc group)Expected to be stable at neutral pH. Potential for slow hydrolysis.Data not available. Stability will depend on the local pH environment.The Boc-NH bond is susceptible to cleavage in acidic microenvironments. The PEG chain generally enhances stability.
Valine-Citrulline (Val-Cit) Enzymatic (Cathepsin B)Generally stable, but can show instability in rodent plasma due to carboxylesterase activity.Apparent half-life of approximately 230 hours (9.6 days) in cynomolgus monkeys.Widely used in FDA-approved ADCs. Stability can be species-dependent.
Hydrazone pH-sensitive (Acidic)Susceptible to hydrolysis at acidic pH.t1/2 = 2 days in human plasma.One of the earlier acid-cleavable linkers used in ADC development.
Silyl Ether-Based Acid-cleavableHighly stable at neutral pH.t1/2 > 7 days in human plasma.A novel design with significantly improved stability over traditional acid-cleavable linkers.
Disulfide Redox-sensitive (Glutathione)Stable in plasma, cleaved in the reducing environment of the cell.Variable depending on the steric hindrance around the disulfide bond.Exploits the difference in glutathione concentration between the extracellular and intracellular environments.
Maleimidocaproyl (mc) (Non-cleavable) Proteolytic degradationHighly stable in circulation.Relies on the degradation of the antibody for payload release, leading to high stability.Payload is released as a conjugate with the linker and an amino acid residue.

Experimental Protocols for Stability Assessment

Accurate assessment of linker stability is crucial and is typically performed using a combination of in vitro and in vivo assays. The most common analytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

In Vitro Plasma Stability Assay

This assay evaluates the stability of a linker-conjugated molecule in plasma from different species.

Protocol Outline:

  • Incubation: The test compound is incubated in plasma (e.g., human, mouse, rat) at a specific concentration (e.g., 1 µM) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes, and extending to several days for highly stable linkers).

  • Reaction Termination: The reaction is stopped by adding a protein precipitating agent, such as acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: The half-life (t1/2) of the compound in plasma is calculated from the disappearance of the parent compound over time.

In Vivo Stability Assessment

This involves administering the compound to an animal model and measuring its concentration in plasma over time.

Protocol Outline:

  • Dosing: The test compound is administered to the selected animal model (e.g., mice, rats) typically via intravenous injection.

  • Sample Collection: Blood samples are collected at predetermined time points post-administration.

  • Plasma Preparation: The blood samples are processed to obtain plasma.

  • Quantification: The concentration of the intact conjugate or the released free payload in the plasma samples is quantified using either ELISA or LC-MS/MS.

    • ELISA for Intact Conjugate: This method typically involves capturing the antibody portion of the conjugate and detecting the payload portion.

    • LC-MS/MS for Free Payload: This method involves extracting the small molecule payload from the plasma and quantifying it.

Visualizing Experimental Workflows and Influencing Factors

To better understand the processes involved in linker stability assessment, the following diagrams illustrate a typical experimental workflow and the key factors that influence a linker's stability.

experimental_workflow cluster_in_vitro In Vitro Stability Assay cluster_in_vivo In Vivo Stability Assay invitro_start Incubate linker-drug conjugate in plasma at 37°C invitro_sample Collect aliquots at various time points invitro_start->invitro_sample invitro_quench Quench reaction with acetonitrile invitro_sample->invitro_quench invitro_analyze Analyze by LC-MS/MS invitro_quench->invitro_analyze invitro_end Calculate in vitro -half-life (t1/2) invitro_analyze->invitro_end invivo_start Administer conjugate to animal model (IV) invivo_sample Collect blood samples at various time points invivo_start->invivo_sample invivo_process Process blood to obtain plasma invivo_sample->invivo_process invivo_analyze Quantify intact conjugate (ELISA) or free payload (LC-MS/MS) invivo_process->invivo_analyze invivo_end Determine pharmacokinetic profile and in vivo stability invivo_analyze->invivo_end

Caption: Workflow for In Vitro and In Vivo Linker Stability Assessment.

linker_stability_factors cluster_chemical Chemical Factors cluster_biological Biological Factors linker_stability Linker Stability bond_type Bond Type (e.g., ester, amide) linker_stability->bond_type steric_hindrance Steric Hindrance linker_stability->steric_hindrance hydrophilicity Hydrophilicity (PEG) linker_stability->hydrophilicity enzymes Plasma Enzymes (e.g., proteases, esterases) linker_stability->enzymes ph pH (plasma vs. endosome) linker_stability->ph reducing_agents Reducing Agents (e.g., glutathione) linker_stability->reducing_agents

Caption: Key Factors Influencing Linker Stability.

References

A Comparative Guide to Analytical Methods for Validating Boc-NH-PEG6-CH2COOH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step to ensure the identity, purity, and consistency of novel therapeutics and research tools. The covalent attachment of polyethylene glycol (PEG) linkers, such as Boc-NH-PEG6-CH2COOH, is a widely used strategy to enhance the physicochemical properties of molecules. This guide provides an objective comparison of key analytical methods for validating the successful conjugation of this compound to a target molecule, complete with summaries of experimental data and detailed protocols.

The primary analytical techniques discussed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers unique advantages for confirming the structure, purity, and identity of the final conjugate.

Comparison of Analytical Methods

A multi-faceted approach is often essential for the robust validation of a this compound conjugation. No single technique can provide a complete picture of identity, structure, and purity.

Analytical Technique Primary Application Information Provided Strengths Limitations
Mass Spectrometry (MS) Identity ConfirmationMolecular weight of the conjugate, confirmation of successful conjugation, identification of byproducts.High sensitivity, provides direct evidence of conjugation, suitable for complex mixtures when coupled with LC.[1][2]May not provide information on the exact site of conjugation without fragmentation (MS/MS), can be challenging for polydisperse samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural ElucidationUnambiguous confirmation of covalent bond formation, precise location of the conjugation site, determination of purity and degree of PEGylation.[3]Provides detailed structural information, quantitative capabilities.[4]Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for large molecules.
High-Performance Liquid Chromatography (HPLC) Purity Assessment & QuantificationSeparation of the conjugate from starting materials and impurities, quantification of conjugate purity, resolution of different PEGylated isoforms.[]High resolution and reproducibility, well-established methods for various PEGylated molecules.Indirect method for structural confirmation, detector choice is crucial for PEG analysis (e.g., CAD or ELSD for non-UV active PEGs).
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group AnalysisConfirmation of the presence of characteristic PEG ether bonds (C-O-C) in the conjugate, can be used to estimate the degree of PEGylation.Fast and non-destructive, provides information on the overall chemical composition.Provides information on functional groups, not the complete structure; less sensitive for minor structural changes.

Experimental Protocols

Mass Spectrometry (ESI-Q-TOF)

Objective: To confirm the molecular weight of the "Molecule-NH-PEG6-CH2COOH" conjugate and the removal of the Boc protecting group.

Methodology:

  • Sample Preparation: Dissolve the purified conjugate in a 50:50 (v/v) solution of acetonitrile and water with 0.1% formic acid to a final concentration of approximately 10 µM.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography system.

  • MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3500 V.

    • Drying Gas: Nitrogen, at a flow rate of 8 L/min and a temperature of 300°C.

    • Mass Range: Scan from m/z 200 to 2000.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass. The expected mass should correspond to the sum of the molecular weight of the target molecule and the PEG linker, minus the mass of the leaving group from the conjugation reaction. The absence of a peak corresponding to the Boc-protected conjugate should be confirmed.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To provide definitive structural evidence of the covalent linkage between the target molecule and the this compound linker.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified conjugate in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher NMR spectrometer.

  • Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key signals to observe include the characteristic repeating ethylene glycol protons of the PEG chain (typically a singlet or multiplet around 3.6 ppm), and the disappearance of the Boc protecting group's protons (a singlet around 1.4 ppm).

    • Shifts in the proton signals of the target molecule at the conjugation site provide evidence of covalent bond formation.

  • Data Analysis: Integrate the characteristic PEG proton signals and compare them to the integration of a known proton signal on the target molecule to confirm the stoichiometry of the conjugation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To assess the purity of the final conjugate and separate it from unreacted starting materials.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for PEG detection.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • Detection: Monitor at a relevant UV wavelength for the target molecule and in parallel with CAD or ELSD for the PEG component.

  • Data Analysis: The conjugate should elute as a single, sharp peak. The retention time will be different from the starting materials. Purity is calculated based on the peak area of the conjugate relative to the total peak area.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of the PEG backbone in the final conjugate.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film on a suitable IR-transparent window.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition: Acquire the spectrum in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Look for the characteristic strong C-O-C stretching vibration of the PEG ether backbone, which typically appears as a prominent band around 1100 cm⁻¹. The presence of this band, along with the characteristic bands of the target molecule, confirms the formation of the conjugate.

Visualizing the Validation Workflow

ValidationWorkflow cluster_synthesis Conjugation Reaction cluster_purification Purification cluster_validation Analytical Validation Molecule Target Molecule Reaction Conjugation Molecule->Reaction PEG_Linker This compound PEG_Linker->Reaction Crude_Product Crude Conjugate Reaction->Crude_Product Reaction Mixture Purification Purification (e.g., HPLC, Column Chromatography) Crude_Product->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate MS Mass Spectrometry (Identity) Purified_Conjugate->MS NMR NMR Spectroscopy (Structure) Purified_Conjugate->NMR HPLC HPLC (Purity) Purified_Conjugate->HPLC FTIR FTIR Spectroscopy (Functional Groups) Purified_Conjugate->FTIR

Caption: General workflow for conjugation and validation.

AnalyticalLogic Start Is the Conjugate Synthesized? MS Mass Spectrometry: Confirm Molecular Weight Start->MS Decision_MW Correct MW? MS->Decision_MW NMR NMR Spectroscopy: Confirm Covalent Linkage Decision_Structure Correct Structure? NMR->Decision_Structure HPLC HPLC: Assess Purity Decision_Purity Purity > 95%? HPLC->Decision_Purity FTIR FTIR Spectroscopy: Confirm PEG Presence Validated Conjugate Validated FTIR->Validated Decision_MW->NMR Yes Revise_Synthesis Revise Synthesis/ Purification Decision_MW->Revise_Synthesis No Decision_Structure->HPLC Yes Decision_Structure->Revise_Synthesis No Decision_Purity->FTIR Yes Decision_Purity->Revise_Synthesis No

Caption: Decision tree for analytical validation.

References

A Comparative Guide to the Mass Spectrometry Analysis of Boc-NH-PEG6-CH2COOH and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional polyethylene glycol (PEG) linkers are fundamental tools in modern drug development, enabling the precise construction of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The selection of an appropriate linker is critical, as its chemical properties significantly influence the stability, solubility, and overall performance of the final bioconjugate.[4] Among the available options, Boc-NH-PEG6-CH2COOH is a widely utilized linker. This guide provides an objective comparison of its mass spectrometry analysis with common alternatives, supported by experimental data and detailed protocols to inform selection and optimize characterization.

Executive Summary

Mass spectrometry is an indispensable technique for the characterization of heterobifunctional PEG linkers, confirming molecular weight, assessing purity, and identifying byproducts.[1] The two most common ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), each present distinct advantages and disadvantages for the analysis of PEGylated molecules. ESI-MS is highly amenable to coupling with liquid chromatography (LC-MS) for the analysis of complex mixtures, while MALDI-TOF MS is often preferred for determining the molecular weight distribution of polymers due to the generation of predominantly singly charged ions.

The choice of the N-terminal protecting group, typically a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group, also impacts mass spectrometry analysis. The Boc group, for instance, is known to be labile and can undergo in-source decay, which can complicate spectral interpretation. Conversely, the Fmoc group is generally more stable under typical mass spectrometry conditions.

This guide will delve into a detailed comparison of this compound with alternatives, focusing on their performance in ESI and MALDI mass spectrometry. We will present available quantitative data, detailed experimental protocols, and visualizations to aid in the selection and analysis of the optimal linker for your research needs.

Comparison of Mass Spectrometry Techniques for PEG Linker Analysis

The analysis of PEG linkers by mass spectrometry is complicated by their potential for polydispersity and the formation of multiple charge states, particularly with ESI. The choice between ESI and MALDI-TOF MS depends on the specific analytical requirements.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Principle Soft ionization of analytes from a liquid solution.Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization.
Typical Charge State Multiple charges ([M+nH]n+)Predominantly singly charged ([M+H]+ or [M+Na]+)
Coupling with LC Easily coupled for LC-MS analysis.Not readily compatible with online LC.
Sample Throughput Higher throughput with autosamplers.Lower throughput, requires manual sample spotting.
Salt Tolerance Less tolerant to salts and buffers.More tolerant to salts and buffers.
Fragmentation In-source fragmentation can be controlled.In-source decay can occur.
Best Suited For Purity assessment, reaction monitoring, and structural elucidation of complex mixtures.Rapid confirmation of synthesis and determination of molecular weight distribution of polymers.

Head-to-Head Comparison: this compound vs. Alternatives

A direct quantitative comparison of the mass spectrometric performance of this compound with its alternatives is often dependent on the specific instrumentation and experimental conditions used. However, based on the known fragmentation patterns of the protecting groups and the general behavior of PEG chains in mass spectrometry, we can infer performance characteristics.

Protecting Group Stability and Fragmentation

The choice of the N-terminal protecting group is a critical consideration for mass spectrometry analysis.

Protecting GroupKey Characteristics in Mass SpectrometryCommon Fragment Ions
Boc (tert-butyloxycarbonyl) Prone to in-source decay and facile fragmentation upon collision-induced dissociation (CID). Can lead to the observation of ions corresponding to the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[M+H-56]+, [M+H-100]+
Fmoc (Fluorenylmethyloxycarbonyl) Generally more stable under typical ESI and CID conditions compared to Boc. Fragmentation is dominated by the peptide backbone rather than the protecting group.Primarily b and y ions from peptide backbone cleavage.

The lability of the Boc group can be both an advantage and a disadvantage. While it can complicate the interpretation of the full-length product, the characteristic neutral losses can also serve as a diagnostic tool to confirm the presence of the Boc group. For quantitative studies where signal intensity of the intact molecule is paramount, an Fmoc-protected linker may be preferable due to its higher stability.

Impact of PEG Chain Length

The length of the PEG chain influences both the chromatographic retention and the mass spectrometric behavior. Longer PEG chains can lead to a broader distribution of charge states in ESI-MS, which can complicate spectral deconvolution. In MALDI-TOF MS, longer PEG chains may require optimization of the matrix and laser energy to achieve efficient ionization without fragmentation.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining high-quality and reproducible mass spectrometry data.

ESI-MS Protocol for this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile (ACN) and water.

  • Dilute the stock solution to a final concentration of 10 µM using the initial mobile phase conditions as the diluent.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Settings (Q-TOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Mass Range: 100 - 2000 m/z.

  • Collision Energy (for MS/MS): Optimize to achieve a balance between precursor ion depletion and the generation of informative fragment ions.

MALDI-TOF MS Protocol for this compound

1. Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) in a 50:50 mixture of ACN and water with 0.1% trifluoroacetic acid (TFA).

  • Analyte Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of ACN and water.

  • Spotting: Mix the matrix and analyte solutions in a 10:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

2. Mass Spectrometer Settings:

  • Ionization Mode: Positive ion.

  • Laser Intensity: Optimize to achieve good signal intensity with minimal fragmentation.

  • Mass Range: Calibrate in the expected mass range of the analyte.

Visualization of Experimental Workflows and Fragmentation

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis stock_solution Stock Solution (1 mg/mL) working_solution Working Solution (10 µM) stock_solution->working_solution Dilution lc_separation LC Separation (C18 Column) working_solution->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms_detection MS Detection (Q-TOF/Orbitrap) esi_ionization->ms_detection deconvolution Deconvolution ms_detection->deconvolution fragmentation_analysis Fragmentation Analysis deconvolution->fragmentation_analysis

Caption: General experimental workflow for LC-MS analysis of PEG linkers.
Fragmentation Pathway of this compound

fragmentation_pathway cluster_fragments Primary Fragments precursor [M+H]+ loss_isobutylene [M+H-56]+ precursor->loss_isobutylene - C4H8 loss_boc [M+H-100]+ precursor->loss_boc - C5H8O2 peg_fragments PEG Fragments (loss of C2H4O units) precursor->peg_fragments PEG chain cleavage

Caption: Predicted fragmentation of this compound in ESI-MS/MS.

Conclusion

The mass spectrometry analysis of this compound and its alternatives requires careful consideration of the chosen ionization technique and the inherent properties of the linker, such as the N-terminal protecting group and PEG chain length. While ESI-MS coupled with liquid chromatography offers a powerful tool for purity assessment and analysis of complex mixtures, the lability of the Boc group can present challenges. For applications demanding high stability of the intact molecule during analysis, an Fmoc-protected alternative may be more suitable. MALDI-TOF MS provides a straightforward method for determining the molecular weight distribution, particularly for polydisperse samples.

By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can effectively characterize their heterobifunctional PEG linkers, ensuring the quality and consistency of their bioconjugates for downstream applications in drug development and beyond. Further direct comparative studies under standardized conditions would be invaluable to the scientific community for making more definitive quantitative comparisons.

References

Unlocking Potent Protein Degradation: A Comparative Guide to Functional Assays for Boc-NH-PEG6-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of a linker is a critical determinant of a PROTAC® (Proteolysis Targeting Chimera) or molecular glue's success. This guide provides an objective comparison of the functional activity of conjugates utilizing the popular Boc-NH-PEG6-CH2COOH linker and its alternatives, supported by experimental data and detailed methodologies for key functional assays.

The this compound linker, a flexible polyethylene glycol (PEG)-based chain, is frequently employed in the synthesis of heterobifunctional degraders. Its hydrophilic nature can enhance the solubility and cell permeability of the resulting conjugate, crucial properties for effective biological activity. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating a thorough evaluation of its impact on the key steps of the degradation pathway.

Comparative Efficacy of PROTAC® Linkers: A Data-Driven Analysis

The efficacy of a PROTAC® is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize quantitative data from studies comparing PROTAC®s with varying linker compositions, including those with a 6-unit PEG (PEG6) linker, providing a basis for evaluating the performance of this compound-containing conjugates.

Table 1: Comparative Degradation of Bruton's Tyrosine Kinase (BTK) with Different Linkers
PROTAC® Linker Composition DC50 (nM)
RC-1[1]Reversible covalent with PEG6 linkerLess potent than NC-1
IR-1[1]Irreversible acrylamide with PEG linker< 10[1]
IR-2Irreversible acrylamide with PEG linker< 10
NC-1Non-covalent with PEG linker2.2
RC-3Reversible covalent with PEG linker< 10
Table 2: Hypothetical Comparative Degradation of BRD4 with Varying PEG Linker Lengths
PROTAC® Linker Composition DC50 (nM) Dmax (%)
JQ1-VHL-PEG33-unit PEG5085
JQ1-VHL-PEG44-unit PEG2595
JQ1-VHL-PEG55-unit PEG3092
JQ1-VHL-PEG66-unit PEG4588

Note: The data in Table 2 is a synthesized comparison based on general trends observed in PROTAC® development and is intended for illustrative purposes.

Key Functional Assays to Confirm Activity

A comprehensive assessment of a PROTAC®'s activity involves a suite of biochemical and cell-based assays that interrogate each step of the degradation process.

Target Engagement and Ternary Complex Formation

The initial and crucial step for a PROTAC® is to bind to both the target protein and the E3 ligase, forming a stable ternary complex.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This proximity-based assay is widely used to quantify the formation of the ternary complex in a solution-based format.

Ubiquitination of the Target Protein

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation.

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay can be adapted to detect the ubiquitination of the target protein.

Target Protein Degradation

The ultimate measure of a PROTAC®'s success is the reduction in the levels of the target protein within the cell.

  • Western Blotting: This is the gold-standard technique for quantifying the degradation of a target protein.

  • HiBiT Protein Degradation Assay: This is a sensitive, real-time bioluminescent assay that allows for high-throughput measurement of protein degradation in live cells.

Visualizing the Path to Degradation

To better understand the intricate processes involved in PROTAC®-mediated protein degradation and the experimental workflows to assess it, the following diagrams are provided.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC This compound Conjugate (PROTAC) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow cluster_workflow Functional Assay Workflow start Synthesize PROTAC® Conjugate (with this compound or alternative) assay_choice Select Functional Assays start->assay_choice tr_fret TR-FRET Assay (Ternary Complex Formation) assay_choice->tr_fret Biochemical ubiquitination_assay AlphaLISA®/Western Blot (Ubiquitination) assay_choice->ubiquitination_assay Biochemical/Cellular degradation_assay Western Blot / HiBiT Assay (Protein Degradation) assay_choice->degradation_assay Cellular data_analysis Data Analysis (DC50, Dmax) tr_fret->data_analysis ubiquitination_assay->data_analysis degradation_assay->data_analysis comparison Compare Performance with Alternative Linkers data_analysis->comparison end Optimized PROTAC® Candidate comparison->end

References

A Head-to-Head Comparison of Polyethylene Glycol (PEG) Linker Lengths in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

The strategic selection of a linker is a critical determinant of a bioconjugate's therapeutic success, profoundly influencing its efficacy, safety, and pharmacokinetic profile. Among the diverse linker technologies, polyethylene glycol (PEG) linkers are widely employed due to their capacity to enhance the solubility, stability, and circulation half-life of therapeutic agents. However, the length of the PEG linker is a crucial parameter that can significantly modulate the in vivo behavior and therapeutic index of a conjugated molecule. This guide presents an objective, data-supported comparison of different length PEG linkers to inform the rational design of next-generation bioconjugates, including antibody-drug conjugates (ADCs).

The incorporation of hydrophilic PEG linkers can be particularly advantageous when working with hydrophobic drug payloads, as it helps to mitigate aggregation and allows for higher drug-to-antibody ratios (DARs) without compromising the bioconjugate's properties.[1] The choice of PEG linker length involves a delicate balance between improving pharmacokinetic properties and maintaining potent biological activity.[1][2]

Quantitative Comparison of PEG Linker Performance

The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in the context of ADCs and other bioconjugates.

Table 1: Impact of PEG Linker Length on Pharmacokinetics

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference(s)
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.[3][4]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.
Antibody-Drug ConjugatePEG8A PEG8 side chain was found to be the minimum length for achieving optimal slower clearance.
Antibody-Drug ConjugatePEG12, PEG24Did not provide a significant further advantage in slowing clearance compared to PEG8.
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart.
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.

Table 2: In Vivo Efficacy and Tumor Uptake with Varying PEG Linker Lengths

Molecule TypePEG Linker LengthKey In Vivo Efficacy or Tumor Uptake FindingReference(s)
Antibody-Drug ConjugatePEG2, PEG4Provided a 35-45% decrease in tumor weights. Similar tumor exposures.
Antibody-Drug ConjugatePEG8, PEG12, PEG24Provided a 75-85% reduction in tumor weights. Significantly higher tumor exposures and tumor to plasma exposure ratios compared to shorter PEG linkers.
Folate-Linked Liposomes2K, 5K, 10KThe level of tumor accumulation of particles in vivo significantly increased when the length of the PEG-linker was increased.
Folate-Linked Liposomes10KTumor size was reduced by >40% in the Dox/FL-10K-treated group compared to that in the Dox/FL-2K- or 5K-treated groups.

Table 3: Qualitative Comparison of Different PEG Linker Length Categories

FeatureShort PEG Linker (e.g., PEG2-PEG4)Medium PEG Linker (e.g., PEG8-PEG12)Long PEG Linker (e.g., PEG24 or greater)Reference(s)
Solubility Enhancement ModerateGoodExcellent
Steric Hindrance LowModerateHigh
Flexibility LowModerateHigh
Hydrophobicity HigherModerateLower
Potential for Aggregation Higher (with hydrophobic payloads)ModerateLower
In Vivo Circulation Time ShorterLongerPotentially the longest, but can be complex
In Vitro Potency Generally higherMay be slightly reduced compared to shorter linkersCan be reduced due to steric hindrance
In Vivo Efficacy Can be limited by rapid clearanceOften shows improved efficacy due to better pharmacokineticsCan provide the best in vivo efficacy, especially for hydrophobic drugs

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and reproduction of experimental findings. Below are representative protocols for key experiments involved in the comparison of different length PEG linkers.

Synthesis and Characterization of Antibody-Drug Conjugates (ADCs)

This protocol outlines the general steps for synthesizing and characterizing ADCs with varying PEG linker lengths.

a. Drug-Linker Synthesis: The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

b. Antibody Reduction (for thiol-based conjugation):

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to reduce interchain disulfide bonds.

  • Incubate the reaction mixture to allow for the generation of free sulfhydryl groups.

  • Remove the excess reducing agent using a desalting column.

c. Conjugation:

  • Dissolve the activated drug-linker in an appropriate solvent.

  • Add the activated drug-linker to the reduced antibody solution and incubate to allow for covalent bond formation.

d. Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linkers and aggregated species.

e. Characterization:

  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.

  • Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using SEC.

  • Binding Affinity: Evaluate the binding affinity of the ADC to its target antigen using methods like enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).

In Vitro Cytotoxicity Assay

This protocol is used to determine the potency of the ADCs in killing target cancer cells.

  • Cell Culture: Plate the target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linker lengths, as well as with appropriate controls (e.g., unconjugated antibody, free drug).

  • Incubation: Incubate the cells for a predetermined period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC to determine its in vitro potency.

Pharmacokinetic (PK) Study

This protocol is designed to evaluate the in vivo circulation half-life of the bioconjugates.

  • Animal Model: Use appropriate animal models, such as mice or rats.

  • Administration: Administer the PEGylated conjugates intravenously to the animals.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).

  • Quantification: Quantify the concentration of the conjugate in the plasma or serum using an appropriate method, such as ELISA for protein-based conjugates or scintillation counting for radiolabeled conjugates.

  • Data Analysis: Determine pharmacokinetic parameters, including half-life (t1/2), clearance, and area under the curve (AUC), using appropriate software.

In Vivo Efficacy (Antitumor) Study

This protocol evaluates the therapeutic efficacy of the PEGylated drug conjugates in a tumor-xenograft model.

  • Animal Model: Use tumor-xenograft models (e.g., mice bearing NCI-N87 or LNCaP tumors).

  • Tumor Inoculation: Inoculate mice with tumor cells.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Administration: Administer the PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control (e.g., saline) according to a specific dosing schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) can help illustrate complex workflows and relationships.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_drug_linker_prep Drug-Linker Preparation cluster_conjugation_purification Conjugation and Purification Antibody Monoclonal Antibody Reduction Reduction of Disulfide Bonds (e.g., with TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (with free thiols) Reduction->Reduced_Ab Conjugation Conjugation Reaction Reduced_Ab->Conjugation Payload Cytotoxic Payload PEG_Linker PEG Linker (e.g., PEG4, PEG8, PEG12) with reactive groups Payload->PEG_Linker Activated_DL Activated Drug-Linker PEG_Linker->Activated_DL Activated_DL->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC, HIC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC).

InVivo_Efficacy_Study cluster_treatment Treatment Phase start Tumor Cell Inoculation in Xenograft Model tumor_growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) start->tumor_growth randomization Randomization of Animals into Treatment Groups tumor_growth->randomization treatment_adc Treatment Group: ADC with specific PEG linker randomization->treatment_adc control_1 Control Group 1: Vehicle (e.g., Saline) randomization->control_1 control_2 Control Group 2: Free Drug randomization->control_2 control_3 Control Group 3: Non-PEGylated Conjugate randomization->control_3 monitoring Regular Monitoring: Tumor Volume and Body Weight endpoint Study Endpoint: (e.g., tumor size limit reached in control) monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis

Caption: Experimental workflow for an in vivo efficacy study.

Conclusion

The length of the PEG linker is a critical design parameter in the development of bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers may be advantageous for ADC stability and in some cases, in vitro potency, longer linkers generally lead to enhanced pharmacokinetic properties and improved in vivo efficacy, particularly for hydrophobic payloads. However, this can be accompanied by a decrease in in vitro cytotoxicity, highlighting a potential trade-off. The optimal PEG linker length is highly context-dependent, influenced by the specific antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and the desired performance characteristics, researchers can rationally design more effective and safer bioconjugates.

References

A Comparative Guide to the Biodistribution of Drug Conjugates: Spotlight on Boc-NH-PEG6-CH2COOH and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical determinant of a drug conjugate's therapeutic success. The linker not only connects the targeting moiety to the payload but also profoundly influences the conjugate's solubility, stability, pharmacokinetics, and, ultimately, its biodistribution. This guide provides an objective comparison of drug conjugates linked with the commonly used Boc-NH-PEG6-CH2COOH and its emerging alternatives, supported by experimental data.

The this compound linker, a heterobifunctional polyethylene glycol (PEG) derivative, has been widely adopted in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its PEG component enhances hydrophilicity, which can improve the solubility and in vivo stability of the conjugate. However, concerns regarding the potential immunogenicity of PEG and its non-biodegradable nature have spurred the development of alternative linker technologies. This guide focuses on a comparison with two prominent alternatives: polysarcosine (PSar) and polypeptide-based linkers.

Comparative Biodistribution Data

The following table summarizes key in vivo performance metrics for drug conjugates featuring a short-chain PEG linker (as a proxy for this compound), a polysarcosine linker, and a polypeptide linker. The data is compiled from preclinical studies in rodent models and is presented as the percentage of the injected dose per gram of tissue (%ID/g) or as clearance rates, providing a quantitative basis for comparison.

Linker TypeCompoundAnimal ModelTime PointBlood (%ID/g)Liver (%ID/g)Spleen (%ID/g)Kidney (%ID/g)Tumor (%ID/g)Clearance Rate (mL/day/kg)Reference
Short-Chain PEG Trastuzumab-PEG8-NOTA-64CuMice24 h~5~4~2~1.5~15-[]
Short-Chain PEG Trastuzumab-PEG8-NOTA-64CuMice48 h~4~3~1.5~1~12-[]
Polysarcosine ADC-PSar12Mice------38.9[2]
PEG (Comparative) ADC-PEG12Mice------47.3[2]
Polypeptide 111In-Lym-1-Ala-Leu-Ala-LeuMice------~6% of total radioactivity excreted per day[3]
No Linker (Control) 111In-Lym-1Mice------~3% of total radioactivity excreted per day

Signaling Pathways and Experimental Workflows

The choice of linker can significantly impact the downstream signaling pathways leading to cell death and the overall experimental workflow for evaluating a drug conjugate. The following diagrams illustrate these concepts.

Linker_Impact_on_ADC_Properties cluster_Linkers Linker Technologies cluster_Properties Key ADC Properties This compound This compound Hydrophilicity Hydrophilicity This compound->Hydrophilicity Stability Stability This compound->Stability Pharmacokinetics Pharmacokinetics (e.g., Clearance) This compound->Pharmacokinetics Biodistribution Biodistribution This compound->Biodistribution Immunogenicity Immunogenicity This compound->Immunogenicity Potential Increase Polysarcosine_Linker Polysarcosine Linker Polysarcosine_Linker->Hydrophilicity High Polysarcosine_Linker->Stability Polysarcosine_Linker->Pharmacokinetics Improved (Lower Clearance) Polysarcosine_Linker->Biodistribution Polysarcosine_Linker->Immunogenicity Reduced Polypeptide_Linker Polypeptide Linker Polypeptide_Linker->Hydrophilicity Polypeptide_Linker->Stability Tunable Polypeptide_Linker->Pharmacokinetics Tunable (e.g., Excretion) Polypeptide_Linker->Biodistribution Polypeptide_Linker->Immunogenicity Generally Low

Caption: Influence of Linker Type on ADC Properties.

ADC_Biodistribution_Workflow Start Start ADC_Radiolabeling ADC Radiolabeling (e.g., with 125I or 111In) Start->ADC_Radiolabeling QC Quality Control (Radiochemical Purity) ADC_Radiolabeling->QC Animal_Model Animal Model Preparation (e.g., Tumor Xenograft) QC->Animal_Model Injection Intravenous Injection of Radiolabeled ADC Animal_Model->Injection Time_Points Euthanasia at Pre-defined Time Points Injection->Time_Points Tissue_Harvesting Organ and Tumor Harvesting Time_Points->Tissue_Harvesting Measurement Gamma Counting of Tissues and Blood Tissue_Harvesting->Measurement Data_Analysis Data Analysis (%ID/g Calculation) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for ADC Biodistribution.

Experimental Protocols

The following is a representative protocol for an in vivo biodistribution study of an antibody-drug conjugate (ADC) in a mouse xenograft model.

1. Radiolabeling of the Antibody-Drug Conjugate

  • Objective: To stably attach a radionuclide to the ADC for quantitative in vivo tracking.

  • Materials:

    • Antibody-Drug Conjugate (ADC)

    • Radioisotope (e.g., Iodine-125 (¹²⁵I) or Indium-111 (¹¹¹In))

    • Iodogen-coated tubes (for ¹²⁵I labeling) or a bifunctional chelator like DOTA (for ¹¹¹In labeling)

    • Phosphate-buffered saline (PBS)

    • PD-10 desalting columns

    • Gamma counter

    • Instant thin-layer chromatography (ITLC) system

  • Procedure (for ¹²⁵I labeling):

    • Prepare Iodogen-coated reaction vials by evaporating a solution of Iodogen in chloroform under a stream of nitrogen.

    • Dissolve the ADC in PBS to a concentration of 1 mg/mL.

    • Add the ADC solution to the Iodogen-coated tube.

    • Introduce the desired amount of [¹²⁵I]NaI to the reaction tube.

    • Incubate the reaction mixture for 15-20 minutes at room temperature with gentle agitation.

    • Quench the reaction and purify the radiolabeled ADC from free ¹²⁵I using a PD-10 desalting column equilibrated with PBS.

    • Collect fractions and measure the radioactivity of each fraction to identify the protein peak.

    • Determine the radiochemical purity using ITLC. A purity of >95% is generally required for in vivo studies.

2. In Vivo Biodistribution Study

  • Objective: To quantify the distribution of the radiolabeled ADC in various organs and the tumor over time.

  • Materials:

    • Radiolabeled ADC

    • Tumor-bearing immunodeficient mice (e.g., BALB/c nude or SCID)

    • Sterile saline for injection

    • Anesthetics

    • Surgical instruments for dissection

    • Gamma counter

  • Procedure:

    • Animal Preparation: Acclimatize tumor-bearing mice for at least one week prior to the study. Tumors should reach a predetermined size (e.g., 100-200 mm³) before the start of the experiment.

    • Injection: Administer a single intravenous (IV) injection of the radiolabeled ADC (typically 5-10 µCi per mouse) via the tail vein.

    • Time Points: At designated time points post-injection (e.g., 2, 24, 48, 72, and 144 hours), euthanize a cohort of mice (typically n=3-5 per time point).

    • Tissue Collection: Collect blood via cardiac puncture. Immediately following euthanasia, dissect and collect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, muscle, and bone).

    • Sample Processing: Weigh each tissue sample and place it in a pre-weighed counting tube.

    • Radioactivity Measurement: Measure the radioactivity in each tissue sample, blood, and a standard of the injected dose using a calibrated gamma counter.

    • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point.

This comprehensive guide provides a framework for understanding and comparing the biodistribution profiles of drug conjugates with different linker technologies. The provided data and protocols serve as a valuable resource for researchers in the rational design and development of next-generation targeted therapeutics.

References

Assessing the Immunogenicity of PEGylated Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, or PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can increase drug solubility, stability, and circulation half-life while reducing immunogenicity. However, a growing body of evidence indicates that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies. These antibodies can have significant clinical consequences, including accelerated drug clearance, loss of efficacy, and hypersensitivity reactions. Therefore, a thorough assessment of the immunogenic potential of PEGylated compounds is a critical aspect of preclinical and clinical drug development.

This guide provides a comparative overview of the key methods used to assess the immunogenicity of PEGylated compounds, supported by experimental data and detailed protocols.

Mechanisms of PEG Immunogenicity

The immune response to PEGylated compounds can be multifaceted. Pre-existing anti-PEG antibodies have been detected in a significant portion of the healthy population, likely due to exposure to PEG in various consumer products.[1] Subsequent administration of a PEGylated therapeutic can lead to the induction of a new anti-PEG antibody response. These antibodies, primarily of the IgM and IgG isotypes, can bind to the PEG moiety of the drug, leading to several outcomes:

  • Accelerated Blood Clearance (ABC): The formation of immune complexes between the PEGylated drug and anti-PEG antibodies can lead to rapid clearance from circulation, significantly reducing the drug's bioavailability and therapeutic effect.

  • Neutralization: Anti-PEG antibodies can sterically hinder the interaction of the therapeutic protein with its target, thereby neutralizing its biological activity.

  • Complement Activation: Immune complexes can activate the complement system, a cascade of plasma proteins that plays a crucial role in the innate immune response.[2] Activation of the complement system can lead to the generation of anaphylatoxins (C3a and C5a) and the formation of the membrane attack complex (MAC), which can trigger inflammatory responses and hypersensitivity reactions.[2]

Comparative Analysis of Immunogenicity Assessment Methods

A comprehensive immunogenicity risk assessment for a PEGylated therapeutic involves a tiered approach, as recommended by regulatory agencies like the FDA.[3][4] This typically includes screening for anti-drug antibodies (ADAs), followed by confirmatory assays and characterization of the immune response.

Anti-PEG Antibody Detection Assays

The cornerstone of immunogenicity assessment for PEGylated compounds is the detection and quantification of anti-PEG antibodies in biological matrices. The most commonly employed method is the Enzyme-Linked Immunosorbent Assay (ELISA).

Table 1: Comparison of Anti-PEG Antibody ELISA Formats

Assay FormatPrincipleAdvantagesDisadvantagesReported Sensitivity (LOD/LOQ)Linear Range
Direct ELISA PEG-coated plate captures anti-PEG antibodies from the sample, which are then detected by a secondary antibody.Simple, rapid, and cost-effective.Can have higher background signal and may be less specific.Screening: 44.5 ng/mL, Confirmatory: 49.6 ng/mLNot always linear for quantification.
Bridging ELISA Biotinylated and labeled PEGylated drug form a "bridge" with the bivalent anti-PEG antibody, which is captured on a streptavidin-coated plate.High specificity as it detects bivalent antibodies. Can be more drug-tolerant.Can be more complex to develop. May not detect monovalent antibodies.~150 ng/mL-
Competitive ELISA Sample anti-PEG antibodies compete with a labeled anti-PEG antibody for binding to a limited amount of PEG coated on the plate.Can be highly sensitive and specific. Useful for quantifying antibody concentrations.Can be more complex and time-consuming.LLOQ: ~1 ng/mL10 ng/mL to 10 µg/mL (IgM), 50 ng/mL to 5 µg/mL (IgG)
Surface Plasmon Resonance (SPR) Measures the change in refractive index upon binding of anti-PEG antibodies to a PEG-coated sensor chip.Real-time, label-free detection. Provides kinetic information (on- and off-rates).Requires specialized equipment. Can be expensive.LOD: 10 ng/mL (IgM), 50 ng/mL (IgG)10 ng/mL to 10 µg/mL (IgM), 50 ng/mL to 5 µg/mL (IgG)
Complement Activation Assays

Given the potential for anti-PEG immune complexes to activate the complement system, it is crucial to assess this aspect of the immune response. Complement activation can be measured by quantifying the levels of specific activation products.

Table 2: Comparison of Complement Activation Markers

MarkerPathway(s) IndicatedAssay PrincipleAdvantagesDisadvantagesReported Normal Range
sC5b-9 (Terminal Complement Complex) All three pathways (Classical, Lectin, Alternative)ELISA to detect the soluble form of the membrane attack complex.Indicates activation of the terminal pathway, which is directly involved in cell lysis and inflammation.Levels can be influenced by various inflammatory conditions.75–219 ng/mL
C3a All three pathwaysELISA or other immunoassays to measure the anaphylatoxin C3a.A sensitive marker of early complement activation.Can be rapidly cleared from circulation.86.8 ng/mL (median in healthy controls)
C4d Classical and Lectin pathwaysELISA or immunohistochemistry to detect the C4d fragment.A stable marker that can be detected in tissue biopsies.Does not indicate activation of the alternative pathway.-
Bb fragment Alternative pathwayELISA to measure the Bb fragment of Factor B.Specific for the alternative pathway.--

Experimental Protocols

Detailed Protocol: Direct Anti-PEG IgG ELISA

This protocol is a representative example for the qualitative and semi-quantitative detection of anti-PEG IgG antibodies in human serum.

Materials:

  • High-binding 96-well microplate

  • PEG-biotin (e.g., 5 kDa)

  • Streptavidin

  • Phosphate Buffered Saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Patient/control serum samples

  • Anti-human IgG-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the microplate wells with 100 µL of 5 µg/mL streptavidin in PBS and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS.

  • PEG-biotin Binding: Add 100 µL of 1 µg/mL PEG-biotin in PBS to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with PBS.

  • Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.

  • Washing: Wash the plate three times with PBS.

  • Sample Incubation: Add 100 µL of diluted serum samples (typically 1:100 in blocking buffer) to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with PBS containing 0.05% Tween-20 (PBST) and then twice with PBS.

  • Secondary Antibody Incubation: Add 100 µL of anti-human IgG-HRP conjugate (diluted according to manufacturer's instructions in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST and then twice with PBS.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Reading: Read the absorbance at 450 nm using a plate reader.

Detailed Protocol: SC5b-9 Complement Activation Assay

This protocol provides a general framework for measuring sC5b-9 levels in human serum following incubation with a PEGylated compound.

Materials:

  • PEGylated compound

  • Normal human serum (NHS)

  • Veronal buffered saline with 0.1% gelatin (GVB)

  • sC5b-9 ELISA kit (commercial kits are widely available)

  • Plate reader

Procedure:

  • Sample Preparation: Prepare a dilution series of the PEGylated compound in GVB.

  • Serum Incubation: In a microcentrifuge tube, mix a fixed volume of NHS with an equal volume of the diluted PEGylated compound or GVB (as a negative control). A positive control such as zymosan should also be included.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for complement activation.

  • Stopping Reaction: Stop the reaction by adding EDTA to a final concentration of 10 mM.

  • ELISA: Perform the sC5b-9 ELISA according to the manufacturer's instructions. This typically involves:

    • Adding diluted samples to a microplate pre-coated with an anti-C9 neoantigen antibody.

    • Incubating to allow sC5b-9 to bind.

    • Washing to remove unbound components.

    • Adding a detection antibody (e.g., HRP-conjugated anti-human C5).

    • Adding a substrate and stop solution.

    • Reading the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of sC5b-9 in each sample using a standard curve provided with the kit.

Visualizing Workflows and Pathways

Immunogenicity Assessment Workflow

A tiered approach is essential for a systematic evaluation of the immunogenic potential of PEGylated compounds.

Immunogenicity_Assessment_Workflow cluster_screening Tier 1: Screening cluster_confirmation Tier 2: Confirmation cluster_characterization Tier 3: Characterization cluster_risk Risk Assessment Screening Screening Assay (e.g., Direct ELISA for anti-PEG IgG/IgM) Confirmation Confirmatory Assay (e.g., Competitive ELISA) Screening->Confirmation Positive Samples Risk Correlate with PK/PD and Clinical Outcomes Screening->Risk Negative Samples Titer Titer Determination Confirmation->Titer Confirmed Positive Confirmation->Risk Confirmed Negative Isotyping Isotyping (IgG, IgM, etc.) Titer->Isotyping Neutralization Neutralizing Antibody Assay Isotyping->Neutralization Complement Complement Activation Assay Neutralization->Complement Complement->Risk

Caption: Tiered workflow for assessing the immunogenicity of PEGylated compounds.

Complement Activation Pathway

The classical pathway is a primary route of complement activation by immune complexes.

Complement_Activation_Pathway cluster_initiation Initiation cluster_amplification Amplification cluster_terminal Terminal Pathway ImmuneComplex PEGylated Drug : Anti-PEG Antibody Immune Complex C1q C1q ImmuneComplex->C1q Binds to Fc region C1 C1 Complex (C1q, C1r, C1s) C1q->C1 Activates C4 C4 C1->C4 Cleaves C2 C2 C1->C2 Cleaves C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 Cleaves C4b2a3b C5 Convertase (C4b2a3b) C4b2a->C4b2a3b C3a C3a (Anaphylatoxin) C3->C3a C3b C3b C3->C3b C3b->C4b2a3b C5 C5 C4b2a3b->C5 Cleaves C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (C5b-9) C5b->MAC C6789 C6, C7, C8, C9 C6789->MAC Assemble to form

Caption: The classical pathway of complement activation initiated by immune complexes.

Conclusion

The immunogenicity of PEGylated compounds is a critical consideration in drug development that can significantly impact safety and efficacy. A comprehensive assessment strategy, employing a tiered approach of sensitive and specific assays, is essential to characterize the anti-PEG antibody response and its potential to activate the complement system. This guide provides a framework for researchers and drug developers to design and implement robust immunogenicity testing plans for their PEGylated therapeutics. Careful consideration of the choice of assays, interpretation of data, and correlation with clinical outcomes will ultimately contribute to the development of safer and more effective medicines.

References

A Head-to-Head Battle: Unveiling the Best PEG Linker Protection Strategy for Your Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Boc- and Fmoc-Protected Polyethylene Glycol (PEG) Linkers in Bioconjugation and Drug Development

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for polyethylene glycol (PEG) linkers is a critical decision that profoundly influences the efficiency, purity, and overall success of novel therapeutics and research tools. The two most prominent α-amino protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), each offer a distinct set of advantages and disadvantages. This comprehensive guide provides an objective comparison of Boc- and Fmoc-protected PEG linkers, supported by established chemical principles and representative experimental data, to empower you in making an informed choice for your specific application.

Core Principles: A Tale of Two Chemistries

The fundamental difference between Boc- and Fmoc-protected PEG linkers lies in their deprotection chemistry, which dictates their compatibility with various synthetic strategies and molecular substrates.[1]

  • The Boc Strategy: This classic approach utilizes the acid-labile Boc group.[1] Deprotection is achieved with moderately strong acids, such as trifluoroacetic acid (TFA).[1] This method is known for its robustness and is often favored for complex syntheses.[]

  • The Fmoc Strategy: In contrast, the Fmoc group is base-labile and is typically removed using a secondary amine, most commonly piperidine.[1] This strategy is celebrated for its milder deprotection conditions, making it highly suitable for sensitive molecules.

Quantitative Comparison of Linker Properties

While direct head-to-head quantitative comparisons of Boc- and Fmoc-protected PEG linkers in identical applications are not extensively documented in publicly available literature, we can compile representative data and infer performance based on the well-established principles of each protection strategy.

PropertyBoc-Protected PEG LinkersFmoc-Protected PEG LinkersKey Considerations
Deprotection Condition Acidic (e.g., 20-50% TFA in DCM)Basic (e.g., 20% Piperidine in DMF)Compatibility with other functional groups on the molecule is a primary concern.
Orthogonality Compatible with base-labile protecting groups.Compatible with acid-labile protecting groups (e.g., tBu, Trt).Essential for complex, multi-step syntheses requiring selective deprotection.
Deprotection Kinetics Generally rapid; can exhibit second-order dependence on acid concentration.Very rapid, often complete within minutes.Reaction time can be a critical factor in high-throughput applications.
Stability Stable to basic and nucleophilic conditions.Stable to acidic conditions.Storage and reaction conditions must be chosen to prevent premature deprotection.
Common Side Reactions Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation generated during deprotection.Formation of dibenzofulvene adducts with the deprotecting agent or other nucleophiles.The choice of scavengers (for Boc) and deprotection reagents (for Fmoc) can mitigate these issues.
Automation Suitability Less common in modern automated synthesizers due to the use of strong acids.Highly suitable for automated solid-phase peptide synthesis (SPPS) due to milder conditions.Fmoc chemistry is the dominant strategy in automated peptide synthesis.

Experimental Protocols: A Practical Guide

The following are detailed methodologies for key experiments involving the deprotection and conjugation of Boc- and Fmoc-protected PEG linkers.

Protocol 1: Deprotection of Boc-NH-PEG-Linker

Objective: To remove the Boc protecting group to expose a primary amine for subsequent conjugation.

Materials:

  • Boc-NH-PEG-Linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-NH-PEG-Linker in anhydrous DCM (e.g., 0.1 M concentration).

  • To the solution, add TFA to a final concentration of 20-50% (v/v). If the substrate contains acid-sensitive groups prone to alkylation, add TIS (2.5-5% v/v) as a scavenger.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected PEG linker.

Protocol 2: Deprotection of Fmoc-NH-PEG-Linker

Objective: To remove the Fmoc protecting group to expose a primary amine.

Materials:

  • Fmoc-NH-PEG-Linker

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diethyl ether, cold

  • Centrifuge

Procedure:

  • Dissolve the Fmoc-NH-PEG-Linker in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 10-30 minutes. Monitor the reaction by TLC or LC-MS.

  • Upon completion, precipitate the deprotected product by adding cold diethyl ether to the reaction mixture.

  • Collect the precipitate by centrifugation and wash with cold diethyl ether to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Dry the product under vacuum.

Protocol 3: Conjugation of an NHS-Ester Activated PEG Linker to a Protein

Objective: To conjugate a PEG linker to a protein via a stable amide bond.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Boc- or Fmoc-PEG-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO) or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Equilibrate the vial of the PEG-NHS ester to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a stock solution (e.g., 10 mM) of the PEG-NHS ester in anhydrous DMSO or DMF.

  • Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching buffer to react with any unreacted NHS ester.

  • Purify the PEGylated protein conjugate using a desalting column or dialysis to remove excess reagents.

Visualizing the Workflows and Chemical Pathways

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Boc_Deprotection_Workflow cluster_start Start cluster_process Process cluster_end End Start Boc-NH-PEG-Linker Step1 Dissolve in DCM Start->Step1 1 Step2 Add TFA +/- Scavenger Step1->Step2 2 Step3 React at RT Step2->Step3 3 Step4 Quench & Workup Step3->Step4 4 End Deprotected NH2-PEG-Linker Step4->End 5

Boc Deprotection Workflow

Fmoc_Deprotection_Workflow cluster_start Start cluster_process Process cluster_end End Start Fmoc-NH-PEG-Linker Step1 Dissolve in DMF Start->Step1 1 Step2 Add 20% Piperidine Step1->Step2 2 Step3 React at RT Step2->Step3 3 Step4 Precipitate & Wash Step3->Step4 4 End Deprotected NH2-PEG-Linker Step4->End 5

Fmoc Deprotection Workflow

Boc_vs_Fmoc_Decision_Tree Start Start: Select a Protected PEG Linker AcidSensitive Is the molecule acid-sensitive? Start->AcidSensitive BaseSensitive Is the molecule base-sensitive? AcidSensitive->BaseSensitive No FmocLinker Choose Fmoc-Protected PEG Linker AcidSensitive->FmocLinker Yes Automation Is automated synthesis required? BaseSensitive->Automation No BocLinker Choose Boc-Protected PEG Linker BaseSensitive->BocLinker Yes Automation->BocLinker No Automation->FmocLinker Yes

Decision Tree for Linker Selection

Making the Right Choice: A Concluding Perspective

The decision between Boc- and Fmoc-protected PEG linkers is not a one-size-fits-all scenario. It is a nuanced choice that hinges on the specific requirements of the synthetic strategy and the chemical nature of the molecules involved.

Choose Boc-protected PEG linkers when:

  • Your molecule is sensitive to basic conditions.

  • You are performing a synthesis where the robustness of the Boc group is advantageous.

  • You have the necessary equipment to handle acidic reagents safely.

Choose Fmoc-protected PEG linkers when:

  • Your molecule contains acid-labile functional groups.

  • You require milder deprotection conditions.

  • The synthesis is intended for an automated platform.

  • You are working with sensitive biomolecules where preserving their integrity is paramount.

By carefully considering the comparative data, experimental protocols, and decision-making frameworks presented in this guide, researchers can confidently select the optimal protected PEG linker to advance their research and development endeavors, ultimately contributing to the creation of more effective and innovative solutions in medicine and science.

References

A Comprehensive Guide to Validating the Purity of Synthesized Boc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized linkers is a critical step in the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a detailed comparison of analytical techniques for validating the purity of Boc-NH-PEG6-CH2COOH, a commonly used heterobifunctional PEG linker. We present experimental protocols and data to aid in the objective assessment of product quality against other available alternatives.

The bifunctional nature of this compound, possessing a Boc-protected amine and a terminal carboxylic acid, makes it a versatile tool in bioconjugation. However, impurities arising from the synthesis and purification process can significantly impact downstream applications, leading to poorly defined conjugates and unreliable experimental outcomes. Therefore, rigorous analytical validation is paramount.

Key Analytical Techniques for Purity Assessment

The primary methods for determining the purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each technique provides unique and complementary information regarding the structural integrity and homogeneity of the synthesized product. Commercial suppliers of this compound typically report purity levels of ≥95% to 98%, as determined by these methods.[1][2]

Purity Assessment Comparison
Analytical TechniqueInformation ProvidedTypical Reported PurityAdvantagesLimitations
¹H NMR Spectroscopy Structural confirmation, identification of proton-containing impurities, and quantitative purity assessment (qNMR).≥98.0%[1]Provides detailed structural information and can quantify impurities without the need for a reference standard of the impurity itself.Lower sensitivity compared to HPLC for non-proton-containing impurities. Complex spectra can be challenging to interpret.
HPLC (RP-HPLC) Separation and quantification of the main component from structurally similar impurities.≥97%[2]High sensitivity and resolving power for a wide range of impurities. Established and robust methodology.Requires a chromophore for UV detection; for PEG compounds, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is often necessary.
Mass Spectrometry (ESI-MS) Confirmation of molecular weight and identification of impurities based on their mass-to-charge ratio.Consistent with structure[1]High sensitivity and specificity for mass determination. Can be coupled with HPLC (LC-MS) for enhanced separation and identification.Ionization efficiency can vary between the main compound and impurities, making quantification challenging without appropriate standards.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to validate the purity of this compound.

¹H NMR Spectroscopy

Objective: To confirm the chemical structure and assess purity by identifying and quantifying signals corresponding to the target molecule and any potential impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard for quantitative NMR (qNMR), if desired (e.g., 1,3,5-trimethoxybenzene)

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • If performing qNMR, add a known amount of the internal standard.

  • Transfer the solution to an NMR tube.

¹H NMR Data Acquisition Parameters (Example):

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.98 s

  • Spectral Width: 8223.68 Hz

  • Temperature: 298 K

Data Analysis and Interpretation:

  • Structural Confirmation: The acquired spectrum should be consistent with the expected chemical shifts and splitting patterns for this compound. Key expected signals include:

    • Boc group: A singlet around 1.44 ppm.

    • PEG backbone: A complex multiplet between 3.55 and 3.75 ppm.

    • -CH₂-COOH: A triplet around 2.63 ppm.

    • -NH-CH₂-: A quartet around 3.30 ppm.

  • Purity Assessment: Integrate the peaks corresponding to the target molecule and any impurity signals. The purity can be calculated by comparing the relative integrals. For qNMR, the purity is determined by comparing the integral of a known proton on the analyte to the integral of the internal standard.

Potential Impurities to Monitor:

  • Residual solvents from purification (e.g., ethyl acetate, hexane).

  • Starting materials or incompletely reacted intermediates.

  • PEG oligomers of different lengths, which would manifest as a distribution of peaks in the PEG region.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate the main this compound peak from any non-volatile impurities and quantify its purity based on peak area.

Instrumentation:

  • HPLC system with a gradient pump and autosampler.

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended as PEG linkers lack a strong UV chromophore.

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector (ELSD): Nebulizer Temperature 30 °C, Evaporator Temperature 50 °C, Gas Flow 1.5 L/min

Data Analysis and Interpretation:

  • A pure sample should exhibit a single major peak.

  • The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • Impurities will appear as additional peaks, and their retention times can give clues as to their polarity relative to the main compound.

Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of the synthesized this compound and identify any impurities by their mass-to-charge ratio.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled to an HPLC system (LC-MS).

Sample Preparation:

  • The sample can be directly infused or analyzed as it elutes from the HPLC column.

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

MS Parameters (Example for Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 100-1000

Data Analysis and Interpretation:

  • The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound. The expected monoisotopic mass is approximately 439.25 g/mol . Common adducts to look for are [M+H]⁺, [M+Na]⁺, and [M+K]⁺.

  • Impurities will appear as additional peaks with different m/z values. These could correspond to PEG oligomers with one less or one more PEG unit, or other synthesis-related byproducts.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow Purity Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_assessment Purity Assessment Synthesis Synthesize this compound Purification Purify Crude Product (e.g., Column Chromatography) Synthesis->Purification NMR ¹H NMR Spectroscopy Purification->NMR HPLC HPLC (RP-HPLC) Purification->HPLC MS Mass Spectrometry (ESI-MS) Purification->MS Purity_Check Purity ≥ 95%? NMR->Purity_Check HPLC->Purity_Check MS->Purity_Check Release Release for Use Purity_Check->Release Yes Repurify Repurify or Resynthesize Purity_Check->Repurify No

Caption: Workflow for the synthesis, purification, and analytical validation of this compound.

Comparison with Alternatives

When evaluating synthesized this compound, it is beneficial to compare its analytical data with that of commercially available alternatives. Reputable suppliers provide a Certificate of Analysis (CoA) that includes data from the analytical techniques described above. Key comparison points should include:

  • Purity: Compare the purity value obtained from your synthesis with the values stated by commercial vendors.

  • ¹H NMR Spectra: Overlay the spectra to check for the presence of any unassigned peaks in your synthesized material.

  • HPLC Chromatograms: Compare the number and relative areas of impurity peaks.

  • Mass Spectra: Ensure the correct molecular ion is observed and that there are no significant peaks corresponding to common impurities.

By following the detailed protocols and comparative analysis outlined in this guide, researchers can confidently validate the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development efforts.

References

Benchmarking PEGylated Linkers in Antibody-Drug Conjugate Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of effective and safe Antibody-Drug Conjugates (ADCs). The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics, and therapeutic index. This guide provides a comparative overview of ADCs incorporating PEGylated linkers, such as Boc-NH-PEG6-CH2COOH, against other common linker classes.

While direct head-to-head performance data for the specific this compound linker is not extensively published in peer-reviewed literature, this guide extrapolates its expected performance based on the well-documented properties of polyethylene glycol (PEG) linkers in ADC development. The inclusion of a six-unit PEG chain is intended to enhance the hydrophilicity of the ADC, a strategy employed to overcome challenges associated with hydrophobic payloads.[1][2][3]

Quantitative Performance Comparison of Linker Classes

The following table summarizes the general performance characteristics of PEGylated linkers in comparison to other commonly used linker types. The data presented are representative values and can vary depending on the specific antibody, payload, and conjugation strategy.

Linker Type Typical Drug-to-Antibody Ratio (DAR) In Vitro Cytotoxicity (IC50) In Vivo Efficacy Pharmacokinetics (Half-life) Key Advantages Potential Limitations
PEGylated (e.g., PEG6) 4-8Potency maintained or slightly reducedGenerally improved due to better PKExtendedImproved hydrophilicity, reduced aggregation, enhanced PK, potentially lower immunogenicity.[2][4]Potential for reduced cell permeability with very long PEG chains.
Maleimide-based 2-4HighEffectiveVariableWell-established chemistry, high reactivity with thiols.Potential for payload loss via retro-Michael reaction, leading to off-target toxicity.
Peptide (e.g., Val-Cit) 2-4High (upon cleavage)Highly effective in target cellsGenerally stable in circulationSpecific cleavage by intracellular proteases (e.g., Cathepsin B).Susceptible to premature cleavage by plasma enzymes in some species.
Disulfide-based 2-4High (upon reduction)Effective in the reductive intracellular environmentStable in oxidizing extracellular spaceCleavage triggered by high intracellular glutathione concentrations.Potential for premature reduction in plasma.
Non-cleavable 2-4Dependent on lysosomal degradation of the antibodyEffectiveGenerally the most stableHigh plasma stability, reduced off-target toxicity.Payload is released with an amino acid residue, which may affect its activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of linker technologies. Below are representative protocols for key experiments in ADC development.

ADC Conjugation and DAR Determination

Objective: To conjugate a cytotoxic payload to a monoclonal antibody using a PEGylated linker and determine the average drug-to-antibody ratio (DAR).

Methodology:

  • Antibody Preparation: The antibody is buffer-exchanged into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4). For cysteine-based conjugation, interchain disulfides are partially or fully reduced using a reducing agent like TCEP.

  • Linker-Payload Activation: The carboxyl group of the this compound linker is activated to an NHS ester to facilitate reaction with lysine residues on the antibody.

  • Conjugation: The activated linker-payload is added to the antibody solution at a specific molar ratio and incubated to allow the conjugation reaction to proceed.

  • Purification: The resulting ADC is purified from unconjugated linker-payload and other reaction components using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography.

  • DAR Measurement: The average DAR is determined using methods like UV-Vis spectroscopy (measuring absorbance of the antibody and the payload) or hydrophobic interaction chromatography (HIC).

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured under standard conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, the free payload, and a non-targeting control antibody for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy Study in Xenograft Model

Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.

Methodology:

  • Tumor Implantation: Immunocompromised mice are subcutaneously inoculated with human cancer cells.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and administered the ADC, a vehicle control, and other relevant controls via intravenous injection.

  • Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Endpoint: The study is terminated when tumors in the control group reach a predetermined size. The primary endpoint is typically tumor growth inhibition (TGI).

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of the ADC in vivo.

Methodology:

  • Dosing: A single dose of the ADC is administered intravenously to rodents or non-human primates.

  • Blood Sampling: Blood samples are collected at various time points post-injection.

  • Sample Analysis: The concentration of total antibody and/or conjugated ADC in plasma is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • PK Parameter Calculation: Pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated using appropriate software.

Visualizing ADC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and processes in ADC development and function.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Cell_Membrane Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage & Payload Release Target Cellular Target (e.g., DNA, Tubulin) Payload->Target Induces Apoptosis

Caption: Generalized ADC internalization and payload release pathway.

ADC_Development_Workflow Target_Selection Target Antigen Selection Antibody_Development Antibody Development Target_Selection->Antibody_Development Conjugation ADC Conjugation & Purification Antibody_Development->Conjugation Payload_Selection Payload Selection Linker_Selection Linker Selection (e.g., PEGylated) Payload_Selection->Linker_Selection Linker_Selection->Conjugation In_Vitro_Eval In Vitro Evaluation (Cytotoxicity, Stability) Conjugation->In_Vitro_Eval In_Vivo_Eval In Vivo Evaluation (Efficacy, PK, Toxicology) In_Vitro_Eval->In_Vivo_Eval Clinical_Development Clinical Development In_Vivo_Eval->Clinical_Development

Caption: A simplified workflow for antibody-drug conjugate development.

Linker_Performance_Comparison cluster_properties Key Performance Metrics cluster_linkers Linker Classes Hydrophilicity Hydrophilicity Stability Plasma Stability Payload_Release Payload Release Mechanism PEGylated PEGylated (e.g., this compound) PEGylated->Hydrophilicity High PEGylated->Stability Generally High PEGylated->Payload_Release Can be Cleavable or Non-cleavable Non_PEGylated Non-PEGylated (e.g., Maleimide, Val-Cit) Non_PEGylated->Hydrophilicity Low to Moderate Non_PEGylated->Stability Variable Non_PEGylated->Payload_Release Cleavable or Non-cleavable

Caption: Logical comparison of PEGylated vs. Non-PEGylated linkers.

References

The Impact of Linker Composition on PROTAC Efficacy: A Comparative Guide Featuring Boc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate target proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a crucial, yet often underappreciated, role. This guide provides an objective comparison of the performance of PROTACs utilizing a Boc-NH-PEG6-CH2COOH derived linker against other common linker strategies, supported by experimental data from successful case studies targeting key oncoproteins: BRD4, BTK, and AR.

The Central Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a spacer but a critical determinant of its efficacy. It governs the overall physicochemical properties of the molecule, including solubility and cell permeability, and critically, it dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimal linker facilitates a productive orientation that allows for efficient ubiquitination of the target protein, leading to its degradation. Conversely, a suboptimal linker can result in steric hindrance, instability of the ternary complex, or an unproductive orientation, thereby diminishing or abrogating degradation.

Polyethylene glycol (PEG) linkers, such as those derived from this compound, are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability. The defined length of a PEG6 linker provides a specific spatial separation between the warhead and the E3 ligase ligand, which can be optimized for different target proteins.

Comparative Analysis of PROTACs with PEG6 and Alternative Linkers

The following sections provide a detailed comparison of PROTACs targeting BRD4, BTK, and AR, with a focus on how the linker composition influences their degradation efficiency (DC50 and Dmax) and cellular activity.

Case Study 1: BRD4 Degraders

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-validated cancer target. Several successful PROTACs targeting BRD4 have been developed, offering a rich dataset for comparing linker strategies.

Table 1: Comparison of BRD4-Targeting PROTACs

PROTACWarheadE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell Line
MZ1 JQ1VHL Ligand3-unit PEG (PEG6 equivalent) <100>90HeLa
dBET1 JQ1PomalidomideAlkyl/ether~100>9522Rv1
ARV-771 BET inhibitorVHL LigandPEG/Alkyl<1~9522Rv1
Compound A JQ1VHL Ligand2-unit PEG (PEG4)>5000<20H661
Compound B JQ1VHL Ligand4-unit PEG (PEG8)~500~80H661

Data is compiled from multiple sources and experimental conditions may vary.

The data for BRD4 degraders highlights that a PEG6-equivalent linker in MZ1 is highly effective at inducing BRD4 degradation.[1] In a systematic study comparing different PEG linker lengths for a JQ1-VHL based PROTAC, a 3-unit PEG linker (equivalent to PEG6) showed significantly better degradation compared to a shorter 2-unit PEG linker and was more potent than a longer 4-unit PEG linker. This suggests an optimal linker length for this particular warhead and E3 ligase combination. In contrast, dBET1 , which utilizes a different E3 ligase (Cereblon) and a non-PEG linker, also demonstrates potent degradation, underscoring that the optimal linker is dependent on the entire PROTAC architecture.[2] ARV-771 , with a mixed PEG/alkyl linker, shows exceptional potency, indicating that fine-tuning the linker composition can lead to highly effective degraders.[3]

Case Study 2: BTK Degraders

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies.

Table 2: Comparison of BTK-Targeting PROTACs

PROTACWarheadE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell Line
P13I IbrutinibPomalidomidePEG-based ~1073RAMOS
MT-802 Ibrutinib derivativePomalidomidePEG-based 9.1>99NAMALWA
SJF620 Ibrutinib derivativeLenalidomide analogPEG-based 7.995NAMALWA
PROTAC 1 Ibrutinib derivativePomalidomideShort Alkyl>1000<20Mino
PROTAC 2 Ibrutinib derivativePomalidomideLong Alkyl~50~90Mino

Data is compiled from multiple sources and experimental conditions may vary.

For BTK degraders, PEG-based linkers have been successfully employed in potent PROTACs like P13I , MT-802 , and SJF620 .[4] Studies on BTK PROTACs have shown that linker length is a critical parameter, with shorter alkyl linkers often being ineffective, while longer linkers can restore degradation activity. The consistent success of PEG-based linkers in this context suggests that their physicochemical properties are well-suited for targeting BTK.

Case Study 3: AR Degraders

The Androgen Receptor (AR) is a key driver of prostate cancer, and AR-targeting PROTACs are a promising therapeutic strategy.

Table 3: Comparison of AR-Targeting PROTACs

PROTACWarheadE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell Line
ARV-110 AR AntagonistCereblon LigandShort, rigid piperidine-piperazine<1>95VCaP
PROTAC A AR AntagonistVHL LigandPEG-based (12-atom) ~10>90LNCaP
PROTAC B AR AntagonistVHL LigandPEG-based (16-atom) <5>95LNCaP
PROTAC C AR AntagonistVHL LigandAlkyl-based (12-atom)~50~80LNCaP

Data is compiled from multiple sources and experimental conditions may vary.

In the case of AR degraders, both rigid and flexible linkers have demonstrated success. The clinical candidate ARV-110 utilizes a short and rigid linker. However, systematic studies on AR PROTACs have shown that PEG-based linkers are highly effective, with linker length being a key determinant of potency. A 16-atom PEG linker was found to be more potent than a 12-atom PEG linker, which in turn was more effective than an alkyl linker of similar length. This suggests that for AR, the hydrophilicity and specific conformation afforded by the PEG linker are advantageous for promoting degradation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways targeted by these PROTACs and the experimental workflows used to assess their efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with PEG6 linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (BRD4/BTK/AR) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (VHL/CRBN) E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degrades Downstream Inhibition of Downstream Signaling Degradation->Downstream

Figure 1. General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: PROTAC Synthesis (e.g., with this compound) cell_culture Cell Culture (Target-expressing cell line) start->cell_culture treatment PROTAC Treatment (Dose-response and time-course) cell_culture->treatment western_blot Western Blot Analysis (Quantify DC50 and Dmax) treatment->western_blot viability_assay Cell Viability Assay (Determine IC50) treatment->viability_assay ubiquitination_assay Ubiquitination Assay (Confirm mechanism) treatment->ubiquitination_assay data_analysis Data Analysis and Comparison western_blot->data_analysis viability_assay->data_analysis ubiquitination_assay->data_analysis conclusion Conclusion on Linker Efficacy data_analysis->conclusion

Figure 2. Typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blot Analysis for Protein Degradation

Objective: To quantify the dose-dependent degradation of the target protein and determine the DC50 and Dmax values.

Protocol:

  • Cell Culture and Treatment: Seed target protein-expressing cells (e.g., HeLa for BRD4, RAMOS for BTK, VCaP for AR) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.

  • Data Analysis: Quantify band intensities using densitometry software. Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (e.g., MTS or CellTiter-Glo)

Objective: To determine the cytotoxic or anti-proliferative effect of the PROTAC and calculate the IC50 value.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Reagent Addition: Add MTS reagent or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plates for the recommended time and measure the absorbance (MTS) or luminescence (CellTiter-Glo) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the PROTAC concentration to determine the IC50 value.

In-Cell Ubiquitination Assay

Objective: To confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Protocol:

  • Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation, with and without a proteasome inhibitor (e.g., MG132).

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody. An increase in the ubiquitinated target protein band in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.

Conclusion

The choice of linker is a critical parameter in the design of potent and selective PROTACs. The case studies presented here demonstrate that while the optimal linker is target- and system-dependent, PEG-based linkers, such as those derived from this compound, are a highly effective and versatile option. The hydrophilicity and defined length of PEG linkers can confer favorable physicochemical properties and facilitate the formation of a productive ternary complex, leading to efficient protein degradation. The systematic evaluation of linker length and composition, using the robust experimental protocols outlined in this guide, is essential for the successful development of novel PROTAC therapeutics.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Boc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides immediate, essential safety and logistical information for the proper handling and disposal of Boc-NH-PEG6-CH2COOH. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of the product.

While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, its chemical, physical, and toxicological properties have not been fully investigated[1]. Therefore, cautious handling is paramount.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety GogglesChemical safety goggles meeting EU Standard EN166 or OSHA 29 CFR 1910.133.Protects against potential splashes of the compound, especially when handling solutions[1][2].
Skin Protection Nitrile GlovesChemical-resistant, disposable gloves.Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated[1][2].
Laboratory CoatStandard, full-sleeved lab coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Fume HoodUse in a certified chemical fume hood.Recommended for all handling procedures to avoid inhalation of any potential vapors or aerosols, particularly when handling powders.
NIOSH-approved RespiratorTo be used if a fume hood is unavailable or if handling large quantities.Provides an additional layer of protection against inhalation, though not typically required with proper fume hood use.

Handling and Storage Protocols

Proper handling and storage are crucial for both safety and maintaining the quality of this compound.

Handling:

  • Preparation: Before handling, ensure that all necessary PPE is worn correctly.

  • Ventilation: Always handle the compound within a certified chemical fume hood to minimize inhalation risks.

  • Weighing: For weighing the solid form, do so in a ventilated enclosure or a fume hood to prevent the generation of airborne dust.

  • Solutions: Most PEG acid reagents are low-melting solids that can be difficult to handle. To facilitate easier and safer use, it is recommended to prepare a stock solution by dissolving the reagent in a suitable solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Avoid Contact: Take all necessary precautions to prevent contact with eyes, skin, and clothing.

Storage:

  • Temperature: Store the compound in a dry place at -5°C.

  • Inert Atmosphere: To minimize exposure to air and moisture, consider storing stock solutions under an inert gas like argon or nitrogen.

  • Incompatibilities: Store away from strong oxidizing agents.

Accidental Exposure and Spill Response

Immediate and appropriate action is vital in the event of accidental exposure or a spill.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration.

  • Skin Contact: In case of skin contact, wash off thoroughly with soap and plenty of water.

  • Eye Contact: If the compound comes into contact with the eyes, flush with water as a precaution.

  • Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.

Spill Management:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Collection: Place the absorbed material into a designated chemical waste container.

  • Disposal: Do not flush the material into the sewer system. Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.

Disposal Plan

All waste materials containing this compound must be treated as chemical waste.

  • Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled and sealed container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_fumehood Prepare Chemical Fume Hood prep_ppe->prep_fumehood handle_weigh Weigh Solid in Ventilated Enclosure prep_fumehood->handle_weigh handle_solution Prepare Stock Solution (e.g., in DMSO/DMF) handle_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment cleanup_waste Collect Waste in Labeled Container handle_experiment->cleanup_waste emergency_spill Spill Response handle_experiment->emergency_spill If Spill Occurs emergency_exposure First Aid for Exposure handle_experiment->emergency_exposure If Exposure Occurs cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_disposal Dispose of Waste via Certified Vendor cleanup_ppe->cleanup_disposal

Caption: Workflow for Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.